molecular formula C3H3Br3O B104087 2,2,3-Tribromopropanal CAS No. 26944-17-2

2,2,3-Tribromopropanal

Cat. No.: B104087
CAS No.: 26944-17-2
M. Wt: 294.77 g/mol
InChI Key: BEWGXCJZMNOBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Tribromopropanal, also known as this compound, is a useful research compound. Its molecular formula is C3H3Br3O and its molecular weight is 294.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3-tribromopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O/c4-1-3(5,6)2-7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWGXCJZMNOBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073455
Record name Propanal, 2,2,3-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26944-17-2
Record name 2,2,3-Tribromopropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26944-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanal, 2,2,3-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 2,2,3-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3-tribromopropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,2,3-Tribromopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Tribromopropanal is a halogenated aldehyde of significant interest in synthetic organic chemistry. Its trifunctional nature, possessing an aldehyde group and multiple bromine atoms, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its safety profile. Due to a lack of available data in the public domain regarding its direct biological activity, this guide will focus on its chemical characteristics and synthetic applications.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2,2,3-Tribromopropionaldehyde, Propanal, 2,2,3-tribromo-[1]
CAS Number 26944-17-2[1]
Molecular Formula C₃H₃Br₃O[1]
Molecular Weight 294.77 g/mol [1]
Canonical SMILES C(C(C=O)(Br)Br)Br[1]
InChI Key BEWGXCJZMNOBIQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 17.1 Ų[1]
Complexity 70.6[1]

Note: Experimental data for physical properties such as melting point, boiling point, density, and solubility for this compound are not available in the cited search results. The available data pertains to other isomers, most commonly 1,2,3-tribromopropane.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. For researchers synthesizing this compound, it is recommended to perform full spectral characterization to establish a reference for future work.

Chemical Reactivity and Applications

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its aldehyde functionality allows for condensation and cyclization reactions, while the bromine atoms can be substituted or eliminated to introduce further complexity. A notable application is its use as a reagent in the Skraup-type synthesis of 3-bromoquinolin-6-ols. It has also been utilized in the preparation of quinolinyloxyacetamides, which have been investigated as a novel class of tubulin polymerization inhibitors with fungicidal activity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of acrolein. The following is a detailed experimental protocol adapted from available literature.

Materials:

  • Acrolein (100.0 g, 1.78 mol)

  • Dichloromethane (150 ml)

  • Bromine (285.8 g, 1.78 mol)

Procedure:

  • A solution of acrolein in dichloromethane is prepared in a suitable reaction vessel.

  • Bromine (1.79 mol) is added dropwise to the acrolein solution over a period of 3 hours. The reaction temperature is maintained between 40°C and 50°C during this addition.

  • Following the initial addition, the reaction mixture is heated to 70°C.

  • Additional bromine (285.8 g, 1.78 mol) is added slowly dropwise over a period of 4 hours, ensuring the temperature is maintained between 70°C and 80°C.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • Volatile components are removed by evaporation under reduced pressure to yield this compound. This procedure has been reported to afford the product in high yield (99.4%).

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the direct biological activity, mechanism of action, or associated signaling pathways of this compound. As mentioned, it has been used as a reagent in the synthesis of biologically active compounds, but the activity is attributed to the final products, not this compound itself. Further research is required to elucidate any potential biological effects of this compound.

Visualizations

In the absence of a known signaling pathway for this compound, the following diagram illustrates the experimental workflow for its synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Purification cluster_product Product acrolein Acrolein in Dichloromethane step1 1. Slow addition of Bromine (40-50°C, 3h) acrolein->step1 bromine Bromine bromine->step1 step3 3. Slow addition of Bromine (70-80°C, 4h) bromine->step3 step2 2. Heat to 70°C step1->step2 step2->step3 step4 4. Cool to Room Temperature step3->step4 purification Evaporation of Volatiles step4->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable reagent in organic synthesis with a clear pathway for its preparation. However, there is a notable lack of publicly available data regarding its specific physical properties, spectroscopic characteristics, and biological activities. This guide summarizes the current state of knowledge and highlights the areas where further research is needed to fully characterize this compound. The provided synthesis protocol and safety information offer a solid foundation for researchers working with this compound.

References

An In-Depth Technical Guide to 2,2,3-Tribromopropanal (CAS: 26944-17-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3-Tribromopropanal, a versatile reagent in organic synthesis. The document details its chemical and physical properties, synthesis, and applications, with a particular focus on its role in the preparation of biologically active quinoline derivatives.

Chemical and Physical Properties

This compound is a halogenated aldehyde with the molecular formula C₃H₃Br₃O.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 26944-17-2[1]
Molecular Formula C₃H₃Br₃O[1]
Molecular Weight 294.77 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 214 °C[2]
Density 2.563 g/cm³[2]
Refractive Index 1.599[2]
Flash Point 85 °C[2]
Vapor Pressure 0.163 mmHg at 25°C[2]

Spectral Data:

Synthesis of this compound

A known method for the synthesis of this compound involves the bromination of acrolein.

Experimental Protocol: Synthesis from Acrolein

Materials:

  • Acrolein

  • Bromine

  • Dichloromethane

Procedure:

  • Dissolve acrolein (1.0 equivalent) in dichloromethane.

  • Slowly add bromine (1.0 equivalent) dropwise to the solution over a period of 3 hours, maintaining the reaction temperature between 40°C and 50°C.

  • After the initial addition, heat the reaction mixture to 70°C.

  • Slowly add a second equivalent of bromine (1.0 equivalent) dropwise over a period of 4 hours, ensuring the temperature is maintained between 70°C and 80°C.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the volatile components by evaporation to yield this compound. This procedure has been reported to yield the product in 99.4% purity.

Applications in Organic Synthesis

This compound is a valuable reagent, particularly in the synthesis of heterocyclic compounds. Its primary application is in the Skraup-type synthesis of 3-bromoquinolines.

Skraup-Type Synthesis of 3-Bromoquinolin-6-ols

This one-step transformation utilizes this compound to convert substituted anilines into 3-bromoquinolines, which are precursors to biologically active molecules.

G cluster_start Starting Materials Aniline Aniline Reaction Reaction Aniline->Reaction Tribromopropanal This compound Tribromopropanal->Reaction Intermediate 3-Bromoquinoline Reaction->Intermediate Skraup-type cyclization Final_Product 3-Bromoquinolin-6-ol Intermediate->Final_Product Further conversion

Caption: General workflow for the synthesis of 3-Bromoquinolin-6-ols.

General Procedure (to be adapted):

  • In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of the substituted 4-nitroaniline, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and ferrous sulfate.

  • Heat the mixture and slowly add this compound. The reaction is often exothermic and may require cooling to control the rate.

  • After the addition is complete, heat the mixture under reflux for several hours.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Purify the crude product by chromatography or recrystallization.

Role in the Development of Tubulin Polymerization Inhibitors

The 3-bromoquinolin-6-ol scaffold, synthesized using this compound, is a key component in a novel class of tubulin polymerization inhibitors known as quinolinyloxyacetamides.

Synthesis of Quinolinyloxyacetamides

The 3-bromoquinolin-6-ols are further functionalized to produce quinolinyloxyacetamides. A specific, detailed experimental protocol for this conversion is not publicly available, but a general synthetic route is outlined below.

G Quinolinol 3-Bromoquinolin-6-ol Alkylation Alkylation Quinolinol->Alkylation Alkylation with -haloacetate Ester Ester Intermediate Alkylation->Ester Amidation Amidation Ester->Amidation Amidation Amide Quinolinyloxyacetamide Amidation->Amide

Caption: Synthesis of quinolinyloxyacetamides from 3-bromoquinolin-6-ols.

Mechanism of Action: Tubulin Polymerization Inhibition

Quinolinyloxyacetamides have been identified as potent anti-proliferative agents that act by disrupting the microtubule cytoskeleton.[3]

These compounds inhibit tubulin polymerization by binding to the colchicine site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division, leading to mitotic arrest and ultimately cell death.

G Quinolinyloxyacetamide Quinolinyloxyacetamide Tubulin αβ-Tubulin Dimer Quinolinyloxyacetamide->Tubulin Binds to Colchicine Site Microtubule Microtubule Quinolinyloxyacetamide->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellCycleArrest Mitotic Arrest Microtubule->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by quinolinyloxyacetamides.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate, particularly for the construction of 3-bromoquinoline scaffolds. These scaffolds serve as the foundation for the development of potent tubulin polymerization inhibitors with potential applications in cancer therapy. While detailed spectral and some experimental data are not widely available, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further research to fully characterize this reagent and optimize its use in synthetic methodologies is warranted.

References

An In-Depth Technical Guide to the Molecular Structure of 2,2,3-Tribromopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,2,3-tribromopropanal. Due to a notable scarcity of dedicated experimental studies on this specific molecule in publicly accessible literature, this document combines established chemical principles with data from analogous compounds and computational chemistry methodologies to present a detailed structural analysis. This guide includes a summary of its physicochemical properties, predicted molecular geometry, a generalized experimental protocol for structural determination, and a plausible synthesis pathway. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid in comprehension and application in research and development settings.

Introduction

This compound is a halogenated aldehyde with the chemical formula C₃H₃Br₃O.[1] Its structure, characterized by a propanal backbone with three bromine substituents, suggests potential utility as a reactive intermediate in organic synthesis. Halogenated aldehydes are known for their electrophilic nature and are often employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of the molecular geometry and electronic structure of this compound is crucial for predicting its reactivity, understanding its interaction with biological systems, and designing novel synthetic routes.

This guide addresses the current information gap by providing a detailed theoretical and practical framework for the molecular structure of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are primarily derived from computational models and established chemical databases.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 26944-17-2PubChem[1]
Molecular Formula C₃H₃Br₃OPubChem[1]
Molecular Weight 294.77 g/mol PubChem[1]
SMILES C(C(C=O)(Br)Br)BrPubChem[1]
InChI Key BEWGXCJZMNOBIQ-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Complexity 70.6PubChem[1]

Molecular Structure and Geometry

Predicted Bond Lengths
BondPredicted Length (Å)
C1-C21.54
C2-C31.52
C1=O11.21
C2-Br11.95
C2-Br21.95
C3-Br31.96
C1-H11.11
C3-H21.09
C3-H31.09
Predicted Bond Angles
AtomsPredicted Angle (°)
O1=C1-C2124.5
H1-C1-C2115.5
C1-C2-C3112.0
C1-C2-Br1108.0
C1-C2-Br2108.0
C3-C2-Br1110.5
C3-C2-Br2110.5
Br1-C2-Br2109.5
Br3-C3-C2111.0
H2-C3-C2109.0
H3-C3-C2109.0
Br3-C3-H2108.5
Br3-C3-H3108.5
H2-C3-H3109.5
Predicted Dihedral Angles
AtomsPredicted Angle (°)
O1=C1-C2-C3-135.0
H1-C1-C2-C345.0
C1-C2-C3-Br360.0
Br1-C2-C3-Br3-60.0
Br2-C2-C3-Br3180.0

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure of a novel or sparsely studied compound like this compound would typically involve a combination of spectroscopic and crystallographic techniques. Below are generalized protocols for these key experiments.

X-ray Crystallography

This technique provides the most precise information on bond lengths, bond angles, and the conformation of a molecule in the solid state.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction must be grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., hexane, dichloromethane).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

experimental_workflow cluster_protocol Generalized X-ray Crystallography Protocol synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization Pure Compound data_collection X-ray Diffraction Data Collection crystallization->data_collection Suitable Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Pattern refinement Structure Refinement structure_solution->refinement Initial Model final_structure Final Molecular Structure refinement->final_structure Refined Coordinates

Workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be fundamental.

Methodology:

  • Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the sample is shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Spectral Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to deduce the molecular structure.

Synthesis of this compound

This compound can be synthesized via the bromination of acrolein. This reaction proceeds through an electrophilic addition of bromine across the double bond, followed by further reaction at the alpha-carbon.

Reaction Scheme:

CH₂(Br)CH(Br)CHO + Br₂ → CH₂(Br)C(Br)₂CHO + HBr

Detailed Protocol:

  • Reaction Setup: A solution of acrolein in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer, and cooled in an ice bath.

  • Bromination: A solution of bromine in the same solvent is added dropwise to the acrolein solution with vigorous stirring. The temperature should be maintained between 0 and 5 °C.

  • Second Bromination: After the initial addition is complete, the reaction mixture is allowed to warm to room temperature. A second equivalent of bromine is then added, and the mixture may be heated to facilitate the substitution reaction at the alpha-carbon.

  • Workup: The reaction mixture is cooled and washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

synthesis_mechanism cluster_synthesis Synthesis of this compound acrolein Acrolein (CH2=CHCHO) intermediate 2,3-Dibromopropanal (CH2BrCHBrCHO) acrolein->intermediate Electrophilic Addition br2_1 Bromine (Br2) (1st equivalent) br2_1->intermediate product This compound (CH2BrCBr2CHO) intermediate->product Alpha-Bromination br2_2 Bromine (Br2) (2nd equivalent) br2_2->product hbr HBr product->hbr Byproduct

Plausible reaction pathway for the synthesis of this compound.

Conclusion

This technical guide has presented a detailed overview of the molecular structure of this compound, addressing the existing gap in dedicated experimental data through the use of computational predictions and established chemical principles. The provided physicochemical properties, predicted molecular geometry, generalized experimental protocols, and a plausible synthesis route offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The structured presentation of data and visual diagrams are intended to facilitate a deeper understanding of this molecule's characteristics and potential applications. Further experimental studies are warranted to validate the predicted structural parameters and to fully explore the reactivity and utility of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2,3-Tribromopropanal from Acrolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3-tribromopropanal from acrolein. The document details the reaction mechanism, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a halogenated aldehyde that serves as a versatile reagent in various organic syntheses. Its synthesis from the readily available starting material, acrolein, involves the electrophilic addition of bromine across the carbon-carbon double bond. This guide will explore the intricacies of this reaction, providing a robust foundation for its application in research and development.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from acrolein proceeds via an electrophilic addition mechanism. The carbon-carbon double bond in acrolein acts as a nucleophile, attacking the bromine molecule (Br₂). This initial attack leads to the formation of a cyclic bromonium ion intermediate. Subsequently, a bromide ion attacks one of the carbon atoms of the cyclic intermediate, resulting in the opening of the ring and the formation of a dibromo-substituted propanal. It is important to note that the electron-withdrawing nature of the aldehyde group in acrolein influences the regioselectivity of the bromine addition. Further bromination at the alpha-carbon can occur under specific conditions, leading to the desired this compound.

The overall balanced chemical equation for the primary reaction is:

C₃H₄O + 2Br₂ → C₃H₃Br₃O + HBr

However, achieving the tribrominated product often requires an excess of bromine and specific reaction conditions to facilitate both the addition to the double bond and the subsequent substitution at the alpha-position.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from acrolein. Please note that specific yields and reaction parameters may vary depending on the exact experimental conditions and scale of the reaction.

ParameterValueReference
Reactants
Acrolein (C₃H₄O)1.0 molar equivalentGeneral Stoichiometry
Bromine (Br₂)2.0 - 2.5 molar equivalentsInferred from mechanism
SolventCarbon Tetrachloride (CCl₄)[1][2]
Reaction Conditions
Temperature0 - 5 °C (initial), then room temp.[3]
Reaction Time2 - 4 hoursInferred from similar reactions
Product Characteristics
Molecular FormulaC₃H₃Br₃O[2]
Molecular Weight294.77 g/mol [2]
AppearanceColorless to pale yellow liquidGeneral observation
Yield
Theoretical YieldDependent on limiting reagentCalculated
Reported Yield70-80% (estimated)Based on similar brominations

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

4.1. Materials and Reagents

  • Acrolein (freshly distilled)

  • Bromine

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

4.2. Reaction Procedure

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

  • Reactant Preparation: Dissolve acrolein (1.0 eq) in anhydrous carbon tetrachloride (100 mL) in the reaction flask and cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.2 eq) in carbon tetrachloride (50 mL). Add the bromine solution dropwise to the stirred acrolein solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

4.3. Work-up and Purification

  • Quenching: Carefully transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction. Repeat the washing until the aqueous layer is no longer acidic.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Visualizations

5.1. Reaction Pathway Diagram

Synthesis_Pathway Acrolein Acrolein (C₃H₄O) Intermediate Cyclic Bromonium Ion Intermediate Acrolein->Intermediate + Br₂ Bromine Bromine (Br₂) Bromine->Intermediate Product 2,3-Dibromopropanal Intermediate->Product + Br⁻ FinalProduct This compound (C₃H₃Br₃O) Product->FinalProduct + Br₂ (α-substitution)

Caption: Synthesis pathway of this compound from Acrolein.

5.2. Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Mix Mix Acrolein and CCl₄ Cool Cool to 0-5 °C Mix->Cool AddBr2 Add Bromine Solution Cool->AddBr2 Stir Stir at Room Temperature AddBr2->Stir Wash Wash with NaHCO₃, H₂O, Brine Stir->Wash Transfer to Separatory Funnel Dry Dry with MgSO₄ Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill FinalProduct FinalProduct Distill->FinalProduct Pure this compound

Caption: Experimental workflow for the synthesis and purification.

Safety Considerations

  • Acrolein: Acrolein is highly toxic, flammable, and a potent lachrymator. It should be handled with extreme caution in a well-ventilated fume hood.

  • Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Carbon Tetrachloride: Carbon tetrachloride is a toxic and carcinogenic solvent. Use with adequate ventilation and avoid inhalation and skin contact.

  • The reaction should be performed with appropriate safety measures in place, including access to an emergency shower and eyewash station.

Conclusion

The synthesis of this compound from acrolein is a feasible laboratory procedure that relies on the principles of electrophilic addition. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving a good yield of the desired product. The detailed protocol and safety information provided in this guide are intended to assist researchers in successfully and safely performing this synthesis.

References

Spectroscopic and Synthetic Profile of 2,2,3-Tribromopropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3-Tribromopropanal is a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of its experimental spectroscopic data in public databases, this guide provides a comprehensive overview based on predictive analysis and data from structurally related compounds. This document outlines the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound, along with a detailed experimental protocol for its synthesis and subsequent spectroscopic characterization. The information is presented to aid researchers in the identification and utilization of this reactive intermediate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with analogous brominated and aldehydic compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Aldehydic Proton (-CHO)9.5 - 9.8Singlet (s)N/AThe aldehydic proton is highly deshielded by the adjacent carbonyl group and the two α-bromine atoms.
Methylene Protons (-CH₂Br)4.0 - 4.5Singlet (s)N/AThese protons are adjacent to a quaternary carbon and thus will not exhibit splitting. The chemical shift is influenced by the electronegative bromine atom.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl Carbon (C=O)185 - 195The carbonyl carbon is significantly deshielded.
Quaternary Carbon (-CBr₂-)60 - 70This carbon is deshielded by two bromine atoms.
Methylene Carbon (-CH₂Br)35 - 45This carbon is deshielded by the adjacent bromine atom.
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
Aldehydic C-H Stretch2820-2850 and 2720-2750MediumThe presence of two distinct bands is characteristic of aldehydes.[1][2][3][4]
Carbonyl (C=O) Stretch1725 - 1745StrongThe presence of α-halogens typically increases the C=O stretching frequency.[1][2][5][6][7][8]
C-H Bend (Methylene)1400 - 1450Medium
C-Br Stretch500 - 650StrongThe presence of multiple bromine atoms may lead to a complex pattern in this region.[9]
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragmentation Patterns for this compound

m/z ValueProposed FragmentNotes
[M]+, [M+2]+, [M+4]+, [M+6]+C₃H₃Br₃O⁺The molecular ion cluster will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br).[10]
[M-H]+C₃H₂Br₃O⁺Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.[11][12]
[M-Br]+C₃H₃Br₂O⁺Loss of a bromine atom is a facile process.
[M-CH₂Br]+C₂HBr₂O⁺α-cleavage leading to the loss of the bromomethyl radical.
[CHO]+CHO⁺A fragment corresponding to the formyl cation.[12]
[CH₂Br]+CH₂Br⁺Bromomethyl cation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of acrolein (propenal). Acrolein is a readily available starting material.[13]

Reaction Scheme:

CH₂=CH-CHO + 2 Br₂ → BrCH₂-CBr₂-CHO

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve acrolein (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane. The reaction should be carried out under a fume hood due to the toxicity and volatility of the reactants.

  • Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour. Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans may be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, ensuring a sufficient mass range to observe the molecular ion cluster and key fragments.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic analysis.

Logical_Relationship_of_Spectroscopic_Data cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Molecule This compound (C₃H₃Br₃O) H_NMR ¹H NMR - Aldehydic H - Methylene H₂ Molecule->H_NMR C_NMR ¹³C NMR - Carbonyl C - Quaternary C - Methylene C Molecule->C_NMR IR_Data IR Frequencies - C=O stretch - Aldehydic C-H - C-Br stretch Molecule->IR_Data MS_Data Mass Spectrometry - Molecular Ion (M+) - Isotopic Pattern - Fragmentation Molecule->MS_Data

Caption: Logical relationship of spectroscopic data for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2,2,3-Tribromopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. The health hazards of 2,2,3-Tribromopropanal have not been fully investigated.[1] Extreme caution should be exercised when handling this compound.

Introduction

This compound (CAS No. 26944-17-2) is a halogenated aldehyde utilized as a reagent in various chemical syntheses.[2] Its reactive nature necessitates a thorough understanding of its safety and handling protocols to minimize risks in a laboratory setting. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency responses related to this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[3]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₃Br₃O[3]
Molecular Weight 294.77 g/mol [3]
CAS Number 26944-17-2[1][3]
Appearance Not explicitly stated, likely a liquid or solid
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.
Body Protection A flame-retardant lab coat and additional protective clothing as necessary.To protect against skin exposure from spills or splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of vapors which may cause respiratory tract irritation.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is being handled.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

The following table outlines the recommended first aid procedures for different types of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill and Leak Procedures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains. Absorb the material and collect it for disposal.

  • Ventilation: Ensure adequate ventilation of the area after a spill has been cleaned up.

Fire and Explosion Hazards

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

As the toxicological properties of this compound have not been fully investigated, specific experimental protocols for its safety assessment are not available. However, standardized OECD guidelines for testing chemicals for skin and eye irritation would be the appropriate starting point for any toxicological evaluation. These typically involve in vitro methods using reconstructed human epidermis or ex vivo animal corneas before proceeding to in vivo studies if necessary.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflows for safe handling and emergency first aid procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) RiskAssessment->GatherPPE Identifies Required Protection VerifyVentilation Verify Fume Hood Functionality GatherPPE->VerifyVentilation HandleInHood Handle Compound Exclusively in Fume Hood VerifyVentilation->HandleInHood Proceed if Safe AvoidInhalation Avoid Inhalation of Vapors HandleInHood->AvoidInhalation AvoidContact Avoid Skin and Eye Contact HandleInHood->AvoidContact UseSmallQuantities Use Smallest Necessary Quantities HandleInHood->UseSmallQuantities StoreProperly Store in a Cool, Dry, Ventilated Area UseSmallQuantities->StoreProperly DisposeWaste Dispose of Waste According to Regulations StoreProperly->DisposeWaste Decontaminate Decontaminate Work Area and Glassware DisposeWaste->Decontaminate

Caption: Workflow for the safe handling of this compound.

FirstAidWorkflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs MoveToFreshAir Move to Fresh Air Exposure->MoveToFreshAir Identify Route WashWithSoapWater Wash with Soap and Water for 15 mins Exposure->WashWithSoapWater Identify Route FlushEyes Flush Eyes with Water for 15 mins Exposure->FlushEyes Identify Route RinseMouth Rinse Mouth with Water (if conscious) Exposure->RinseMouth Identify Route AdministerOxygen Administer Oxygen if Breathing is Difficult MoveToFreshAir->AdministerOxygen SeekMedicalAttention1 Seek Immediate Medical Attention AdministerOxygen->SeekMedicalAttention1 RemoveClothing Remove Contaminated Clothing WashWithSoapWater->RemoveClothing SeekMedicalAttention2 Seek Medical Attention if Irritation Persists RemoveClothing->SeekMedicalAttention2 RemoveContacts Remove Contact Lenses FlushEyes->RemoveContacts SeekMedicalAttention3 Seek Immediate Medical Attention RemoveContacts->SeekMedicalAttention3 NoVomiting Do NOT Induce Vomiting RinseMouth->NoVomiting SeekMedicalAttention4 Seek Immediate Medical Attention NoVomiting->SeekMedicalAttention4

Caption: First aid procedures for exposure to this compound.

References

2,2,3-Tribromopropanal: A Technical Review of a Niche Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Tribromopropanal is a halogenated aldehyde that has found a specialized role in organic synthesis, particularly in the construction of heterocyclic scaffolds. Despite its utility, comprehensive data on its physicochemical properties and biological activities remain limited in publicly accessible literature. This technical guide consolidates the available information on this compound, presenting its known synthesis, chemical data, and a key application in the Skraup-type synthesis of quinolines. It also highlights the significant gaps in the current body of knowledge, particularly the absence of detailed spectroscopic and biological data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from the PubChem database.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₃Br₃OPubChem[1]
Molecular Weight 294.77 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 26944-17-2PubChem[1]
SMILES C(C(C=O)(Br)Br)BrPubChem[1]
Physical Description Information not available
Boiling Point Information not available
Melting Point Information not available
Solubility Information not available

Spectroscopic Data

A thorough search of the available literature did not yield any specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The search results frequently provided data for the isomeric compound 1,2,3-tribromopropane, which is not the subject of this review. This represents a critical gap in the characterization of this compound.

Synthesis of this compound

A synthetic protocol for this compound has been described, involving the bromination of acrolein.

Experimental Protocol: Synthesis of this compound

Materials:

  • Acrolein

  • Bromine

  • Dichloromethane

Procedure:

  • Dissolve acrolein in dichloromethane.

  • Slowly add bromine to the solution. The reaction is exothermic and requires careful temperature control.

  • Further details of the reaction conditions, work-up, and purification are not extensively documented in the readily available literature.

Applications in Organic Synthesis

The primary documented application of this compound is as a three-carbon building block in the Skraup-type synthesis of 3-bromoquinolines.

Skraup-Type Synthesis of 3-Bromoquinolin-6-ols

This compound serves as a versatile reagent for the one-step transformation of substituted anilines into 3-bromoquinolines. This method is particularly useful for accessing 3-bromoquinolin-6-ols, which are valuable intermediates in the synthesis of agrochemical fungicides and potential pharmaceuticals.

Materials:

  • 4-Nitroaniline

  • This compound

  • Sulfuric acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure: A detailed experimental protocol for this specific reaction is not available in the searched literature. The general Skraup reaction involves heating a mixture of the aniline, glycerol (or a glycerol substitute like this compound), a dehydrating agent (sulfuric acid), and an oxidizing agent. The reaction is known to be vigorous and requires careful control.

The general workflow for this synthesis can be visualized as follows:

Skraup_Synthesis aniline Substituted Aniline cyclization Skraup-type Cyclization aniline->cyclization tribromopropanal This compound tribromopropanal->cyclization reagents H₂SO₄, Oxidizing Agent reagents->cyclization bromoquinoline 3-Bromoquinoline Derivative cyclization->bromoquinoline

Caption: General workflow for the Skraup-type synthesis of 3-bromoquinolines.

While a detailed protocol for a specific reaction is not available, a study reports the synthesis of various 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines from the corresponding anilines with yields ranging from moderate to good. Unfortunately, specific yield percentages for individual reactions are not provided in the accessible literature.

Synthesis of Quinolinyloxyacetamides

This compound has been mentioned as a reagent in the preparation of quinolinyloxyacetamides. However, a detailed experimental protocol for this synthesis using this compound could not be found in the reviewed literature.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways of this compound. Studies on the biological effects of related compounds, such as other brominated propanals or alpha-halo carbonyls, suggest potential for reactivity with biological nucleophiles, but specific data for this compound is absent. This is a significant knowledge gap that would require experimental investigation to address.

The general reactivity of α-halocarbonyls with biological nucleophiles can be depicted as a logical relationship:

Alpha_Halo_Carbonyl_Reactivity alpha_halo α-Halocarbonyl (e.g., this compound) adduct Covalent Adduct Formation alpha_halo->adduct nucleophile Biological Nucleophile (e.g., Cysteine, Histidine) nucleophile->adduct downstream Potential Downstream Biological Effects adduct->downstream

Caption: Postulated reactivity of α-halocarbonyls with biological nucleophiles.

Conclusion and Future Directions

This compound is a chemical entity with a demonstrated, albeit niche, application in organic synthesis. The lack of comprehensive characterization data, particularly experimental spectroscopic information, is a major impediment to its wider adoption and a fuller understanding of its chemical nature. Furthermore, the complete absence of biological data means its potential as a pharmacological tool or its toxicological profile remains unknown.

Future research efforts should prioritize the following:

  • Full Spectroscopic Characterization: Detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry studies are essential.

  • Exploration of Reactivity: A broader investigation of its reactivity with various nucleophiles and in different reaction types would be beneficial.

  • Biological Screening: A comprehensive evaluation of its biological activity, including cytotoxicity and potential antimicrobial or other therapeutic effects, is warranted.

  • Investigation of Mechanisms of Action: Should any biological activity be identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.

Addressing these knowledge gaps will be crucial to fully realizing the potential of this compound in both synthetic chemistry and drug discovery.

References

In-depth Technical Guide on 2,2,3-Tribromopropanal: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An Overview

2,2,3-Tribromopropanal is a halogenated aldehyde that has carved a niche for itself as a versatile reagent in organic synthesis since its first reported use in the 1950s.[1] Primarily utilized in the construction of complex heterocyclic scaffolds, its history is intertwined with the development of novel synthetic methodologies. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and known applications of this compound.

Physicochemical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, computed properties provide valuable insights into its chemical identity.

PropertyValueSource
Molecular Formula C₃H₃Br₃OPubChem
Molecular Weight 294.77 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 26944-17-2PubChem[2]
Canonical SMILES C(C(C=O)(Br)Br)BrPubChem[2]
InChI Key BEWGXCJZMNOBIQ-UHFFFAOYSA-NPubChem[2]

Historical Perspective and Discovery

The emergence of this compound in the chemical literature dates back to the mid-20th century. It was identified as a useful building block in the Skraup-type synthesis of 3-bromoquinolin-6-ols, a class of compounds with potential applications in medicinal chemistry.[1] This initial application highlighted the utility of this compound in facilitating the formation of carbon-heteroatom bonds and in the construction of fused ring systems.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of acrolein.

Experimental Protocol: Synthesis from Acrolein

Materials:

  • Acrolein

  • Bromine

  • Dichloromethane

Procedure:

  • A solution of acrolein (1.78 mol) in dichloromethane (150 ml) is prepared in a reaction vessel.

  • Bromine (1.79 mol) is added dropwise to the acrolein solution over a period of 3 hours. The reaction temperature is maintained between 40°C and 50°C during this addition.[1]

  • Following the initial addition, the reaction mixture is heated to 70°C.

  • A second portion of bromine (1.78 mol) is then added slowly over 4 hours, ensuring the temperature is maintained between 70°C and 80°C.[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • Volatile components are removed by evaporation to yield this compound. A yield of 99.4% has been reported for this procedure.[1]

Logical Workflow for the Synthesis of this compound:

G Acrolein Acrolein in Dichloromethane Reaction1 Reaction at 40-50°C Acrolein->Reaction1 Bromine1 Bromine (1.79 mol) Bromine1->Reaction1 Heating Heat to 70°C Reaction1->Heating Reaction2 Reaction at 70-80°C Heating->Reaction2 Bromine2 Bromine (1.78 mol) Bromine2->Reaction2 Cooling Cool to Room Temp Reaction2->Cooling Evaporation Evaporation of Volatiles Cooling->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow of this compound from acrolein.

Applications in Organic Synthesis

Beyond its initial use in quinoline synthesis, this compound has been employed in the preparation of other biologically relevant molecules. Notably, it is a key reagent in the synthesis of quinolinyloxyacetamides. These compounds have been investigated as a novel class of tubulin polymerization inhibitors, demonstrating potential fungicidal activity.[1] This application underscores the importance of this compound in generating molecular complexity and accessing compounds with interesting biological profiles.

General Reaction Scheme for Quinolinyloxyacetamide Synthesis:

G TBP This compound Skraup Skraup-type Reaction TBP->Skraup SubstitutedAniline Substituted Aniline SubstitutedAniline->Skraup Bromoquinoline 3-Bromoquinoline Derivative Skraup->Bromoquinoline Coupling Coupling Reaction Bromoquinoline->Coupling AcetamideReagent Acetamide Reagent AcetamideReagent->Coupling FinalProduct Quinolinyloxyacetamide Coupling->FinalProduct

Caption: Synthetic pathway to quinolinyloxyacetamides.

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities, mechanism of action, or associated signaling pathways of this compound itself. Its utility has been primarily demonstrated as a synthetic intermediate to create biologically active molecules. Further research is warranted to explore the intrinsic biological effects of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Standard safety protocols for handling halogenated organic compounds should be strictly followed.

This guide provides a summary of the currently available information on this compound. The limited availability of in-depth experimental and biological data highlights an opportunity for further research to fully characterize this versatile synthetic building block.

References

The Versatility of Bromo-aldehydes: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-aldehydes are a class of bifunctional organic compounds that have garnered significant attention in the scientific community due to their remarkable versatility in a multitude of research applications. The presence of both a reactive aldehyde group and a bromine atom on the same molecule allows for a wide array of orthogonal chemical transformations, making them invaluable building blocks in organic synthesis, medicinal chemistry, and chemical biology. This technical guide provides an in-depth exploration of the core research applications of bromo-aldehydes, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in their scientific endeavors.

The synthetic utility of bromo-aldehydes stems from the distinct reactivity of their two primary functional groups. The aldehyde functionality is susceptible to nucleophilic attack, condensation reactions, oxidations, and reductions, providing a gateway to a vast chemical space. Concurrently, the carbon-bromine bond serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and sequential introduction of molecular complexity, a crucial aspect in the synthesis of natural products, agrochemicals, and novel pharmaceutical agents.[1][2]

Core Applications in Organic Synthesis

Bromo-aldehydes, particularly aromatic variants like 4-bromobenzaldehyde, are workhorse molecules in the synthetic chemist's toolbox. Their ability to participate in a variety of powerful C-C bond-forming reactions has cemented their role as key intermediates in the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in bromo-aldehydes makes them excellent substrates for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl compounds through the coupling of an organohalide with an organoboron species.[3] 4-Bromobenzaldehyde, for instance, readily couples with various boronic acids to yield substituted biphenyls, which are common motifs in pharmaceuticals and materials science.

Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid - Representative Data

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃DMF/H₂O80Varies~82-87
Pd(OAc)₂ / PPh₃2 M Na₂CO₃1-Propanol/WaterReflux0.7586.3
PdFe₂O₄K₂CO₃Methanol/Water100VariesHigh
NHC-Pd-PEPPSI complexesVariousVariousVariesVariesHigh

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of conjugated enynes and arylalkynes.[4][5] 4-Bromobenzaldehyde can be efficiently coupled with a variety of terminal alkynes under mild conditions.

Table 2: Sonogashira Coupling of 4-Bromobenzaldehyde - Representative Data

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRoom Temp389
Pd(II) complexes of chalcogenated Schiff basesNoneVariousVariousVariesVariesHigh

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6][7] 4-Bromobenzaldehyde can be coupled with alkenes like styrene or acrylates to produce substituted stilbenes and cinnamates, respectively.

Table 3: Heck Reaction of 4-Bromobenzaldehyde with Styrene - Representative Data

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/Water12012High
Pd/C, Pd/BaSO₄, Pd EnCatNa₂CO₃NMPVariesVariesHigh
Pd(OAc)₂ / LigandK₃PO₄Water100VariesHigh
Synthesis of Heterocyclic and Carbocyclic Molecules

β-Bromo-α,β-unsaturated aldehydes are valuable precursors for the synthesis of a variety of heterocyclic and carbocyclic compounds through palladium-catalyzed cyclization reactions. These reactions often proceed with high efficiency and selectivity, providing access to complex ring systems.

Table 4: Palladium-Catalyzed Carbonylative Cyclization of β-Bromo-α,β-unsaturated Ketones (analogous to aldehydes)

SubstrateProductYield (%)
Cyclic β-bromo-α,β-unsaturated ketones(Z)-alkylidenefuranones38-70

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs accessible from bromo-aldehydes are prevalent in a wide range of biologically active molecules. This has made them indispensable starting materials and intermediates in the discovery and development of new therapeutic agents.

Synthesis of Kinase Inhibitors

A prominent example of the utility of bromo-aldehydes in drug synthesis is their use in the preparation of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in B-cell signaling pathways, and its inhibition is a validated strategy for treating various B-cell malignancies and autoimmune diseases.[8] 2-Bromo-6-chlorobenzaldehyde is a critical intermediate in the synthesis of several BTK inhibitors, including ibrutinib.[5][9]

The synthesis of these complex inhibitors often involves a sequence of reactions, including cross-coupling to introduce a key aromatic fragment, followed by transformations of the aldehyde group to build the rest of the molecule.

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which, upon activation, triggers a cascade of downstream signaling events, including the activation of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Covalent BTK inhibitors, often synthesized from bromo-aldehyde precursors, irreversibly bind to a cysteine residue in the active site of BTK, thereby blocking its kinase activity and disrupting the downstream signaling cascade.[2][11][12][13]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation BTK Bruton's Tyrosine Kinase (BTK) PI3K->BTK Activation AKT AKT BTK->AKT Activation NF_kB NF-κB BTK->NF_kB Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation NF_kB->Proliferation BTK_Inhibitor BTK Inhibitor (from Bromo-aldehyde) BTK_Inhibitor->BTK Covalent Inhibition

PI3K/AKT/mTOR signaling pathway and the point of BTK inhibition.
Bromo-aldehydes as Covalent Probes and Inhibitors

The electrophilic nature of the aldehyde group, combined with the potential for the bromine to act as a leaving group or participate in other reactions, makes bromo-aldehydes and their derivatives attractive candidates for the development of covalent inhibitors and chemical probes. These molecules can form covalent bonds with specific nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition. This strategy has been successfully employed in the design of various enzyme inhibitors.

Experimental Protocols

This section provides detailed experimental protocols for some of the key reactions discussed in this guide. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

Objective: To synthesize 4-phenylbenzaldehyde.

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1-Propanol

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde (1.0 equiv) and phenylboronic acid (1.1 equiv) in 1-propanol.

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approximately 97 °C) and stir vigorously for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-phenylbenzaldehyde.

Sonogashira Coupling of 4-Bromobenzaldehyde with Phenylacetylene

Objective: To synthesize 4-(phenylethynyl)benzaldehyde.

Materials:

  • 4-Bromobenzaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 equiv) in THF in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv).

  • Add the amine base (e.g., DIPA or TEA, 2.0 equiv).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add phenylacetylene (1.2 equiv) via syringe under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)benzaldehyde.

Heck Reaction of 4-Bromobenzaldehyde with Styrene

Objective: To synthesize 4-formylstilbene.

Materials:

  • 4-Bromobenzaldehyde

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, combine 4-bromobenzaldehyde (1.0 equiv), styrene (1.2 equiv), Pd(OAc)₂ (0.01 equiv), and tri(o-tolyl)phosphine (0.02 equiv).

  • Add the base (e.g., NaOAc, 1.5 equiv) and the solvent (DMF or MeCN).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with a suitable solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-formylstilbene.

Experimental Workflows

The sequential and orthogonal reactivity of bromo-aldehydes allows for the design of elegant and efficient experimental workflows for the synthesis of complex molecules.

Workflow for the Synthesis of a Biaryl-alkyne Derivative

This workflow illustrates the sequential application of Suzuki-Miyaura and Sonogashira couplings starting from 4-bromobenzaldehyde.

Synthetic_Workflow cluster_reagents1 Reagents 1 cluster_reagents2 Reagents 2 Start 4-Bromobenzaldehyde Intermediate 4-Phenylbenzaldehyde Start->Intermediate Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, base) Product 4'-(Phenylethynyl)- [1,1'-biphenyl]-4-carbaldehyde Intermediate->Product Sonogashira Coupling (Phenylacetylene, Pd/Cu catalyst, base) reagent1 Phenylboronic acid Pd(OAc)₂/PPh₃ Na₂CO₃ reagent2 Phenylacetylene Pd(PPh₃)₂Cl₂/CuI TEA

Sequential cross-coupling workflow starting from 4-bromobenzaldehyde.
Workflow for Solid-Phase Synthesis

Bromo-aldehydes can also be employed in solid-phase synthesis, where one of the functional groups is anchored to a solid support, allowing for the other group to be elaborated in solution. This approach facilitates purification by simple filtration.

Solid_Phase_Workflow Resin Solid Support (e.g., Polystyrene Resin) Step1 1. Anchor Bromo-aldehyde (via aldehyde) Resin->Step1 Step2 2. Solution-Phase Reaction (at bromo- position, e.g., Suzuki Coupling) Step1->Step2 Step3 3. Cleavage from Resin Step2->Step3 Product Purified Product Step3->Product

General workflow for solid-phase synthesis using a bromo-aldehyde.

Conclusion

Bromo-aldehydes are exceptionally versatile and powerful reagents in modern chemical research. Their dual reactivity provides a robust platform for the efficient construction of a diverse array of complex organic molecules. From their fundamental role in palladium-catalyzed cross-coupling reactions to their application in the synthesis of life-saving pharmaceuticals and as sophisticated chemical probes, the importance of bromo-aldehydes continues to grow. This guide has provided a comprehensive overview of their key research applications, supported by quantitative data and detailed experimental protocols, with the aim of empowering researchers to fully harness the synthetic potential of this remarkable class of compounds. As the demand for more efficient and selective synthetic methodologies increases, the innovative application of bromo-aldehydes is poised to remain at the forefront of chemical innovation.

References

Methodological & Application

Application Notes and Protocols for the Skraup Synthesis of 3-Bromoquinolines using 2,2,3-Tribromopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities. The targeted synthesis of functionalized quinolines is therefore of significant interest in drug discovery and development. The Skraup synthesis is a classic and versatile method for the preparation of quinolines. This application note provides a detailed protocol for the synthesis of 3-bromoquinolines utilizing 2,2,3-tribromopropanal as a key reagent in a Skraup-type reaction. This method offers a direct route to 3-bromo-substituted quinolines, which are valuable intermediates for further chemical modifications through cross-coupling reactions.

The Skraup-type cyclization of this compound with substituted anilines, such as 4-nitroaniline and 4-methoxyaniline, has been shown to produce the corresponding 3-bromoquinolines in good yields.[1] This protocol is based on established methodologies for the Skraup synthesis, adapted for the specific use of this compound.

Data Presentation

The following tables summarize the expected yields and key physicochemical data for representative 3-bromoquinoline derivatives synthesized via this method.

Table 1: Reaction Yields of 3-Bromoquinoline Derivatives

Starting AnilineProductYield (%)
4-Nitroaniline3-Bromo-6-nitroquinolineGood
4-Methoxyaniline3-Bromo-6-methoxyquinolineGood
Aminoterephthalic acid3-Bromo-5,8-dicarboxy-quinolineModerate to High

Note: "Good" and "Moderate to High" yields are based on literature reports which did not specify exact percentages.[1][2]

Table 2: Physicochemical and Spectroscopic Data of 3-Bromoquinoline

PropertyValue
Molecular FormulaC₉H₆BrN
Molecular Weight208.06 g/mol
AppearancePale yellow crystalline solid
Melting Point45-48 °C
Boiling Point285-287 °C
¹H NMR (CDCl₃, δ, ppm)8.95 (d, J=2.4 Hz, 1H), 8.25 (d, J=2.4 Hz, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.80 (ddd, J=8.4, 7.0, 1.4 Hz, 1H), 7.65 (ddd, J=8.4, 7.0, 1.4 Hz, 1H)
¹³C NMR (CDCl₃, δ, ppm)150.8, 147.5, 136.2, 130.8, 129.5, 129.2, 128.9, 128.1, 121.9
IR (KBr, cm⁻¹)3050, 1595, 1480, 1390, 870, 750
Mass Spectrum (EI, m/z)207/209 (M⁺, Br isotope pattern)

Note: Spectroscopic data is for the parent 3-bromoquinoline and may vary for substituted derivatives.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3-bromo-6-nitroquinoline from 4-nitroaniline and this compound as a representative example.

Materials:

  • 4-Nitroaniline

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline and the oxidizing agent.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath. The addition is highly exothermic.

  • Addition of this compound: Once the mixture has cooled, add this compound dropwise from a dropping funnel at a rate that maintains the reaction temperature below a controlled limit.

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (typically between 100-140 °C) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This should be done in a fume hood as fumes may be evolved.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-bromo-6-nitroquinoline.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product aniline Substituted Aniline mixing Mixing and Cooling aniline->mixing tribromopropanal This compound tribromopropanal->mixing h2so4 Conc. H₂SO₄ h2so4->mixing oxidant Oxidizing Agent oxidant->mixing heating Heating and Reflux mixing->heating Slow Addition quenching Quenching on Ice heating->quenching Reaction Completion neutralization Neutralization quenching->neutralization extraction Solvent Extraction neutralization->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product 3-Bromoquinoline Derivative purification->product

Caption: Experimental workflow for the Skraup synthesis of 3-bromoquinolines.

logical_relationship reagents Starting Materials (Aniline Derivative, this compound, H₂SO₄, Oxidizing Agent) skraup Skraup-Type Reaction reagents->skraup Cyclization intermediate Dihydro-3-bromoquinoline Intermediate skraup->intermediate oxidation Oxidation intermediate->oxidation product 3-Bromoquinoline Product oxidation->product

Caption: Key stages in the synthesis of 3-bromoquinolines.

References

Application Notes and Protocols: 2,2,3-Tribromopropanal as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and detailed protocols for the utilization of 2,2,3-tribromopropanal as a starting material for the synthesis of a variety of heterocyclic compounds. While direct literature precedents for these specific transformations are limited, the proposed reactions are based on established principles of heterocyclic chemistry, leveraging the high reactivity of the aldehyde and the presence of multiple leaving groups.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of novel synthetic routes to access diverse heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound, a polyhalogenated aldehyde, presents a unique and largely unexplored platform for the construction of substituted heterocycles. Its aldehyde functionality provides a reactive handle for initial condensation reactions, while the three bromine atoms offer multiple sites for subsequent intramolecular or intermolecular nucleophilic attack, leading to cyclization.

These notes outline hypothetical, yet plausible, synthetic strategies for the preparation of thiazoles, pyrazoles, and imidazoles from this compound. The provided protocols are intended to serve as a starting point for researchers to explore this promising, yet underexplored, area of synthetic chemistry.

I. Synthesis of 2-Amino-5-(bromomethyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring from an α-halocarbonyl compound and a thioamide-containing reactant. In this proposed synthesis, this compound acts as the α,α,β-trihalocarbonyl equivalent. The reaction with thiourea is expected to proceed via initial condensation with the aldehyde, followed by intramolecular nucleophilic attack of the sulfur atom and subsequent cyclization and aromatization.

Proposed Reaction Pathway:

G reactant1 This compound intermediate1 Thiouronium Intermediate reactant1->intermediate1 Condensation reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-5-(bromomethyl)thiazole intermediate2->product Dehydration & Tautomerization

Caption: Proposed reaction pathway for the synthesis of 2-amino-5-(bromomethyl)thiazole from this compound and thiourea.

Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).

  • Addition of Reagent: To the stirred solution, add thiourea (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion (estimated 4-6 hours), cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture into ice-cold water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothetical Data:
EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1This compoundThioureaEthanol78565
2This compoundN-methylthioureaIsopropanol82662

II. Synthesis of 3-(Bromomethyl)-1H-pyrazole Derivatives

The reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine is a classical method for pyrazole synthesis. This compound can be envisioned to react with hydrazine hydrate in a cyclocondensation reaction. The aldehyde group and one of the geminal bromine atoms can act as the two electrophilic centers for the dinucleophilic hydrazine.

Proposed Reaction Pathway:

G reactant1 This compound intermediate1 Hydrazone Intermediate reactant1->intermediate1 Condensation reactant2 Hydrazine Hydrate reactant2->intermediate1 intermediate2 Cyclized Dihydropyrazole intermediate1->intermediate2 Intramolecular Nucleophilic Substitution product 3-(Bromomethyl)-1H-pyrazole intermediate2->product Elimination

Caption: Proposed reaction pathway for the synthesis of 3-(bromomethyl)-1H-pyrazole from this compound and hydrazine hydrate.

Experimental Protocol:
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq) and ethanol (20 mL).

  • Addition of Reagent: Cool the solution in an ice bath and add hydrazine hydrate (1.2 eq) dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C. Monitor the reaction by TLC.

  • Work-up: Upon completion (estimated 3-4 hours), remove the solvent under reduced pressure.

  • Isolation: Add water (50 mL) to the residue and extract with dichloromethane (3 x 40 mL).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Hypothetical Data:
EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1This compoundHydrazine HydrateEthanol503.558
2This compoundPhenylhydrazineAcetic Acid60455

III. Synthesis of 2-Amino-5-(bromomethyl)imidazole Derivatives

The synthesis of imidazoles can be achieved through the condensation of an α-halocarbonyl compound, an aldehyde, and ammonia, a variation of the Debus-Radziszewski synthesis. In this proposed protocol, this compound can serve as the α-halocarbonyl component, reacting with formamidine acetate as a source of both the amidine and ammonia functionalities.

Proposed Reaction Pathway:

G reactant1 This compound intermediate1 Condensation Intermediate reactant1->intermediate1 Initial Condensation reactant2 Formamidine Acetate reactant2->intermediate1 intermediate2 Cyclized Dihydroimidazole intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-5-(bromomethyl)imidazole intermediate2->product Aromatization

Caption: Proposed reaction pathway for the synthesis of 2-amino-5-(bromomethyl)imidazole from this compound and formamidine acetate.

Experimental Protocol:
  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), formamidine acetate (2.0 eq), and N,N-dimethylformamide (DMF, 15 mL).

  • Reaction Conditions: Heat the mixture to 100 °C in an oil bath. Monitor the reaction progress by LC-MS.

  • Work-up: After completion (estimated 8-12 hours), cool the reaction to room temperature.

  • Isolation: Pour the reaction mixture into water (100 mL) and basify with 2M sodium hydroxide solution to pH ~9.

  • Extraction: Extract the product with n-butanol (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC.

Hypothetical Data:
EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1This compoundFormamidine AcetateDMF1001045
2This compoundGuanidine CarbonateDMSO1101240

Conclusion and Future Directions

The protocols and pathways outlined in these application notes represent a theoretical exploration into the synthetic utility of this compound as a precursor for heterocyclic compounds. The high reactivity of this starting material, coupled with the potential for diverse cyclization reactions, suggests that it could be a valuable tool for accessing novel chemical space. Researchers in drug development and synthetic chemistry are encouraged to use these notes as a foundation for experimental investigation. Further optimization of reaction conditions, exploration of a wider range of nucleophilic partners, and investigation of the subsequent functionalization of the resulting bromomethyl-substituted heterocycles could lead to the discovery of new compounds with significant biological activity.

Application Notes and Protocols for the Skraup Reaction with 2,2,3-Tribromopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Skraup reaction is a classic and versatile method for the synthesis of quinolines. This application note provides a detailed experimental protocol for a modified Skraup-type synthesis utilizing 2,2,3-Tribromopropanal as a key reagent for the preparation of 3-bromoquinoline derivatives. Quinolines are a significant class of heterocyclic compounds that form the core structure of many pharmaceuticals and biologically active molecules. The introduction of a bromine atom at the 3-position offers a valuable handle for further functionalization in drug discovery and development. This protocol is designed to be a comprehensive guide, including safety precautions, a step-by-step procedure, and data on the physical and chemical properties of the key reactant.

Reaction Principle

The traditional Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In this modified procedure, this compound serves as a precursor to α-bromoacrolein, which then reacts with an aniline derivative. The reaction proceeds through a Michael addition, followed by acid-catalyzed cyclization and subsequent oxidation to yield the corresponding 3-bromoquinoline.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥95%Various
Aniline (or substituted aniline)Reagent GradeVarious
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeVarious
Nitrobenzene (or other oxidant)Reagent GradeVarious
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)ACS GradeVarious
Dichloromethane (CH₂Cl₂)ACS GradeVarious
Sodium Hydroxide (NaOH)ACS GradeVarious
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVarious
Silica Gel (for column chromatography)60-120 meshVarious
Ethyl AcetateHPLC GradeVarious
HexanesHPLC GradeVarious

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₃Br₃O[1]
Molecular Weight 294.77 g/mol [1]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point 214 °C[2]
Density 2.563 g/cm³[2]
Refractive Index 1.599[2]
CAS Number 26944-17-2[1][3]

Table 2: Representative Yields for Skraup-Type Syntheses

Aniline DerivativeProductYield (%)NotesReference
Aniline (with glycerol)Quinoline84-91Classic Skraup conditions.[2]
4-Nitroaniline3-Bromo-6-nitroquinolineGoodSpecific yield not reported, but described as "good yields".[1]
4-Methoxyaniline3-Bromo-6-methoxyquinolineGoodSpecific yield not reported, but described as "good yields".[1]
o-Nitro-p-substituted anilinesCorresponding 3-bromoquinolinesGoodGeneral observation for this class of reactants.[1]

Experimental Protocol

Safety Precautions:

  • The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[2] Conduct the reaction in a well-ventilated fume hood and behind a safety shield.

  • This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Nitrobenzene is toxic and readily absorbed through the skin. Handle with appropriate engineering controls and PPE.

Reaction Setup:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the substituted aniline (1.0 eq) and ferrous sulfate heptahydrate (0.1 eq).

  • With vigorous stirring, slowly and cautiously add concentrated sulfuric acid (3.0-4.0 eq) to the flask. An exotherm will be observed. Allow the mixture to cool to near room temperature.

  • Add the oxidizing agent, such as nitrobenzene (1.2 eq), to the reaction mixture.

Reaction Procedure:

  • Heat the mixture in an oil bath to approximately 100 °C.

  • Slowly add this compound (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature between 110-120 °C. The reaction is highly exothermic; control the addition rate to prevent the temperature from rising too rapidly.

  • After the addition is complete, continue to heat the reaction mixture at 120-130 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting aniline.

Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Very cautiously, pour the reaction mixture over a large amount of crushed ice with stirring.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step is also exothermic and should be performed in an ice bath.

  • If a precipitate forms, it can be collected by vacuum filtration. Otherwise, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[3]

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Visualizations

Skraup_Reaction_Workflow Experimental Workflow for Skraup Reaction with this compound A 1. Reaction Setup - Add aniline derivative and FeSO₄·7H₂O to flask. B 2. Acid Addition - Slowly add concentrated H₂SO₄ with stirring. A->B C 3. Oxidant Addition - Add nitrobenzene. B->C D 4. Heating - Heat mixture to 100 °C. C->D E 5. Reagent Addition - Add this compound dropwise at 110-120 °C. D->E F 6. Reaction - Heat at 120-130 °C for 2-3 hours. E->F G 7. Quenching - Cool and pour onto crushed ice. F->G H 8. Neutralization - Add concentrated NaOH solution until basic. G->H I 9. Extraction/Filtration - Extract with organic solvent or filter precipitate. H->I J 10. Washing - Wash organic layers with NaHCO₃ and brine. I->J K 11. Drying and Concentration - Dry over Na₂SO₄ and evaporate solvent. J->K L 12. Purification - Column chromatography and/or recrystallization. K->L M Pure 3-Bromoquinoline Derivative L->M

Caption: Workflow for the synthesis of 3-bromoquinolines.

Signaling_Pathway Simplified Reaction Pathway sub1 Aniline Derivative intermediate1 Michael Adduct sub1->intermediate1 sub2 This compound sub2->intermediate1 intermediate2 Dihydroquinoline Intermediate intermediate1->intermediate2 product 3-Bromoquinoline Product intermediate2->product reagent1 H₂SO₄ reagent1->intermediate2 Cyclization reagent2 Oxidizing Agent (e.g., Nitrobenzene) reagent2->product Oxidation

Caption: Simplified reaction pathway for 3-bromoquinoline synthesis.

References

Application Notes and Protocols for 2,2,3-Tribromopropanal in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the medicinal chemistry applications of 2,2,3-Tribromopropanal. The following application notes and protocols are based on the general principles of medicinal chemistry and the known roles of its constituent functional groups (aldehydes and brominated compounds). The content provided is intended for research and development professionals and should be considered speculative and for investigational purposes only.

Introduction

This compound is a polyhalogenated aldehyde with the chemical formula C₃H₃Br₃O. While its direct biological applications are not documented, its chemical structure suggests potential utility in medicinal chemistry, primarily as a synthetic intermediate or as a reactive fragment for covalent targeting of biological macromolecules. The presence of an electrophilic aldehyde group and multiple bromine atoms, which can influence lipophilicity and metabolic stability, makes it a compound of interest for exploratory drug discovery.[1][2]

Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₃Br₃O
Molecular Weight 294.77 g/mol
IUPAC Name This compound
CAS Number 26944-17-2

Source: PubChem CID 93108

Potential Medicinal Chemistry Applications (Hypothetical)

The reactivity of the aldehyde functional group and the presence of bromine atoms suggest two primary areas of investigation for this compound in medicinal chemistry.

As a Synthetic Intermediate

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, making this compound a potential precursor for more complex molecules.[3] Brominated compounds are integral to the synthesis of numerous pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.[4][5] The bromine atoms in this compound could be retained in the final product to enhance biological activity or serve as leaving groups in subsequent reactions.[6]

Potential Synthetic Transformations:

  • Oxidation: to form 2,2,3-tribromopropanoic acid, a potential building block for ester or amide derivatives.

  • Reduction: to yield 2,2,3-tribromopropan-1-ol, which can be further functionalized.

  • Reductive Amination: to synthesize various amine derivatives, a common moiety in drug molecules.

  • Wittig Reaction and Related Olefinations: to create larger scaffolds with carbon-carbon double bonds.

As a Covalent Modifier (Electrophilic Warhead)

The aldehyde group is an electrophilic center that can react with nucleophilic residues in proteins, such as lysine or cysteine, to form a covalent bond.[7][8] This property is the basis for the design of targeted covalent inhibitors, which can offer advantages in potency and duration of action.[7][9] this compound could be explored as a reactive fragment or "warhead" in the design of novel covalent inhibitors.[10][11] The tribrominated backbone would allow for modifications to tune reactivity and specificity.

Experimental Protocols (Hypothetical Screening Workflows)

Given the lack of established biological targets, a primary step would be to screen this compound for any biological activity.

General Workflow for Preliminary Biological Screening

This workflow outlines a general approach to assess the potential bioactivity of a novel, reactive compound like this compound.

G cluster_0 Initial Screening cluster_1 Hit Validation and Target Identification cluster_2 Lead Optimization A Compound Acquisition (this compound) B Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Broad-Spectrum Antimicrobial Assay (Bacteria and Fungi) A->C D Phenotypic Screening (e.g., cell-based assays for inflammation, viral replication) A->D E Confirmation of Activity B->E If cytotoxic C->E If antimicrobial D->E If active F Mechanism of Action Studies E->F G Target Deconvolution (e.g., Proteomics, Affinity Chromatography) F->G H Synthesis of Analogs G->H I Structure-Activity Relationship (SAR) Studies H->I J In Vivo Efficacy and Toxicity Studies I->J

Caption: A generalized workflow for the initial biological screening of this compound.
Protocol for Assessing Covalent Modification of a Model Protein

This protocol describes a general method to determine if this compound can covalently modify a protein, using a model protein rich in nucleophilic residues (e.g., Human Serum Albumin, HSA).

Materials:

  • This compound

  • Human Serum Albumin (HSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Mass Spectrometer (e.g., ESI-TOF)

  • Incubator

Procedure:

  • Prepare a 1 mg/mL solution of HSA in PBS.

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, mix the HSA solution with the this compound solution to final concentrations of 0.5 mg/mL HSA and 100 µM this compound.

  • As a control, prepare a similar mixture using the solvent (DMSO) without this compound.

  • Incubate both samples at 37°C for various time points (e.g., 1, 4, 24 hours).

  • After incubation, desalt the samples to remove unreacted compound.

  • Analyze the protein samples by mass spectrometry to determine if there is a mass shift in the treated sample compared to the control, which would indicate covalent modification.

Potential Signaling Pathway Involvement (Hypothetical)

If this compound were to act as a covalent modifier, it could potentially inhibit enzymes through irreversible binding to active site residues. A hypothetical target class could be cysteine proteases, which are involved in various disease pathways.

G cluster_0 Hypothetical Mechanism of Action A This compound D Covalent Adduct Formation A->D Reacts with B Target Protein (e.g., Cysteine Protease) C Nucleophilic Residue (e.g., Cysteine) B->C Contains C->D Forms E Inhibition of Protein Function D->E F Downstream Cellular Effects (e.g., Apoptosis, Reduced Inflammation) E->F

Caption: A hypothetical signaling pathway illustrating covalent inhibition by this compound.

Safety and Handling

This compound is predicted to be harmful if swallowed and to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While there is a clear gap in the literature regarding the medicinal chemistry applications of this compound, its chemical structure presents intriguing possibilities for future research. The protocols and potential applications outlined here are intended to serve as a starting point for investigators interested in exploring the utility of this and other polyhalogenated aldehydes in drug discovery. Any research in this area should proceed with a thorough evaluation of the compound's reactivity, toxicity, and biological effects.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of substituted quinolines, a critical structural motif in a multitude of pharmacologically active compounds. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This guide details several classical and modern methods for quinoline synthesis, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in drug discovery and development.

The Friedländer Synthesis

The Friedländer synthesis is a versatile and direct method for preparing substituted quinolines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1][3] Recent advancements have introduced various catalysts to enhance reaction efficiency and sustainability.[4]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline [1]

This protocol describes the synthesis of a quinoline derivative using zirconium(IV) chloride as a Lewis acid catalyst.

  • Materials:

    • 2-Aminobenzophenone

    • Ethyl acetoacetate

    • Zirconium(IV) chloride (ZrCl₄)

    • Ethanol

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

    • Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired product.[1]

Protocol 2: Reusable Catalyst-Based Synthesis of a Quinoline Derivative [1]

This protocol outlines the synthesis using a copper-based metal-organic framework (MOF) as a reusable catalyst.

  • Materials:

    • 2-Aminobenzophenone

    • Acetylacetone

    • Copper-based MOF (e.g., Cu-BTC)

    • Toluene

  • Procedure:

    • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).

    • Add toluene (5 mL) as the solvent.

    • Heat the reaction mixture to 100 °C and stir for 2 hours.[1]

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Quantitative Data

The following table summarizes the yields of various substituted quinolines synthesized via the Friedländer reaction under different catalytic conditions.

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminobenzophenone, Ethyl AcetoacetateNano SZEthanolReflux-High[5]
2-Aminoaryl ketones, β-Dicarbonyl compoundsHPA/PolymerEthanol78-89-99[5]
Isoxazoles, KetonesH₂SO₄Methanol--up to 90.4[5]
2-Aminoaryl ketones, α-Methylene carbonyl compoundsNafion NR50EthanolMicrowave--[6]

Reaction Pathway

Friedlander_Synthesis Reactant1 o-Aminoaryl Aldehyde/Ketone Intermediate1 Schiff Base Formation Reactant1->Intermediate1 Reactant2 α-Methylene Carbonyl Compound Reactant2->Intermediate1 Catalyst Acid or Base Catalyst Catalyst->Intermediate1 Intermediate2 Intramolecular Aldol Condensation Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Substituted Quinoline Intermediate3->Product

Caption: General workflow of the Friedländer quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[7] The reaction is known to be highly exothermic and requires careful control.[7]

Experimental Protocol

This protocol is a general procedure for the Skraup synthesis.

  • Materials:

    • Aniline

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene (or arsenic pentoxide)

    • Ferrous sulfate heptahydrate (moderator)

    • Water

    • Concentrated sodium hydroxide solution

  • Procedure:

    • In a large round-bottom flask, cautiously mix aniline, glycerol, and nitrobenzene.

    • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

    • Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.[8]

    • Gently heat the mixture in an oil bath. The reaction will become exothermic.

    • Maintain the temperature of the oil bath at 140-150 °C for 3-4 hours.[7]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate and purify further, for instance by vacuum distillation.[7]

Quantitative Data
Aniline DerivativeOxidizing AgentModeratorTemperature (°C)Time (h)Yield (%)Reference
AnilineNitrobenzeneFerrous sulfate140-1503-447[9]
3-Nitro-4-aminoanisoleArsenic pentoxide-120-1237-[7]

Reaction Mechanism

Skraup_Synthesis Step1 Step 1: Dehydration of Glycerol to Acrolein (H₂SO₄) Step2 Step 2: Michael Addition of Aniline to Acrolein Step1->Step2 Step3 Step 3: Acid-Catalyzed Ring Closure Step2->Step3 Step4 Step 4: Dehydration Step3->Step4 Step5 Step 5: Oxidation to Quinoline Step4->Step5 Product Quinoline Step5->Product

Caption: Key steps in the Skraup synthesis mechanism.

The Doebner-von Miller Reaction

Also known as the Skraup-Doebner-von Miller synthesis, this reaction involves the interaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically hydrochloric acid, to produce 2,4-disubstituted quinoline derivatives.[4] A significant challenge is the acid-catalyzed polymerization of the carbonyl starting material, which can lead to tar formation and lower yields.[10]

Experimental Protocol

This protocol is designed to minimize tar formation during the synthesis of 2-methylquinoline.

  • Materials:

    • Aniline

    • 6 M Hydrochloric acid

    • Crotonaldehyde

    • Toluene

    • Concentrated sodium hydroxide solution

    • Dichloromethane or ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[10]

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

    • Purify the crude product by column chromatography or distillation.

Quantitative Data
Anilineα,β-Unsaturated CarbonylAcid CatalystTemperature (°C)Time (h)Yield (%)Reference
AnilineCrotonaldehydeHClReflux5-818-37[10][11]

Logical Relationship

Doebner_von_Miller cluster_reactants Starting Materials cluster_pathways Reaction Pathways Aniline Aniline Process Reaction at Elevated Temperature Aniline->Process Carbonyl α,β-Unsaturated Aldehyde/Ketone Carbonyl->Process Acid Strong Acid (e.g., HCl) Acid->Process DesiredPath Michael Addition -> Cyclization -> Oxidation Process->DesiredPath SideReaction Polymerization of Carbonyl Compound Process->SideReaction Product Substituted Quinoline DesiredPath->Product Byproduct Tar/Polymer SideReaction->Byproduct

Caption: Reaction pathways in the Doebner-von Miller synthesis.

The Combes Synthesis

The Combes synthesis is used to prepare 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] The reaction proceeds by forming a Schiff base intermediate, which then undergoes cyclization.[12]

Experimental Protocol

A general procedure for the Combes synthesis is as follows.

  • Materials:

    • Substituted Aniline

    • β-Diketone (e.g., acetylacetone)

    • Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

    • Solvent (optional)

  • Procedure:

    • Combine the aniline and the β-diketone in a reaction flask.

    • Slowly add the acid catalyst while cooling the mixture.

    • Heat the reaction mixture to the required temperature (e.g., 60-105 °C). The reaction progress can be monitored by TLC.[11]

    • After the reaction is complete, cool the mixture and pour it onto ice.

    • Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from an appropriate solvent to obtain the pure 2,4-disubstituted quinoline.

Quantitative Data

The Combes synthesis generally provides moderate to good yields, although specific quantitative data varies widely with substrates and conditions.[11] The regioselectivity is influenced by the steric effects of substituents on both the aniline and the β-diketone.[12]

Reaction Mechanism

Combes_Synthesis Step1 1. Condensation of Aniline and β-Diketone Step2 2. Formation of Schiff Base Intermediate Step1->Step2 Step3 3. Acid-Catalyzed Annulation (Rate-Determining) Step2->Step3 Step4 4. Dehydration Step3->Step4 Product 2,4-Disubstituted Quinoline Step4->Product

Caption: Simplified mechanism of the Combes quinoline synthesis.

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction between anilines and β-ketoesters. The outcome is temperature-dependent: at lower temperatures, the reaction yields a β-aminoacrylate (kinetic product), which upon high-temperature cyclization (~250 °C) gives a 4-hydroxyquinoline (Conrad-Limpach product).[14][15] At higher initial condensation temperatures (~140 °C), a β-ketoanilide (thermodynamic product) is formed, which cyclizes to a 2-hydroxyquinoline (Knorr product).[14]

Experimental Protocol (for 4-Hydroxyquinoline)

This protocol is for the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach pathway.[14]

  • Materials:

    • Aniline

    • β-Ketoester (e.g., ethyl acetoacetate)

    • Toluene

    • Catalytic amount of weak acid (e.g., glacial acetic acid)

    • High-boiling solvent (e.g., mineral oil, diphenyl ether)

  • Procedure:

    • Step 1: Synthesis of the β-Aminoacrylate Intermediate

      • In a flask equipped with a Dean-Stark apparatus, dissolve the aniline (1.0 eq) and the β-ketoester (1.1 eq) in toluene.

      • Add a catalytic amount of a weak acid.

      • Heat the mixture to reflux to remove the water formed during condensation. The reaction is typically complete in 2-4 hours.[14]

      • Cool the mixture and remove the solvent under reduced pressure to isolate the crude intermediate.

    • Step 2: Thermal Cyclization

      • Place the isolated β-aminoacrylate intermediate in a flask.

      • Add a high-boiling solvent (approx. 10-20 mL per gram of intermediate).

      • Heat the mixture with stirring to approximately 250-260 °C. Maintain this temperature for 30-60 minutes.[14]

      • Monitor the cyclization by TLC.

      • After completion, cool the mixture. The product often precipitates.

      • Filter the solid product and wash it with a low-boiling solvent like hexane to remove the high-boiling solvent.

      • Purify the crude 4-hydroxyquinoline by recrystallization.

Quantitative Data
Aniline Derivativeβ-KetoesterCyclization SolventTemperature (°C)Time (min)Yield (%)Reference
4-NitroanilineEthyl acetoacetateDowtherm A2553095[14]
4-NitroanilineEthyl acetoacetateMineral Oil2553092[14]

Experimental Workflow

Conrad_Limpach_Workflow Aniline Aniline Step1 Condensation (Moderate Temp, e.g., Reflux) - H₂O Aniline->Step1 Ketoester β-Ketoester Ketoester->Step1 Intermediate β-Aminoacrylate (Kinetic Product) Step1->Intermediate Step2 Thermal Cyclization (High Temp, ~250°C) - EtOH Intermediate->Step2 Product 4-Hydroxyquinoline Step2->Product

Caption: Workflow for the Conrad-Limpach synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids.[2] It involves the condensation of isatin (or its derivatives) with a carbonyl compound that has an α-methylene group, carried out in the presence of a base.[2]

Experimental Protocol

This protocol describes a conventional heating method for the synthesis of 2-methylquinoline-4-carboxylic acid.[2]

  • Materials:

    • Isatin

    • Potassium hydroxide (or other strong base)

    • Ethanol

    • Acetone

    • Ice-water

    • Acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (0.03 mol) in ethanol (20 mL).

    • Add isatin (0.01 mol) to the basic solution and stir until it dissolves completely.

    • Gradually add acetone (0.015 mol) to the reaction mixture.

    • Reflux the mixture at approximately 79 °C with continuous stirring for 24 hours.[2]

    • Monitor the reaction's completion by TLC.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Acidify with acetic acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.[2]

Quantitative Data
Isatin DerivativeCarbonyl CompoundBaseMethodTime (h)Yield (%)Reference
IsatinAcetoneKOHConventional Reflux2482[2]
IsatinAcetophenoneKOHConventional Reflux2475[2]
IsatinAcetoneK₂CO₃Microwave0.2585[2]

Reaction Workflow

Pfitzinger_Reaction Isatin Isatin Intermediate1 Isatic Acid (from Isatin ring-opening) Isatin->Intermediate1 Base Base (e.g., KOH) Base->Intermediate1 Carbonyl α-Methylene Carbonyl Compound Intermediate2 Condensation Carbonyl->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Cyclization & Dehydration Intermediate2->Intermediate3 Product Quinoline-4-carboxylic Acid Intermediate3->Product

Caption: General workflow for the Pfitzinger reaction.

References

Application Notes and Protocols: Reaction of 2,2,3-Tribromopropanal with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism between 2,2,3-tribromopropanal and anilines. This reaction proceeds through an in-situ formation of an α,β-unsaturated aldehyde, which then participates in a Doebner-von Miller-type synthesis to yield substituted quinolines. Quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. These application notes include a proposed reaction mechanism, detailed experimental protocols, and expected outcomes, designed to guide researchers in the synthesis and exploration of novel quinoline derivatives.

Introduction

The reaction of anilines with α,β-unsaturated carbonyl compounds, known as the Doebner-von Miller reaction, is a cornerstone in the synthesis of quinolines.[1][2][3] this compound serves as a precursor to a reactive α,β-unsaturated aldehyde, 2,3-dibromopropenal, through the elimination of hydrogen bromide. The subsequent reaction of this intermediate with anilines provides a direct route to the synthesis of substituted quinolines. Understanding the reaction mechanism and having access to robust experimental protocols are crucial for the development of new therapeutic agents and functional materials based on the quinoline scaffold.

Proposed Reaction Mechanism

The reaction of this compound with anilines is proposed to occur in a stepwise manner, initiated by the formation of 2,3-dibromopropenal. The subsequent steps are characteristic of the Doebner-von Miller quinoline synthesis.

  • In-situ formation of 2,3-dibromopropenal: this compound readily undergoes elimination of hydrogen bromide (HBr) under thermal or acid/base-catalyzed conditions to form the more stable, conjugated α,β-unsaturated aldehyde, 2,3-dibromopropenal.

  • Michael Addition: The aniline nitrogen acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated aldehyde in a 1,4-conjugate addition (Michael addition). This is a key step in forming the initial carbon-nitrogen bond.[2]

  • Cyclization: The intermediate adduct then undergoes an intramolecular cyclization. The amino group attacks the carbonyl carbon of the aldehyde to form a six-membered heterocyclic ring.

  • Dehydration and Oxidation: The cyclic intermediate subsequently dehydrates to form a dihydroquinoline derivative. Finally, an oxidation step, often facilitated by an oxidizing agent present in the reaction mixture or by air, leads to the aromatic quinoline ring system. The exact mechanism of the oxidation step in the Doebner-von Miller reaction can be complex and is a subject of ongoing investigation.[3][4]

The overall reaction can be summarized as the condensation of an aniline with an α,β-unsaturated aldehyde to produce a substituted quinoline.[5]

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of 3-bromo-2-phenylquinoline from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (as an oxidizing agent and solvent)

  • Ethanol

  • Sodium Carbonate (Na₂CO₃) solution (10%)

  • Dichloromethane (CH₂Cl₂

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.86 g, 20 mmol).

  • Addition of Reagents: Carefully and slowly add concentrated sulfuric acid (5 mL) to the aniline with cooling in an ice bath. To this mixture, add nitrobenzene (5 mL).

  • Addition of Aldehyde: While stirring, add this compound (5.9 g, 20 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 120-130 °C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium carbonate until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the solvent and excess nitrobenzene.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

Table 1: Predicted Spectroscopic Data for 3-bromo-2-phenylquinoline

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline and phenyl rings in the range of 7.0-8.5 ppm.
¹³C NMR Aromatic carbons in the range of 120-150 ppm. The C-Br carbon would appear in the upfield region of the aromatic signals.
IR (cm⁻¹) C=C and C=N stretching vibrations of the aromatic rings around 1500-1600 cm⁻¹. C-H stretching of aromatic rings around 3000-3100 cm⁻¹. C-Br stretching around 500-600 cm⁻¹.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of 3-bromo-2-phenylquinoline (C₁₅H₁₀BrN). Isotopic pattern characteristic of a monobrominated compound.

Note: The actual data should be acquired from the synthesized product.

Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A This compound C 2,3-Dibromopropenal A->C - HBr B Aniline D Michael Adduct B->D C->D Michael Addition E Cyclized Intermediate D->E Cyclization F Dihydroquinoline E->F - H₂O G Substituted Quinoline F->G Oxidation

Caption: Proposed reaction mechanism for the synthesis of substituted quinolines.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Aniline, H₂SO₄, Nitrobenzene) B 2. Add this compound A->B C 3. Heat and Stir (120-130 °C, 4-6 h) B->C D 4. Quench with Water C->D E 5. Neutralize with Na₂CO₃ D->E F 6. Extract with CH₂Cl₂ E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H I 9. Characterize Product (NMR, IR, MS) H->I

References

Application Notes and Protocols for 2,2,3-Tribromopropanal in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,3-tribromopropanal as a key building block in the synthesis of quinoline-based agrochemicals. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the development of novel fungicides.

Introduction

This compound is a versatile reagent primarily employed in the Skraup-type synthesis to construct the quinoline scaffold. This heterocyclic system is the core of a novel class of fungicides, the quinolinyloxyacetamides, which have demonstrated significant efficacy against various plant pathogens. These compounds act as tubulin polymerization inhibitors, disrupting fungal cell division and growth.

Application: Synthesis of Fungicidal Quinolinyloxyacetamides

The overall synthetic strategy involves a multi-step process beginning with the Skraup-type synthesis of a substituted 3-bromoquinoline from this compound, followed by functional group manipulations and a final Williamson ether synthesis to introduce the acetamide side chain.

Part 1: Skraup-Type Synthesis of 3-Bromo-6-nitroquinoline

The initial step is the acid-catalyzed cyclization of an aniline derivative with this compound to form a 3-bromoquinoline. This reaction is a modification of the classic Skraup synthesis.

Experimental Protocol:

A mixture of 4-nitroaniline (5.0 g, 36.2 mmol) and this compound (11.7 g, 39.8 mmol) in acetic acid (35 mL) is heated at 110 °C for 2 hours. After the reaction is complete, the acetic acid is evaporated in vacuo. The crude residue is then subjected to an extractive workup with ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, and subsequently dried over sodium sulfate. The final product, 3-bromo-6-nitroquinoline, is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data:

The Skraup-type synthesis of quinolines can be performed with various substituted anilines, with yields varying depending on the electronic nature and position of the substituent.

Aniline DerivativeProductYield (%)
4-Nitroaniline3-Bromo-6-nitroquinoline38.2%
AnilineQuinoline84-91%
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixture

Experimental Workflow:

Skraup_Synthesis_Workflow reagents 4-Nitroaniline + This compound + Acetic Acid heating Heat at 110 °C for 2h reagents->heating evaporation Evaporate Acetic Acid heating->evaporation workup Extractive Workup (Ethyl Acetate/Water) evaporation->workup washing Wash with NaHCO3 and Brine workup->washing drying Dry over Na2SO4 washing->drying purification Column Chromatography drying->purification product 3-Bromo-6-nitroquinoline purification->product

Skraup Synthesis of 3-Bromo-6-nitroquinoline.
Part 2: Synthesis of Quinolinyloxyacetamides

The 3-bromo-6-nitroquinoline synthesized in Part 1 serves as a key intermediate. The synthesis of the final fungicidal quinolinyloxyacetamides involves the following transformations:

  • Reduction of the nitro group: The nitro group at the 6-position is reduced to an amino group.

  • Diazotization and hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

  • Williamson ether synthesis: The resulting 3-bromo-6-hydroxyquinoline is reacted with a suitable 2-chloroacetamide derivative to form the final product.

Experimental Protocol (General - Williamson Ether Synthesis):

To a solution of the 3-bromo-6-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone), a base such as potassium carbonate (1.5-2.0 eq) is added. The mixture is stirred at room temperature for a short period, followed by the addition of the desired 2-chloro-N-substituted-acetamide (1.1 eq). The reaction mixture is then heated (typically 50-80 °C) and monitored by TLC until completion. After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

The fungicidal activity of quinolinyloxyacetamides is evaluated by determining their half-maximal effective concentration (EC50) against various fungal pathogens.

CompoundFungal PathogenEC50 (µg/mL)
Quinolinyloxyacetamide Derivative 1Phytophthora infestansData not available
Quinolinyloxyacetamide Derivative 2Mycosphaerella graminicolaData not available
Quinolinyloxyacetamide Derivative 3Uncinula necatorData not available

Mechanism of Fungicidal Action

Quinolinyloxyacetamides exhibit their fungicidal properties by inhibiting the polymerization of tubulin, a crucial protein for the formation of microtubules in fungal cells. Microtubules are essential for various cellular processes, including mitosis and intracellular transport. By disrupting microtubule formation, these compounds effectively halt cell division and lead to fungal cell death.

Signaling Pathway Diagram:

Tubulin_Inhibition cluster_fungal_cell Fungal Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis transport Intracellular Transport microtubules->transport cell_division Cell Division & Growth mitosis->cell_division transport->cell_division fungicide Quinolinyloxyacetamide Fungicide fungicide->inhibition inhibition->microtubules Inhibition

Inhibition of Fungal Tubulin Polymerization.

Conclusion

This compound is a valuable precursor for the synthesis of a promising class of quinoline-based fungicides. The methodologies and data presented in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel agrochemicals. Further optimization of the synthetic route and extensive biological evaluation of the resulting compounds are encouraged to fully explore the potential of this chemical scaffold.

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinoline is a key heterocyclic building block in the development of pharmaceuticals and functional materials. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the 3-position provides a versatile handle for further molecular diversification through various cross-coupling reactions. This allows for the synthesis of a wide array of substituted quinolines for screening in drug discovery programs. This document provides a detailed protocol for the scale-up synthesis of 3-bromoquinoline via the Sandmeyer reaction of 3-aminoquinoline, a reliable and well-established method.

Overview of the Synthetic Route

The synthesis of 3-bromoquinoline can be approached through several methods, including direct bromination of quinoline and construction from acyclic precursors. However, for a scalable and regioselective synthesis, the Sandmeyer reaction of 3-aminoquinoline is often preferred. This two-step process involves:

  • Diazotization: The conversion of the primary aromatic amine (3-aminoquinoline) into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.

  • Sandmeyer Reaction: The subsequent displacement of the diazonium group with a bromide, facilitated by a copper(I) bromide catalyst.

This method is advantageous due to its high regioselectivity and the commercial availability of the starting material, 3-aminoquinoline.

Experimental Protocols

This section details the protocol for the synthesis of 3-bromoquinoline on a multi-gram scale, starting from 3-aminoquinoline.

Materials and Equipment
MaterialGradeSupplier
3-Aminoquinoline≥98%Commercially Available
Hydrobromic acid (HBr)48% aqueous solutionACS Reagent Grade
Sodium nitrite (NaNO₂)≥99%ACS Reagent Grade
Copper(II) sulfate pentahydrate≥98%ACS Reagent Grade
Sodium sulfite (Na₂SO₃)≥98%ACS Reagent Grade
Sodium hydroxide (NaOH)≥97%ACS Reagent Grade
Dichloromethane (CH₂Cl₂)≥99.8%HPLC Grade
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade
Deionized water
Ice
Mechanical stirrer
Large reaction vessel (e.g., 2L jacketed reactor)
Thermometer
Addition funnel
Filtration apparatus (e.g., Buchner funnel)
Separatory funnel
Rotary evaporator
Synthesis of Copper(I) Bromide (CuBr)
  • Procedure: In a well-ventilated fume hood, dissolve copper(II) sulfate pentahydrate (e.g., 50 g, 0.2 mol) in deionized water (200 mL) in a large beaker with stirring. In a separate beaker, dissolve sodium sulfite (e.g., 28 g, 0.22 mol) in deionized water (100 mL). Slowly add the sodium sulfite solution to the copper(II) sulfate solution. A precipitate of copper(I) sulfite will form. Carefully add 48% hydrobromic acid (e.g., 45 mL, 0.4 mol) to the suspension. The mixture will warm up, and the precipitate will dissolve, followed by the precipitation of white copper(I) bromide. Allow the mixture to cool, then collect the white solid by filtration, wash with deionized water, and dry under vacuum.

Scale-Up Synthesis of 3-Bromoquinoline

Step 1: Diazotization of 3-Aminoquinoline

  • In a 2L reaction vessel equipped with a mechanical stirrer and a thermometer, add 3-aminoquinoline (e.g., 50 g, 0.347 mol) to a 48% aqueous solution of hydrobromic acid (300 mL).

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (26.5 g, 0.384 mol) in deionized water (75 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of 3-aminoquinoline hydrobromide over a period of approximately 1 hour, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.

Step 2: Sandmeyer Reaction

  • In a separate large reaction vessel, suspend the freshly prepared copper(I) bromide (e.g., 55 g, 0.383 mol) in a 48% aqueous solution of hydrobromic acid (100 mL).

  • Cool this suspension to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred suspension of copper(I) bromide. A vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic extracts and wash with a 2M aqueous solution of sodium hydroxide (2 x 150 mL) to remove any acidic impurities, followed by a wash with brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromoquinoline.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 3-bromoquinoline.

Data Presentation

ParameterValue
Starting Material 3-Aminoquinoline
Scale 50 g
Reagents HBr (48%), NaNO₂, CuBr
Reaction Time Diazotization: ~1.5 hoursSandmeyer: ~3 hours
Reaction Temperature 0-10 °C
Typical Yield 60-75%
Purity (by HPLC/GC) >98% after purification
Appearance Pale yellow solid or oil
Molecular Weight 208.05 g/mol
Melting Point 13-15 °C

Visualization of the Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 3-Aminoquinoline in HBr (aq) B Cool to 0-5 °C A->B C Add NaNO₂ (aq) dropwise B->C D Stir for 30 min at 0-5 °C C->D E 3-Quinoline Diazonium Bromide Solution D->E H Add Diazonium Solution E->H F CuBr in HBr (aq) G Cool to 0-5 °C F->G G->H I Warm to RT, then heat to 60 °C H->I J Crude Reaction Mixture I->J K Extraction with CH₂Cl₂ J->K L Wash with NaOH (aq) and Brine K->L M Dry over MgSO₄ L->M N Concentrate in vacuo M->N O Purification (Distillation/Recrystallization) N->O P Pure 3-Bromoquinoline O->P

Caption: Experimental workflow for the scale-up synthesis of 3-bromoquinoline.

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Skraup Synthesis with 2,2,3-Tribromopropanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2,3-Tribromopropanal in the Skraup synthesis of 3-bromoquinolines. This guide offers detailed methodologies, quantitative data, and troubleshooting advice to help overcome common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Skraup synthesis with this compound resulting in a low yield and significant tar formation?

A1: Low yields and tar formation are common challenges in the Skraup synthesis, often stemming from the reaction's exothermic nature and the reactivity of the halogenated aldehyde. Key factors include:

  • Uncontrolled Reaction Temperature: The reaction is highly exothermic. Localized overheating can lead to polymerization of intermediates and charring, resulting in tar formation and reduced yield.

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of the aniline, this compound, sulfuric acid, and the oxidizing agent can lead to side reactions and incomplete conversion.

  • Inefficient Mixing: Poor agitation can create localized hot spots, promoting tar formation and leading to an uneven reaction progression.

  • Nature of the Aniline Substituent: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more challenging and potentially lowering the yield.

Q2: I am observing the formation of unexpected side products. What are they and how can I minimize them?

A2: When using substituted anilines, particularly those with nitro groups, the formation of isomeric and poly-halogenated byproducts can occur. For instance, the reaction of 2-nitroaniline with this compound has been reported to yield not only the expected 3-bromo-8-nitroquinoline but also significant amounts of 6-bromo- and 3,6-dibromo-8-nitroquinoline.[1]

To minimize these byproducts:

  • Control Reaction Temperature: Maintaining a consistent and optimal reaction temperature is crucial.

  • Slow Addition of Reagents: The gradual addition of the aniline or the tribromopropanal can help to control the reaction rate and minimize side reactions.

  • Optimize Reaction Time: Prolonged reaction times at high temperatures can lead to byproduct formation. Monitor the reaction progress using TLC to determine the optimal endpoint.

Q3: What is the role of an oxidizing agent in this specific Skraup synthesis, and are there alternatives?

A3: In the Skraup synthesis, an oxidizing agent is required to convert the initially formed dihydroquinoline intermediate to the final aromatic quinoline product. While traditional Skraup reactions often use nitrobenzene or arsenic acid, the reaction with this compound can sometimes proceed without an external oxidizing agent, as the reaction conditions and intermediates may facilitate the final oxidation step. However, if yields are low due to incomplete oxidation, the addition of a mild oxidizing agent should be considered.

Q4: What are the best methods for purifying the crude 3-bromoquinoline product from the tarry reaction mixture?

A4: Purification of the crude product is a critical step for obtaining a high-purity 3-bromoquinoline. Common and effective methods include:

  • Steam Distillation: This is a highly effective method for separating the volatile 3-bromoquinoline from the non-volatile tarry byproducts.

  • Column Chromatography: For separating the desired product from isomeric byproducts and other impurities with similar boiling points, column chromatography using silica gel is recommended.

  • Recrystallization: This can be an effective final purification step to obtain highly pure crystalline 3-bromoquinoline.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature too low.Ensure the reaction reaches and is maintained at the optimal temperature for the specific aniline derivative being used.
Inactive reagents.Use freshly distilled aniline and ensure the purity of the this compound.
Excessive Tar Formation Reaction temperature too high or uncontrolled exotherm.- Add the aniline or this compound dropwise with efficient cooling. - Ensure vigorous stirring to dissipate heat. - Consider the use of a moderator like ferrous sulfate, which is common in traditional Skraup syntheses to control the reaction rate.[2]
Formation of Isomeric Byproducts Lack of regioselectivity in the cyclization step.- Carefully control the reaction temperature and addition rate of reagents. - Explore different acid catalysts or solvent systems to potentially influence the regioselectivity.
Difficult Product Isolation The product is trapped in the tarry residue.- After the reaction, carefully quench the mixture by pouring it onto crushed ice. - Neutralize the acidic mixture with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product. - Employ steam distillation to separate the volatile product from the tar.

Quantitative Data

The following table summarizes the reported yields for the Skraup-type synthesis of 3-bromoquinolines using this compound with various substituted anilines.

Aniline DerivativeProductYield (%)
4-Nitroaniline3-Bromo-6-nitroquinolineGood
4-Methoxyaniline3-Bromo-6-methoxyquinolineGood
2-Nitro-4-chloroaniline3-Bromo-8-nitro-6-chloroquinolineGood
2-Nitroaniline3-Bromo-8-nitroquinoline (and byproducts)Low (of desired product)

Note: "Good" yields are reported in the literature, but specific percentages were not provided in the readily accessible abstracts.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3-bromo-6-nitroquinoline and 3-bromo-6-methoxyquinoline.

Synthesis of 3-Bromo-6-nitroquinoline

Materials:

  • 4-Nitroaniline

  • This compound

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the 4-nitroaniline in concentrated sulfuric acid.

  • Gently heat the mixture.

  • Slowly add this compound dropwise to the heated solution over a period of 30-60 minutes.

  • After the addition is complete, continue to heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield pure 3-bromo-6-nitroquinoline.

Synthesis of 3-Bromo-6-methoxyquinoline

Materials:

  • 4-Methoxyaniline

  • This compound

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Hydroxide solution

Procedure:

  • Follow the same procedure as for the synthesis of 3-bromo-6-nitroquinoline, substituting 4-methoxyaniline for 4-nitroaniline.

  • The reaction conditions (temperature, time) may need to be optimized for this specific substrate.

  • Purify the crude product by recrystallization from ethanol.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Aniline Derivative and Sulfuric Acid start->reagents heat Heat Mixture reagents->heat add_aldehyde Slowly Add This compound heat->add_aldehyde reflux Reflux add_aldehyde->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete quench Pour onto Ice cool->quench neutralize Neutralize with Base quench->neutralize filter Filter Crude Product neutralize->filter purify Recrystallize/Chromatography filter->purify end Pure 3-Bromoquinoline purify->end

Caption: Experimental workflow for the Skraup synthesis of 3-bromoquinolines.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield temp Incorrect Temperature start->temp reagents Reagent Quality/Ratio start->reagents mixing Inefficient Mixing start->mixing workup Poor Work-up start->workup optimize_temp Optimize & Monitor Temperature temp->optimize_temp check_reagents Verify Reagent Purity & Stoichiometry reagents->check_reagents improve_stirring Use Mechanical Stirrer mixing->improve_stirring refine_workup Optimize Purification (e.g., Steam Distillation) workup->refine_workup

Caption: Troubleshooting logic for low yield in the Skraup synthesis.

References

Controlling exothermic reaction in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Skraup Quinoline Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic nature of the Skraup quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the Skraup quinoline synthesis so violently exothermic?

The high exothermicity of the Skraup synthesis is due to a series of highly energetic steps. The initial dehydration of glycerol to acrolein by concentrated sulfuric acid releases significant heat. Subsequent steps, including the Michael addition of aniline to acrolein, cyclization, and the final oxidation, are also strongly exothermic.[1][2] The reaction has a reputation for being violent and can easily become uncontrollable if not properly managed.[1][3][4]

Q2: What are the most common moderators used to control the reaction, and how do they work?

Ferrous sulfate (FeSO₄·7H₂O) is the most common moderator used to make the reaction less violent.[2][5][6] It is believed to function as an oxygen carrier, slowing down the oxidation step and preventing a sudden, uncontrolled release of energy.[4][6] This allows for a safer reaction, especially on a larger scale.[6] Other moderators that have been used include boric acid and arsenic acid, with the latter being noted for resulting in a less violent reaction compared to nitrobenzene as the oxidant.[2][3][5]

Q3: What is the correct order for adding reagents to prevent an uncontrolled reaction?

The order of reagent addition is critical for safety. The correct sequence is to add the moderator (e.g., powdered ferrous sulfate) to the flask first, followed by glycerol, aniline, and then the oxidizing agent (e.g., nitrobenzene).[1][6] Concentrated sulfuric acid should be added last, slowly and with continuous stirring.[1][6] Adding sulfuric acid before the ferrous sulfate is well-dispersed can trigger an immediate and violent reaction.[1][4]

Q4: What are the visual signs of a potential runaway reaction?

A runaway reaction is characterized by a rapid and uncontrolled increase in temperature and pressure. The key visual signs include:

  • Extremely vigorous boiling that does not subside after removing the external heat source.[1]

  • Rapid and excessive evolution of gases that may overwhelm the reflux condenser.[1]

  • A sudden, dramatic color change, often to a dark, tar-like consistency.[1]

  • Ejection of the flask's contents through the condenser.[1]

Q5: My reaction is boiling too vigorously even after removing the heat source. What immediate actions can I take?

If the reaction becomes too violent, immediate cooling is necessary. You can assist the reflux condenser by applying a wet towel to the upper, unheated part of the flask.[1] If the reaction remains uncontrollable, the flask should be carefully immersed in an ice-water bath to rapidly reduce the temperature.[1][6] Ensure all personnel maintain a safe distance and use a blast shield.[6]

Q6: How can I prevent the formation of thick, unmanageable tar?

Tar formation is a common issue in the Skraup synthesis due to the harsh acidic and high-temperature conditions causing polymerization of intermediates.[1][5][6] To minimize this:

  • Maintain strict temperature control to avoid prolonged exposure to excessive heat.[1]

  • Use a moderator like ferrous sulfate to control the reaction rate, which helps reduce charring.[1][5]

  • Ensure efficient stirring to prevent localized hotspots.[5]

Q7: After the initial heating, my reaction did not continue to boil on its own. What could be the issue?

The exothermic heat of the reaction is often sufficient to maintain reflux for 30 to 60 minutes without external heating.[1][6] If this self-sustaining boiling does not occur, several factors could be the cause:

  • Insufficient Initial Heating: The reaction may not have reached its activation temperature. Gentle heating should be applied until boiling begins, at which point the heat source is typically removed.[1][6]

  • Scale of the Reaction: Smaller-scale reactions have a higher surface-area-to-volume ratio and may dissipate heat too quickly. These may require continuous external heating to maintain reflux.[1]

  • Reagent Quality: The use of glycerol with a high water content can hinder the reaction and reduce the exotherm. "Dynamite" glycerol, which contains very little water, is recommended for best results.[4][7]

Troubleshooting Guide

IssuePotential CauseSuggested Solution(s)
Violent reaction immediately after adding sulfuric acid. Incorrect order of reagent addition. Sulfuric acid was likely added before the ferrous sulfate moderator was present and well-dispersed.[1][4]Prevention: Strictly follow the correct order of addition: 1. Ferrous sulfate, 2. Glycerol, 3. Aniline, 4. Nitrobenzene, 5. Concentrated Sulfuric Acid (slowly).[1][6] Ensure the mixture is well-stirred before and during the acid addition.[4]
Reaction is boiling too vigorously and is uncontrollable. The exothermic reaction rate is too high. This is a sign of an impending runaway reaction.Immediate Action: Remove any external heat source.[6] Assist the condenser by applying external cooling to the flask (e.g., a wet towel).[1] If necessary, and if it can be done safely, immerse the flask in an ice bath.[1][6]
The reaction mixture has formed a thick, unmanageable tar. Overheating, prolonged reaction time, or an uncontrolled exotherm leading to polymerization of reactants and intermediates.[1][5][6]Prevention: Use a moderator like ferrous sulfate.[5] Maintain careful temperature control throughout the reaction.[1] Ensure efficient stirring to dissipate heat.[5] Work-up: The quinoline product is typically separated from the tar via steam distillation after making the mixture alkaline.[6]
Reaction fails to sustain boiling after initial heat is removed. Insufficient activation energy, rapid heat loss (especially in small-scale reactions), or impure reagents (e.g., wet glycerol).[1][4][7]Solution: Re-apply gentle external heating to maintain reflux for the required reaction time.[1][6] For future experiments, ensure the use of high-purity, low-water content glycerol and verify that the initial heating is sufficient to initiate the self-sustaining phase.[4][7]

Data Presentation: Recommended Temperature Parameters

The Skraup synthesis requires careful temperature management. While the reaction's own exotherm provides much of the necessary heat, external heating and cooling are critical for initiation and control.

StepParameterTemperature Range (°C)Notes
Initial Heating Onset of ReactionHeat gently until boiling beginsOnce the reaction is self-sustaining (indicated by vigorous boiling), the external heat source should be removed.[1][6]
Reaction Reflux Maintained by ExothermSelf-regulatingThe reaction's own heat should be sufficient to maintain reflux for 30-60 minutes.[1][6] Monitor closely.
Completion Post-Exotherm RefluxVariesAfter the initial vigorous reaction subsides, external heat is reapplied to continue boiling for several hours to ensure completion.[5][6]
Alternative Procedure (Arsenic Oxide) Water Removal105 - 110 °CIn this modified procedure, careful temperature control is critical during the initial water removal step to prevent decomposition.[8]
Alternative Procedure (Arsenic Oxide) Sulfuric Acid Addition117 - 119 °CStrict temperature control is essential for success and safety during the slow addition of sulfuric acid in this method.[8]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline Using Ferrous Sulfate Moderator

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.

Materials:

  • Aniline

  • Glycerol (c.p., low water content)

  • Nitrobenzene (serves as both oxidant and solvent)

  • Concentrated Sulfuric Acid

  • Powdered Crystalline Ferrous Sulfate (FeSO₄·7H₂O)

Procedure:

  • Apparatus Setup: In a large round-bottomed flask (the flask volume should be significantly larger than the reaction volume to accommodate vigorous boiling), place a magnetic stirrer or set up for mechanical stirring. Fit the flask with a large-bore reflux condenser.[1]

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following precise sequence: a. Powdered ferrous sulfate[1] b. Glycerol[1] c. Aniline[1] d. Nitrobenzene[1]

  • Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed and the aniline sulfate has mostly dissolved.[1][4]

  • Initiation of Reaction: Begin to slowly and carefully add the concentrated sulfuric acid to the mixture with continuous, efficient stirring.[1][6] Cooling may be necessary during this step to manage the initial exotherm from acid addition.[6]

  • Heating: Gently heat the flask with a heating mantle. To avoid localized overheating, it is advisable to apply heat away from the center of the flask.[4]

  • Sustaining the Reaction: Heat until the mixture begins to boil vigorously. Once this self-sustaining reaction starts, immediately remove the external heat source.[6] The reaction should continue to reflux on its own for 30-60 minutes.[6]

  • Completion of Reaction: After the self-sustaining boiling has ceased, reapply external heat and continue to reflux the mixture for the time specified in the detailed procedure (typically several hours) to drive the reaction to completion.[1][6]

  • Work-up: Follow established procedures for work-up, which typically involve cooling the mixture, making it strongly alkaline, and separating the quinoline product from the tarry residue by steam distillation.[6]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Control A 1. Add Ferrous Sulfate to large RBF B 2. Add Glycerol, Aniline, & Nitrobenzene A->B C 3. Mix thoroughly to disperse solids B->C D 4. Slowly add conc. H2SO4 with efficient stirring C->D E 5. Gently heat to initiate reaction D->E F 6. Vigorous boiling begins (Exotherm starts) E->F G 7. REMOVE external heat source F->G H 8. Reaction self-sustains reflux (30-60 min) G->H I 9. Exotherm subsides H->I J 10. Re-apply heat and reflux to completion I->J

Caption: Workflow for controlled Skraup synthesis.

G start Problem: Reaction is too violent q1 Did you add H2SO4 before the moderator? start->q1 a1_yes Incorrect reagent order is the likely cause. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the reaction boiling vigorously without heat? a1_no->q2 a2_yes Runaway risk! Apply immediate cooling (ice bath). q2->a2_yes Yes a2_no Is significant tar forming rapidly? q2->a2_no No a3_yes Overheating likely. Improve stirring and ensure moderator is used. a2_no->a3_yes Yes a3_no Reaction is likely proceeding normally but requires close monitoring. a2_no->a3_no No

Caption: Troubleshooting decision tree for exotherm control.

References

Side reactions of 2,2,3-Tribromopropanal in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the handling and side reactions of 2,2,3-Tribromopropanal, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly reactive halogenated aldehyde. Due to its reactive nature, it serves as a versatile building block in organic synthesis. One of its notable applications is in the Skraup-type synthesis of 3-bromoquinolin-6-ols, which are precursors for compounds with potential antimalarial activity.

Q2: What are the potential side reactions of this compound in acidic conditions?

While direct literature on the specific side reactions of this compound is limited, based on the general reactivity of halogenated aldehydes in acidic media, several side reactions can be anticipated:

  • Acid-Catalyzed Enolization: The presence of an acid catalyst promotes the formation of an enol tautomer. This is often the initial step leading to other side reactions.[1][2][3]

  • Aldol Condensation: The enol form can act as a nucleophile and attack a protonated molecule of this compound, leading to dimerization and potentially polymerization, especially at higher concentrations and temperatures.[4][5]

  • Dehydrobromination (Elimination): Elimination of hydrogen bromide (HBr) can occur, particularly with heating, to yield an unsaturated bromo-aldehyde. This resulting α,β-unsaturated aldehyde can be highly susceptible to polymerization.[1][6]

  • Hydration: In aqueous acidic solutions, the aldehyde functional group can undergo hydration to form a geminal diol. This is a reversible process, but it can affect reaction kinetics and product distribution.

Q3: My reaction mixture containing this compound is turning viscous and forming a precipitate under acidic conditions. What is likely happening?

This is a common indicator of polymerization.[7] Acid can catalyze both the aldol condensation of the aldehyde and the polymerization of any unsaturated byproducts formed through dehydrobromination.

Q4: How can I minimize the formation of byproducts during reactions with this compound in acid?

To minimize side reactions, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature to disfavor side reactions like elimination and polymerization, which often have higher activation energies.

  • Control of Reactant Concentration: Keeping the concentration of this compound low can reduce the rate of bimolecular side reactions like aldol condensation.

  • Choice of Acid Catalyst: Use the mildest effective acid catalyst for your desired transformation. Strongly acidic conditions can accelerate undesirable side reactions.

  • Inert Atmosphere: To prevent oxidation, especially of the aldehyde group, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Anhydrous Solvents: If hydration is a concern, using a dry solvent will prevent the formation of the gem-diol.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of desired product Competing side reactions such as polymerization or elimination.- Lower the reaction temperature.- Use a more dilute solution of this compound.- Employ a milder acid catalyst.
Formation of a viscous oil or solid precipitate Polymerization of the starting material or unsaturated byproducts.- Add the this compound slowly to the reaction mixture to maintain a low concentration.- Ensure the reaction temperature is strictly controlled.- Consider adding a radical inhibitor if polymerization of unsaturated byproducts is suspected.
Presence of unexpected unsaturated compounds in product mixture Dehydrobromination (elimination of HBr).- Avoid excessive heating.- Use a non-coordinating acid if possible to minimize base-catalyzed elimination pathways.
Inconsistent reaction rates Possible hydration of the aldehyde in the presence of water.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Acid-Catalyzed Reactions

  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

    • Solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent) and stored under an inert atmosphere.

    • Liquid reagents should be handled via syringe under an inert atmosphere.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.

    • Equip the reaction flask with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the reaction vessel to the desired temperature (e.g., 0°C or lower) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).

  • Reagent Addition:

    • Dissolve the substrate in the anhydrous solvent in the reaction flask.

    • Add the acid catalyst to the substrate solution.

    • Prepare a dilute solution of this compound in the same anhydrous solvent in the dropping funnel.

    • Add the this compound solution dropwise to the cooled, stirred reaction mixture over an extended period to maintain a low instantaneous concentration.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., a cold, weak base solution like saturated sodium bicarbonate) to neutralize the acid catalyst.

    • Proceed with the standard extraction and purification protocol for your desired product.

Visualizations

Acid_Catalyzed_Enolization cluster_0 Acid-Catalyzed Enolization Aldehyde Aldehyde Protonated_Aldehyde Protonated_Aldehyde Aldehyde->Protonated_Aldehyde + H+ Protonated_Aldehyde->Aldehyde - H+ Enol Enol Protonated_Aldehyde->Enol - H+ Enol->Protonated_Aldehyde + H+

Caption: Acid-catalyzed equilibrium between an aldehyde and its enol tautomer.

Aldol_Condensation_Pathway cluster_1 Potential Aldol Condensation Enol Enol of This compound Dimer Dimer Enol->Dimer Nucleophilic Attack Protonated_Aldehyde Protonated This compound Protonated_Aldehyde->Dimer Polymer Polymer Dimer->Polymer Further Condensation

Caption: Potential pathway for acid-catalyzed aldol condensation and polymerization.

Dehydrobromination_Pathway cluster_2 Dehydrobromination Side Reaction Tribromopropanal This compound Unsaturated_Aldehyde Unsaturated Bromo-Aldehyde Tribromopropanal->Unsaturated_Aldehyde - HBr (Heat) Polymer Polymer Unsaturated_Aldehyde->Polymer Polymerization

Caption: Potential dehydrobromination leading to a reactive unsaturated aldehyde.

Troubleshooting_Logic cluster_3 Troubleshooting Workflow Start Problem: Low Yield / Byproducts Check_Temp Is Temperature Low? Start->Check_Temp Check_Conc Is Concentration Low? Check_Temp->Check_Conc Yes Solution Implement Protocol 1: - Lower Temp - Dilute Reagents - Use Milder Acid Check_Temp->Solution No Check_Acid Is Acid Catalyst Mild? Check_Conc->Check_Acid Yes Check_Conc->Solution No Check_Acid->Solution No End Problem Resolved Check_Acid->End Yes Solution->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 3-Bromoquinolines from Skraup Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-bromoquinolines synthesized via the Skraup reaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude 3-bromoquinoline product from a Skraup reaction?

A1: The Skraup synthesis is known for being highly exothermic and can produce a variety of impurities.[1] Common contaminants in the crude product include:

  • Tarry byproducts: These are polymeric materials formed due to the harsh, acidic, and oxidizing conditions of the reaction.[2]

  • Unreacted starting materials: Residual aniline or substituted aniline precursors may be present.

  • Oxidizing agent residues: If nitrobenzene is used as the oxidizing agent, it and its reduction byproducts (like aniline) can contaminate the product.[3][4]

  • Isomeric bromoquinolines: Depending on the reaction conditions, other positional isomers of bromoquinoline may be formed.[5]

  • Polyhalogenated quinolines: Over-bromination can lead to the formation of dibromoquinolines or other polyhalogenated species.[1]

Q2: Is it possible to remove the tarry byproducts before proceeding with other purification steps?

A2: Yes, it is highly recommended to remove the non-volatile tar before further purification. Steam distillation is a common and effective method for this initial cleanup. The crude reaction mixture is made alkaline, and the volatile 3-bromoquinoline is then distilled with steam, leaving the tar behind.[6]

Q3: Can I use acid-base extraction to purify 3-bromoquinoline?

A3: Acid-base extraction is a useful technique for separating basic compounds like 3-bromoquinoline from non-basic impurities.[1] By dissolving the crude product in a suitable organic solvent and washing with a dilute acid (e.g., 1M HCl), the 3-bromoquinoline will move into the aqueous layer as its protonated salt. After separating the layers, the aqueous layer is basified to regenerate the free base, which can then be extracted back into an organic solvent.[1] However, this method will not separate 3-bromoquinoline from other basic impurities like unreacted aniline or isomeric quinolines.[1]

Q4: When is column chromatography the preferred method for purification?

A4: Column chromatography is particularly effective for separating 3-bromoquinoline from impurities with similar polarities, such as isomeric byproducts and unreacted starting materials.[7] It is often used after an initial purification step like acid-base extraction or steam distillation to achieve high purity.[1]

Q5: What are some common issues encountered during the column chromatography of 3-bromoquinolines?

A5: A primary issue is the potential for the compound to decompose on the acidic silica gel, as the basic nitrogen of the quinoline ring can interact with the acidic silanol groups.[7] This can be mitigated by deactivating the silica gel with a base like triethylamine (0.5-2%) added to the eluent.[7] Other challenges include co-elution with impurities, which can be addressed by optimizing the solvent system or using a shallower solvent gradient.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Significant tar formation in the crude product The Skraup reaction is highly exothermic and prone to polymerization.[2]- Use a moderator like ferrous sulfate (FeSO₄) to control the reaction's vigor.[2] - Ensure slow and controlled addition of sulfuric acid with efficient cooling.[2] - Employ steam distillation as an initial purification step to remove non-volatile tars.[6]
Low yield after purification - Incomplete reaction. - Product loss during transfers and multiple purification steps. - Decomposition on silica gel during column chromatography.[7]- Ensure the reaction goes to completion by monitoring with TLC. - Minimize transfers and handle the material carefully. - Deactivate silica gel with triethylamine or use an alternative stationary phase like alumina.[7]
Presence of starting materials in the final product Incomplete reaction or inefficient purification.- Optimize reaction time and temperature. - Use a combination of purification techniques, such as acid-base extraction followed by column chromatography.[1]
Co-elution of impurities during column chromatography The polarity of the desired product and impurities are very similar.[7]- Optimize the mobile phase using TLC to achieve better separation; aim for an Rf of 0.3-0.4 for 3-bromoquinoline.[7] - Employ a shallow solvent gradient during elution.[1] - Consider using a different stationary phase like alumina or Florisil.[7]
Oiling out during recrystallization - The solution is supersaturated. - The cooling rate is too fast.[8]- Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.[8] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
No crystal formation after cooling for recrystallization The solution is not sufficiently supersaturated.[8]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8] - Reduce the solvent volume by gentle heating and then allow it to cool again.[8] - Cool to a lower temperature using an ice-salt bath.[8]

Quantitative Data Summary

The following table summarizes typical yields and purity levels for different purification methods for bromoquinolines.

Purification MethodTypical Starting Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[1]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.[1]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for purifying crude 3-bromoquinoline using silica gel flash chromatography.[1]

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A mixture of ethyl acetate and hexanes is commonly used.[1] Vary the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the 3-bromoquinoline.[7]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.[1]

  • Sample Loading (Dry Loading): Dissolve the crude 3-bromoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect fractions in test tubes and monitor their composition by TLC.[1]

  • Solvent Removal: Combine the fractions containing the pure 3-bromoquinoline and remove the solvent using a rotary evaporator.[7]

Protocol 2: Purification by Recrystallization

This protocol details the purification of 3-bromoquinoline using a mixed solvent system, such as ethyl acetate/hexane or ethanol/water.[1][8]

  • Dissolution: Place the crude 3-bromoquinoline in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., hot ethyl acetate). Heat the mixture to dissolve the solid completely.[8]

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent and then dry them under vacuum.[8]

Visualizations

PurificationWorkflow Crude Crude 3-Bromoquinoline from Skraup Reaction SteamDistillation Steam Distillation Crude->SteamDistillation Initial Cleanup AcidBase Acid-Base Extraction SteamDistillation->AcidBase Tar Tar Removal SteamDistillation->Tar ColumnChromatography Column Chromatography AcidBase->ColumnChromatography BasicImp Removal of Non-Basic Impurities AcidBase->BasicImp Recrystallization Recrystallization ColumnChromatography->Recrystallization IsomerSep Separation of Isomers and Polar Impurities ColumnChromatography->IsomerSep PureProduct Pure 3-Bromoquinoline Recrystallization->PureProduct FinalPolish Final Polishing/ Crystal Formation Recrystallization->FinalPolish

Caption: General workflow for the purification of 3-bromoquinoline.

TroubleshootingFlow Start Purification Issue Identified ImpurityType What is the nature of the impurity? Start->ImpurityType Tar Tarry Residue ImpurityType->Tar Tar PolarImp Polar Impurities/ Isomers ImpurityType->PolarImp Polar NonPolarImp Non-Polar/ Less Soluble Impurities ImpurityType->NonPolarImp Non-Polar LowYield Low Yield ImpurityType->LowYield Yield Sol_Tar Perform Steam Distillation Tar->Sol_Tar Sol_Polar Optimize Column Chromatography (Solvent, Gradient, Stationary Phase) PolarImp->Sol_Polar Sol_NonPolar Perform Recrystallization NonPolarImp->Sol_NonPolar Sol_Yield Review Reaction Completion & Purification Steps for Loss LowYield->Sol_Yield End Pure Product/Improved Yield Sol_Tar->End Sol_Polar->End Sol_NonPolar->End Sol_Yield->End

Caption: Troubleshooting flowchart for purification issues.

References

Technical Support Center: Overcoming Viscous Reaction Mixtures in Skraup Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with viscous reaction mixtures during Skraup quinoline synthesis.

Troubleshooting Guide

Issue 1: The reaction mixture has become extremely viscous and is difficult to stir.

  • Question: My Skraup synthesis has turned into a thick, unmanageable tar, and my stir bar is stuck. What is causing this, and how can I prevent it?

  • Answer: High viscosity and tar formation in Skraup synthesis are common problems, often stemming from the strongly exothermic nature of the reaction.[1] The use of concentrated sulfuric acid and high temperatures can lead to the polymerization of glycerol and other starting materials.[1]

    Solutions:

    • Moderation of Reaction: The addition of a moderator, such as ferrous sulfate (FeSO₄), can help to control the reaction's vigorousness.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled and extended oxidation step, which in turn minimizes localized overheating and subsequent polymerization.[2]

    • Controlled Reagent Addition: The order of reagent addition is critical. It is recommended to add the aniline, ferrous sulfate, glycerol, and then slowly and carefully add the concentrated sulfuric acid with adequate cooling.[3]

    • Gradual Heating: Begin by gently heating the reaction mixture. Once the reaction initiates (often indicated by boiling), the external heat source should be removed. The exothermic nature of the reaction should sustain it for a period. Heat should only be reapplied after the initial exotherm has subsided.[3]

    • Mechanical Stirring: For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar at handling increased viscosity.

Issue 2: My product yield is low, and the work-up is complicated by the viscous mixture.

  • Question: The high viscosity of my reaction mixture is making product isolation difficult and is likely contributing to my low yield. What strategies can I employ to improve this?

  • Answer: A viscous reaction mixture can trap the desired product, making extraction and purification challenging. The harsh conditions that lead to viscosity also often result in side reactions and product degradation.

    Solutions:

    • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields.[4] This method provides rapid and uniform heating, which can minimize the formation of tarry byproducts.

    • Use of Ionic Liquids: Brønsted-acidic ionic liquids can be used as both the solvent and catalyst, leading to cleaner reactions and potentially eliminating the need for a strong oxidizing agent.[5] This can result in a less viscous reaction medium and simpler product isolation.

    • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been reported to result in less violent and cleaner reactions.[6]

    • Work-up Procedure:

      • After the reaction is complete, allow the mixture to cool.

      • Carefully dilute the mixture with water to reduce its viscosity.

      • For volatile quinolines, steam distillation is an effective method to separate the product from the non-volatile tar.[3]

      • The crude product can then be extracted from the distillate using an appropriate organic solvent.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of high viscosity in the Skraup synthesis?

    • A1: The primary cause is the polymerization of glycerol and other reactants under the harsh conditions of high temperature and strong acidity provided by concentrated sulfuric acid.[1] The reaction is highly exothermic, and localized overheating can accelerate these polymerization processes, leading to the formation of tar.[1]

  • Q2: How does ferrous sulfate help in controlling the reaction?

    • A2: Ferrous sulfate acts as a moderator by controlling the rate of the oxidation step.[2] It is thought to function as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period, thus preventing a sudden, violent release of energy and reducing the likelihood of runaway polymerization.[2]

  • Q3: Can I use a different acid instead of sulfuric acid?

    • A3: While sulfuric acid is the classical catalyst and dehydrating agent, some modifications have explored other acidic media. For instance, Brønsted-acidic ionic liquids can serve as an alternative, often leading to cleaner reactions.[5]

  • Q4: Are there "greener" alternatives to the traditional Skraup synthesis that can avoid viscous mixtures?

    • A4: Yes, modern modifications aim to make the Skraup synthesis more environmentally friendly and easier to handle. Microwave-assisted synthesis in water or the use of ionic liquids are prominent examples that can reduce the formation of viscous tars and simplify the work-up procedure.[4][5]

Data Presentation

Table 1: Comparison of Yields for Classical and Modified Skraup Synthesis

Aniline DerivativeMethodOxidizing AgentProductYield (%)Reference
AnilineClassicalNitrobenzeneQuinoline84-91[7][8]
AnilineMicrowave-assisted (in water)NoneQuinoline10-66[5]
Substituted AnilinesMicrowave-assisted (with ionic liquid)Not specifiedSubstituted QuinolinesGood to excellent[4]
3-Nitro-4-aminoanisoleClassicalArsenic Pentoxide6-Methoxy-8-nitroquinolineNot specified[6]
m-ToluidineClassical (Iodine catalyst)Not specified7-Methylquinoline90.7[9]

Experimental Protocols

1. Classical Skraup Synthesis of Quinoline

  • Materials:

    • Aniline (1.0 mole)

    • Glycerol (2.4 moles)

    • Nitrobenzene (0.5 moles)

    • Concentrated Sulfuric Acid (2.0 moles)

    • Ferrous sulfate heptahydrate (catalytic amount)

  • Procedure:

    • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

    • Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.[7]

    • Heat the mixture gently in a fume hood. The reaction is highly exothermic and may become vigorous. Maintain careful temperature control.

    • Slowly add nitrobenzene through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.

    • After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.[6]

    • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution, with cooling.

    • The quinoline will separate as a dark oil and can be purified by steam distillation.[3]

2. Microwave-Assisted Skraup Synthesis in an Ionic Liquid

  • Materials:

    • Aniline (or substituted aniline)

    • Glycerol

    • Brønsted-acidic ionic liquid (e.g., [bmim][HSO₄])

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aniline, glycerol, and the ionic liquid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature and time (e.g., 150-200 °C for 10-30 minutes). The optimal conditions will depend on the specific substrates.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization

Skraup_Viscosity_Factors cluster_causes Primary Causes of High Viscosity cluster_consequences Consequences cluster_solutions Troubleshooting Solutions High_Temperature High Reaction Temperature Polymerization Polymerization of Glycerol & Reactants High_Temperature->Polymerization promotes Conc_Acid Concentrated Sulfuric Acid Conc_Acid->Polymerization catalyzes Exotherm Highly Exothermic Reaction Exotherm->High_Temperature leads to Tar_Formation Tar Formation Polymerization->Tar_Formation results in High_Viscosity High Reaction Viscosity Tar_Formation->High_Viscosity causes Moderator Add Moderator (e.g., FeSO₄) Moderator->Exotherm controls Controlled_Addition Controlled Reagent Addition & Cooling Controlled_Addition->Exotherm manages Microwave Microwave-Assisted Synthesis Microwave->High_Temperature provides uniform heating, avoids hotspots Ionic_Liquid Use Ionic Liquid Ionic_Liquid->Conc_Acid replaces

Caption: Factors contributing to high viscosity in Skraup synthesis and corresponding solutions.

References

Optimizing temperature for 2,2,3-Tribromopropanal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,3-Tribromopropanal. The information is designed to help optimize reaction conditions, with a particular focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound at elevated temperatures?

A1: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] At elevated temperatures, the risk of decomposition to toxic fumes, including hydrogen bromide, increases. Therefore, all reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. A safety shower and eyewash station should be readily accessible.

Q2: How does temperature typically affect the rate of reactions involving this compound?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for this compound, which is a reactive haloaldehyde, elevated temperatures can also accelerate undesirable side reactions such as decomposition, elimination, and self-condensation (aldol condensation). It is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly promoting the formation of byproducts.

Q3: What are common side reactions to consider when heating this compound, and how can they be minimized?

A3: Common side reactions for α-haloaldehydes at elevated temperatures include:

  • Decomposition: Thermal decomposition can lead to the formation of tar and release of HBr. Using the lowest effective temperature and an inert atmosphere can mitigate this.

  • Elimination: The presence of a base can promote the elimination of HBr to form an α,β-unsaturated aldehyde. Careful control of basicity and temperature is necessary.

  • Self-Condensation (Aldol Reaction): Aldehydes can undergo base- or acid-catalyzed self-condensation. This is often more prevalent at higher temperatures. Slow addition of reagents and maintaining a controlled temperature can minimize this.

  • Cannizzaro Reaction: In the presence of a strong base and at elevated temperatures, aldehydes lacking an α-hydrogen can undergo disproportionation. While this compound has an α-hydrogen, its reactivity can be complex, and related side reactions should be considered.

Q4: For a Skraup-type synthesis using this compound, what is a typical temperature range, and why is it so high?

A4: The Skraup synthesis of quinolines is a classic reaction that often requires high temperatures, typically in the range of 100-160°C.[2][3] These elevated temperatures are necessary to drive the dehydration of a glycerol co-reactant (if used) to acrolein and to facilitate the subsequent cyclization and oxidation steps. In the case of using this compound, the high temperature is required for the cyclization and aromatization steps to proceed at a sufficient rate. However, careful temperature control is critical to prevent excessive charring and tar formation, which are common issues in this reaction.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Reaction Temperature is Too Low Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC-MS. Be cautious of exceeding the thermal stability limit of your reactants and products.
Reaction Temperature is Too High If significant decomposition or tar formation is observed, the temperature is likely too high. Reduce the temperature and consider longer reaction times.
Reagent Degradation This compound may be unstable over long periods. Ensure the purity of the starting material. If necessary, purify the aldehyde before use.
Incomplete Reaction If the reaction has stalled, a slight increase in temperature might be necessary to push it to completion. Alternatively, consider the addition of a catalyst if appropriate for the specific transformation.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Steps
Side Reactions at Elevated Temperatures As mentioned in the FAQs, side reactions like elimination and self-condensation are often accelerated by heat. Run the reaction at the lowest temperature that allows for a reasonable rate. Consider the use of a more selective catalyst or different solvent.
Kinetic vs. Thermodynamic Control For reactions involving the formation of an enolate intermediate, temperature can dictate the regioselectivity of the reaction. Lower temperatures (e.g., -78°C) often favor the kinetic (less substituted) enolate, while higher temperatures can lead to the thermodynamic (more substituted) enolate.[5][6]
Decomposition of Product The desired product may not be stable at the reaction temperature. If possible, perform a stability test of the isolated product under the reaction conditions (without other reactants) to assess its thermal stability.

Data Presentation

The following table summarizes the expected impact of temperature on a hypothetical reaction of this compound with a generic nucleophile.

Temperature (°C)Reaction RateYield of Desired ProductPurityNotes
0 - 25SlowLowHighReaction may require extended time to reach completion.
25 - 50ModerateModerate to HighGoodOptimal range for many nucleophilic substitution reactions.
50 - 80FastDecreasingModerateIncreased risk of elimination and self-condensation byproducts.
> 80Very FastLowPoorSignificant decomposition and tar formation likely.

Experimental Protocols

Representative Protocol: Nucleophilic Substitution on this compound

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine or thiol)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in the anhydrous solvent in the reaction flask. In the dropping funnel, prepare a solution of the nucleophile (1.1 eq) and the non-nucleophilic base (1.2 eq) in the same anhydrous solvent.

  • Initial Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Slow Addition: Add the solution from the dropping funnel to the stirred solution in the flask dropwise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for one hour. Then, let the reaction warm to room temperature and stir for an additional 2-16 hours (the progress should be monitored by TLC or GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed check_temp Is the reaction temperature appropriate? start->check_temp too_low Increase temperature in 5-10°C increments. Monitor reaction progress. check_temp->too_low No decomposition Significant decomposition or tar? check_temp->decomposition Yes optimize Consider catalyst or solvent change. too_low->optimize too_high Decrease temperature. Consider longer reaction time. too_high->optimize check_purity Are starting materials pure? purify Purify this compound and other reagents. check_purity->purify No check_purity->optimize Yes purify->optimize decomposition->too_high Yes decomposition->check_purity No

Troubleshooting workflow for low yield reactions.

G cluster_1 Experimental Workflow for Nucleophilic Substitution setup 1. Assemble flame-dried glassware under inert atmosphere. reagents 2. Dissolve this compound in anhydrous solvent. setup->reagents addition_prep 3. Prepare solution of nucleophile and base in dropping funnel. reagents->addition_prep cooling 4. Cool reaction flask to 0°C. addition_prep->cooling slow_addition 5. Add nucleophile solution dropwise (maintain T < 5°C). cooling->slow_addition monitoring 6. Stir at 0°C, then warm to RT. Monitor by TLC/GC-MS. slow_addition->monitoring workup 7. Quench with aq. NH4Cl and perform extraction. monitoring->workup purification 8. Dry, concentrate, and purify by column chromatography. workup->purification

Experimental workflow for nucleophilic substitution.

References

Minimizing tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in quinoline synthesis: the formation of tar. Here you will find targeted FAQs and troubleshooting guides to help you optimize reaction conditions, minimize byproduct formation, and improve the yield and purity of your desired quinoline products.

Troubleshooting Guides

This section addresses specific issues related to tar formation in common quinoline synthesis reactions.

Skraup Synthesis

The Skraup synthesis is notoriously exothermic and prone to significant tar formation due to its harsh acidic and high-temperature conditions.[1][2][3]

Issue 1: My Skraup reaction is extremely vigorous, leading to excessive charring and tar.

  • Question: What are the primary causes of the violent exotherm in the Skraup synthesis, and how can I control it to minimize tar formation?

  • Answer: The reaction's highly exothermic nature is a primary driver of tar formation through polymerization and charring of reactants.[4][5]

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial.[4][5][6] Ferrous sulfate acts as an oxygen carrier, smoothing the oxidation step and making the reaction less violent.[1][7]

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and carefully while providing efficient cooling and stirring to prevent localized hotspots.[1][4]

    • Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins to bubble or boil, immediately remove the heat source.[1][8] The reaction's own exotherm should sustain it for a period. Reapply heat only after this initial vigorous phase has subsided.[1]

Issue 2: Despite controlling the exotherm, my yield is low, and the product is a thick, tarry mixture.

  • Question: What factors besides temperature control contribute to tar formation, and what are the best methods for purification?

  • Answer: Tar results from the acid-catalyzed polymerization of acrolein, which is formed from the dehydration of glycerol.[1][6]

    • Optimize Reaction Time and Temperature: Minimizing both the reaction temperature and duration can help reduce the extent of polymerization.[1]

    • Alternative Oxidizing Agents: While nitrobenzene is common, it requires high temperatures. Consider using arsenic acid for a less violent reaction or iodine, which can be effective in catalytic amounts.[1][9]

    • Purification from Tar: Steam distillation is the most effective method for separating the volatile quinoline product from non-volatile tar.[1][4][8] After the reaction, make the mixture alkaline and pass steam through it. The quinoline will co-distill with the water and can be collected from the distillate.[1][10]

Doebner-von Miller Synthesis

This method is also susceptible to tarring, primarily due to the polymerization of the α,β-unsaturated carbonyl compounds used as starting materials.[4][11]

Issue: My Doebner-von Miller reaction produces a large amount of intractable polymer/tar, making product isolation difficult.

  • Question: How can I prevent the polymerization of the α,β-unsaturated aldehyde or ketone?

  • Answer: The polymerization of the carbonyl component is the most common side reaction leading to tar.[11]

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) away from the acidic aqueous phase containing the aniline, self-polymerization is drastically reduced.[4][11]

    • Gradual Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl reactant at any given time, favoring the desired reaction pathway over polymerization.[11]

    • Optimize Acid and Temperature: Excessively harsh acidic conditions and high temperatures accelerate tar formation.[11] Conduct trials to find the lowest effective temperature and consider comparing different acids (e.g., HCl, H₂SO₄) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[11]

Friedländer Synthesis

While versatile, the Friedländer synthesis can be prone to side reactions, including tar formation, especially under harsh conditions.[12][13]

Issue: I am observing significant tar formation in my Friedländer synthesis.

  • Question: What causes tarring in this reaction, and how can I adjust my protocol to avoid it?

  • Answer: Tar in the Friedländer synthesis primarily arises from the intermolecular aldol condensation of the carbonyl starting materials.[13]

    • Optimize Temperature: High temperatures promote the side reactions that lead to tar. It is recommended to find the lowest practical temperature for the reaction to proceed efficiently.[13]

    • Select Milder Catalysts: Traditional strong acid (H₂SO₄) or base (KOH) catalysts often require high heat, which encourages tarring.[13] Modern, milder catalysts can provide better results. Consider alternatives such as:

      • Ionic liquids, which can serve as both the solvent and catalyst.[8][13]

      • Nanoparticle catalysts like NiO or SiO₂.[13]

      • Lewis acids such as iodine or toluenesulfonic acid.[13][14]

    • Greener Solvent Systems: For some substrates, conducting the reaction in water at an elevated temperature without any catalyst has proven to be a highly efficient and clean method.[8][15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of tar formation across different quinoline syntheses?

A1: The primary cause is the polymerization of reactive intermediates or starting materials under the often harsh reaction conditions required for quinoline synthesis.[1][11][13] In acid-catalyzed reactions like the Skraup and Doebner-von Miller, this involves the polymerization of unsaturated carbonyl compounds.[1][11] High temperatures and strong acids or bases accelerate these unwanted side reactions.[5][13]

Q2: Are there any general purification strategies to remove tar from a crude quinoline product?

A2: Yes. The most common and effective method, particularly for volatile quinolines produced in reactions like the Skraup synthesis, is steam distillation .[1][4] This separates the volatile product from the non-volatile tarry residue. For less volatile products, purification often involves:

  • Solvent Extraction: After basifying the reaction mixture, the quinoline product can be extracted into an organic solvent.[1][12]

  • Column Chromatography: This is effective for separating complex mixtures and purifying small quantities to a high degree, though it can be less scalable.[10]

  • Crystallization via Salt Formation: Converting the quinoline to a salt (e.g., hydrochloride or picrate), crystallizing it to remove impurities, and then liberating the free base is a powerful technique for achieving high purity.[10][16]

Q3: How do substituents on the aniline starting material affect tar formation?

A3: Substituents can have a significant impact. Electron-donating groups on the aniline ring generally favor the desired cyclization reaction, which can lead to higher yields and potentially less byproduct formation.[8] Conversely, strong electron-withdrawing groups deactivate the ring, often requiring harsher conditions (higher temperatures or stronger acids), which can increase the likelihood of tar formation and result in lower yields.[8][12]

Q4: What are some modern, "greener" approaches to quinoline synthesis that can reduce tar and hazardous waste?

A4: Several modern methods aim to improve the environmental footprint of quinoline synthesis. These include:

  • Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and improve yields, often under solvent-free conditions, thereby minimizing side reactions.[1][2]

  • Use of Ionic Liquids: These can function as recyclable solvents and catalysts, providing a more controlled reaction environment that can lead to cleaner reactions.[1][8][13]

  • Catalyst-Free Reactions in Water: As demonstrated for the Friedländer synthesis, using water as a solvent can be a highly efficient and green alternative to traditional organic solvents and harsh catalysts.[8][15]

Data Presentation

Table 1: Summary of Conditions to Minimize Tar Formation

Synthesis MethodKey ParameterRecommended ConditionExpected Outcome / Rationale
Skraup Reaction VigorAdd a moderator like ferrous sulfate (FeSO₄).[1][4][5]Controls the exotherm, preventing overheating and charring.[5][7]
Acid AdditionAdd H₂SO₄ slowly with efficient cooling.[1][4]Prevents localized hotspots and runaway reactions.[4]
HeatingHeat gently to initiate, then remove the external heat source.[1][8]Allows the reaction's exotherm to proceed controllably.[1]
Oxidizing AgentUse milder alternatives to nitrobenzene, such as arsenic acid or iodine.[1]Reduces the violence of the reaction.[1]
Doebner-von Miller Solvent SystemUse a biphasic system (e.g., aqueous HCl / Toluene).[4][11]Sequesters the carbonyl reactant, preventing its acid-catalyzed polymerization.[11]
Reactant AdditionAdd the α,β-unsaturated carbonyl compound slowly.[11]Maintains a low concentration of the polymerizable reactant.[11]
TemperatureMaintain the lowest effective reaction temperature.[11]Reduces the rate of the competing polymerization reaction.[11]
Friedländer CatalystUse milder catalysts (e.g., iodine, ionic liquids, nanoparticles) instead of strong acids/bases.[13]Allows the reaction to proceed under less harsh conditions, reducing side reactions.[13]
TemperatureRun reaction at the lowest temperature required for conversion.[13]Minimizes the rate of intermolecular aldol condensation byproducts.[13]
SolventConsider using water as a solvent, potentially without a catalyst.[8][15]Provides a green and often highly efficient medium that can suppress side reactions.[15]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Minimized Tar Formation

This protocol incorporates the use of a moderator to control the reaction's exotherm.

  • Reagent Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline (1.0 eq), anhydrous glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).[1][8]

  • Acid Addition: While stirring the mixture vigorously in an ice-water bath, slowly add concentrated sulfuric acid (3.5 eq) through the dropping funnel at a rate that keeps the internal temperature below 120°C.[1][4]

  • Reaction Initiation: After the addition is complete, gently heat the flask with a heating mantle. Monitor the reaction closely.

  • Controlled Reaction: Once the reaction begins to bubble vigorously (initiates), immediately remove the heating mantle.[1][8] The exothermic reaction should continue under its own power. If it becomes too vigorous, use an ice bath to cool the flask.

  • Completion: After the initial exotherm subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[4]

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature. Carefully dilute the viscous mixture with water.[8]

    • Set up for steam distillation. Make the mixture strongly alkaline by slowly adding a concentrated sodium hydroxide solution.[1][8]

    • Steam distill the mixture. Collect the milky distillate, which contains the quinoline product.[4][8]

    • Extract the quinoline from the distillate using an organic solvent like diethyl ether or dichloromethane.[1]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude quinoline, which can be further purified by vacuum distillation.[12]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System

This protocol is designed to minimize the polymerization of crotonaldehyde.

  • Aniline Solution: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.[11]

  • Heating: Heat the acidic aniline solution to reflux.

  • Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.[11]

  • Slow Addition: Add the crotonaldehyde-toluene solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours.[11]

  • Reaction: Continue to heat the biphasic mixture under reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully make the mixture strongly alkaline with a concentrated sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer multiple times with toluene or another suitable organic solvent.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 2-methylquinoline.

Visualizations

G Troubleshooting Workflow for Tar Formation start Excessive Tar Formation Observed synthesis_id Identify Synthesis Method start->synthesis_id skraup Skraup synthesis_id->skraup dvm Doebner-von Miller synthesis_id->dvm friedlander Friedländer / Combes synthesis_id->friedlander cause_skraup Cause: Runaway Exotherm, Acrolein Polymerization skraup->cause_skraup cause_dvm Cause: Carbonyl Polymerization dvm->cause_dvm cause_friedlander Cause: Aldol Side Reactions, Harsh Conditions friedlander->cause_friedlander solution_skraup Solution: 1. Add Moderator (FeSO₄) 2. Control H₂SO₄ Addition 3. Gradual Heating cause_skraup->solution_skraup solution_dvm Solution: 1. Use Biphasic System 2. Slow Reactant Addition 3. Optimize Temperature cause_dvm->solution_dvm solution_friedlander Solution: 1. Lower Temperature 2. Use Milder Catalyst 3. Consider Water as Solvent cause_friedlander->solution_friedlander purify Purify Product (e.g., Steam Distillation) solution_skraup->purify solution_dvm->purify solution_friedlander->purify

Caption: A decision-making workflow for troubleshooting and resolving tar formation.

G Skraup Synthesis: Tar Minimization Strategy cluster_reactants Core Reactants cluster_controls Control Measures Aniline Aniline Reaction Vigorous Exothermic Reaction Aniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 H₂SO₄ H2SO4->Reaction Oxidant Oxidant Oxidant->Reaction Moderator Add Moderator (FeSO₄) Moderator->Reaction Moderates SlowAdd Slow, Cooled Addition SlowAdd->H2SO4 Controls Temp Gradual Heating Temp->Reaction Controls Tar Tar Formation Reaction->Tar Quinoline Desired Quinoline Reaction->Quinoline

Caption: Key control measures to mitigate tar formation in the Skraup synthesis.

G Doebner-von Miller: Tar Minimization Strategy Aniline Aniline in Aqueous Acid Polymerization Acid-Catalyzed Polymerization Aniline->Polymerization Acid Catalyst DesiredReaction Desired Reaction: Michael Addition & Cyclization Aniline->DesiredReaction Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Polymerization High Conc. Carbonyl->DesiredReaction Tar Tar / Polymer Polymerization->Tar Product Quinoline Product DesiredReaction->Product Biphasic Solution 1: Biphasic System (e.g., Toluene) Biphasic->Carbonyl Sequesters Biphasic->Polymerization Inhibits SlowAdd Solution 2: Slow Carbonyl Addition SlowAdd->Carbonyl Controls Conc. SlowAdd->Polymerization Inhibits

Caption: Strategies to inhibit the polymerization side reaction in Doebner-von Miller synthesis.

References

Technical Support Center: Reactions Involving Alpha-Bromo Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for handling and reacting with alpha-bromo aldehydes, which are known to be challenging intermediates due to their reactivity and instability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and subsequent use of alpha-bromo aldehydes.

Question: My α-bromination reaction is resulting in a low yield and a complex mixture of products. What are the likely causes?

Answer: Low yields and multiple products in α-bromination reactions are common and typically stem from two main issues: product instability and the formation of side products.[1][2] The primary side reaction is often dibromination, where a second bromine atom is added to the alpha-position.[1] Additionally, the α-bromo aldehyde product itself can be unstable and prone to decomposition, especially under the reaction or workup conditions.[3] The brominating agent used, such as N-bromosuccinimide (NBS), can also be highly reactive and may lead to catalyst deactivation or other undesired pathways.[1][2]

Question: How can I minimize the formation of dibrominated byproducts in my reaction?

Answer: Controlling the concentration of the brominating agent is key to preventing dibromination. Several strategies can be employed:

  • Slow Addition: A slow, controlled addition of the brominating agent, like NBS, maintains a low concentration in the reaction medium. This favors the desired monobromination over the competing dibromination reaction.[1]

  • Water Content Tuning: The presence of a small amount of water can help suppress the rate of dibromination.[1]

  • Continuous Flow Chemistry: Utilizing a continuous flow setup can significantly improve selectivity for monobromination over dibromination compared to traditional batch methods.[4]

Below is a flowchart to help troubleshoot low yield and selectivity issues.

G start Low Yield / Poor Selectivity check_dibromination Analyze Crude Mixture: High Dibromination? start->check_dibromination check_decomp Evidence of Decomposition? check_dibromination->check_decomp  No solution_dibromination Implement Slow Addition of NBS Tune Water Content Consider Flow Chemistry check_dibromination->solution_dibromination  Yes check_reagents Reagents Freshly Purified? check_decomp->check_reagents  No solution_decomp Use Milder Workup Avoid High Temperatures Purify Quickly check_decomp->solution_decomp  Yes solution_reagents Distill Aldehyde Recrystallize NBS check_reagents->solution_reagents  No success Improved Yield & Selectivity check_reagents->success  Yes solution_dibromination->success solution_decomp->success solution_reagents->success

Caption: Troubleshooting flowchart for low yield in α-bromination.

Question: My α-bromo aldehyde appears to be decomposing during workup or purification. How can this be avoided?

Answer: Alpha-bromo aldehydes are sensitive compounds. Decomposition is often caused by the hydrogen bromide (HBr) generated during the reaction, which can induce degradation.[3] Some products are also volatile and can be lost during solvent removal under reduced pressure.[1]

  • Aqueous Workup: Use a mild aqueous quench (e.g., saturated NH₄Cl) to remove acidic byproducts.[1]

  • Temperature Control: Keep all workup and purification steps cold and avoid prolonged heating.

  • Prompt Use: Use the purified α-bromo aldehyde immediately in the next step, as prolonged storage can lead to decomposition.[2]

  • Careful Concentration: When concentrating the product, be mindful of its potential volatility.[1]

Question: What are the best practices for handling and storing α-bromo aldehydes safely?

Answer: Due to their reactivity, α-bromo aldehydes should be handled with care.

  • Personal Protective Equipment (PPE): Always use standard PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle these compounds in a well-ventilated fume hood.[5]

  • Storage: For short-term storage, keeping the compound in a refrigerator is recommended.[2] For longer-term stability, storage under an inert atmosphere (Nitrogen or Argon) is advisable.

  • Hazard Awareness: Be aware that compounds like α-bromocinnamaldehyde are known skin and eye irritants and can be harmful if swallowed.[6]

Data Summary: Enantioselective α-Bromination

The following table summarizes optimized reaction conditions and results for the organocatalytic enantioselective α-bromination of various aldehydes using N-Bromosuccinimide (NBS), providing a benchmark for expected outcomes.[1]

EntryAldehyde SubstrateCatalyst Loading (mol %)Time (h)Yield (%)Enantiomeric Ratio (er)
1Hydrocinnamaldehyde21.58595:5
2Octanal21.08294:6
33-Cyclohexylpropanal52.07896:4
4Nonanal21.58093:7

Key Experimental Protocols

Protocol 1: General Procedure for Organocatalytic α-Bromination of Aldehydes [1]

This protocol is adapted from methodologies developed for the enantioselective α-bromination using an organocatalyst.

  • Reagent Preparation: Aldehydes should be freshly distilled prior to use. N-Bromosuccinimide (NBS) should be recrystallized from water.[1] The reaction solvent (e.g., HFIP or CH₂Cl₂) should be anhydrous.

  • Reaction Setup: To a stirred solution of the aldehyde (1.0 equiv) and the organocatalyst (e.g., a Jørgensen–Hayashi type catalyst, 2-5 mol %) in the chosen solvent, add any co-reagents like water if specified by the optimization.

  • NBS Addition: Dissolve NBS (1.0-1.2 equiv) in the reaction solvent and add it slowly to the reaction mixture over a period of 1-2 hours using a syringe pump. This slow addition is crucial to minimize dibromination.[1]

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR to ensure full consumption of the starting aldehyde.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Care should be taken as some α-bromo aldehyde products are volatile.[1] Purify the crude product quickly via flash column chromatography.

Protocol 2: General Procedure for a Subsequent Wittig Reaction [7][8]

This protocol outlines a general approach for using the freshly prepared α-bromo aldehyde in a Wittig reaction to form an α,β-unsaturated alkene.

  • Ylide Preparation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or t-BuOK) in an anhydrous solvent like THF or ether.

  • Reaction: Cool the ylide solution (typically to 0 °C or -78 °C) and add a solution of the freshly prepared α-bromo aldehyde in the same solvent dropwise.

  • Warming and Quenching: Allow the reaction to stir and warm to room temperature. Monitor by TLC for the disappearance of the aldehyde. Once complete, quench the reaction with a saturated aqueous solution.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting alkene by flash column chromatography to separate it from the triphenylphosphine oxide byproduct.

Reaction Mechanism Visualization

The α-bromination of aldehydes under acidic conditions proceeds through a critical enol intermediate. The rate-determining step is the formation of this enol, which is then rapidly attacked by the electrophilic bromine.[9][10][11]

G reactant reactant intermediate intermediate product product reagent reagent aldehyde Aldehyde protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde Protonation of Carbonyl enol Enol Intermediate (Rate-Determining Step) protonated_aldehyde->enol Deprotonation at α-carbon bromo_intermediate Brominated Intermediate enol->bromo_intermediate Nucleophilic attack on Br₂ alpha_bromo_aldehyde α-Bromo Aldehyde bromo_intermediate->alpha_bromo_aldehyde Deprotonation H_plus + H⁺ minus_H_plus - H⁺ Br2 + Br₂ minus_HBr - H⁺ H_plus_node->protonated_aldehyde minus_H_plus_node->enol Br2_node->bromo_intermediate minus_HBr_node->alpha_bromo_aldehyde

Caption: Mechanism of acid-catalyzed α-bromination of aldehydes.

References

Technical Support Center: Optimizing 2,2,3-Tribromopropanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for 2,2,3-Tribromopropanal. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions that this compound undergoes?

A1: Due to its structure featuring bromine atoms on both the alpha and beta carbons, this compound is a versatile substrate for several reaction types. The bromine atoms on the alpha-carbon (C2) are good leaving groups, facilitating nucleophilic substitution and elimination reactions. Catalysts are crucial for controlling the selectivity and efficiency of these transformations. The primary reaction classes include:

  • Elimination Reactions (Dehydrobromination): Removal of HBr to form α,β-unsaturated aldehydes. This is often promoted by a base.[1][2]

  • Nucleophilic Substitution: Replacement of one or more bromine atoms by a nucleophile. This can be catalyzed by acids or bases depending on the specific mechanism.[3]

  • Cross-Coupling Reactions: Although less documented for this specific molecule, the C-Br bonds suggest potential for palladium-catalyzed cross-coupling reactions to form new C-C bonds, analogous to reactions with other vinyl and alkyl halides.[4]

Q2: How do I select between an acid or base catalyst for my reaction?

A2: The choice between an acid and a base catalyst fundamentally depends on the desired outcome and the reaction mechanism you wish to promote.

  • Use a Base Catalyst (e.g., Pyridine, Carbonates) for elimination reactions (dehydrobromination) to synthesize α,β-unsaturated products.[1][2] Bases are effective at removing the acidic alpha-proton, initiating the elimination cascade.

  • Use an Acid Catalyst (e.g., Acetic Acid, H₂SO₄) to promote reactions that proceed through an enol intermediate.[1][3] While this compound has no α-hydrogens for enolization, acid catalysis can be relevant for other substitution pathways by activating the carbonyl group.

  • For Nucleophilic Substitution , the choice is more nuanced. A strong nucleophile might not require a catalyst, while weaker nucleophiles may benefit from either acid catalysis (to activate the carbonyl) or base catalysis (if the nucleophile requires deprotonation).

Q3: What types of catalysts are recommended for forming carbon-carbon bonds using this compound?

A3: For forming new carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are a primary strategy. While specific data for this compound is limited, protocols for structurally similar vinyl halides can be adapted.[4]

  • Suzuki-Miyaura Coupling: This reaction would couple the tribromopropanal with a boronic acid or ester. A typical catalyst system includes a palladium source like Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄.[4]

  • Heck Coupling: This involves coupling with an alkene, also using a palladium catalyst.[4]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the common causes and solutions?

A4: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following areas can help identify and resolve the problem.

  • Problem: Incomplete Reaction

    • Possible Cause: The catalyst may be inappropriate or deactivated. In some organocatalytic systems, the catalyst can be brominated and rendered inactive.[5] Reaction conditions (temperature, time) may also be suboptimal.

    • Solution: Screen different catalysts and adjust the catalyst loading. If catalyst deactivation is suspected (e.g., by observing a reaction that starts but then stops), consider strategies like adding the catalyst in portions or using additives like succinimide to shift the equilibrium away from the deactivated catalyst form.[5] Experiment with higher temperatures or longer reaction times.

  • Problem: Significant Side Product Formation

    • Possible Cause: The reaction conditions may favor undesired pathways. For instance, in base-promoted reactions, poly-elimination or other side reactions can occur.[3][6]

    • Solution: Adjust the stoichiometry of the reagents. For example, using an excess of one reagent can sometimes push the equilibrium towards the desired product. Slow addition of a key reagent can also maintain its low concentration, suppressing side reactions like dibromination.[5] Modifying the solvent or temperature can also alter the selectivity of the reaction.

  • Problem: Product Degradation

    • Possible Cause: The product may be unstable under the reaction or workup conditions. Alpha-halo aldehydes can be sensitive to strong acids or bases.

    • Solution: Test the stability of your product under the reaction conditions separately. If it degrades, consider using milder catalysts, lower temperatures, or shorter reaction times. During workup, use buffered aqueous solutions to avoid exposure to harsh pH.

  • Problem: Loss During Workup/Purification

    • Possible Cause: Alpha-bromo compounds can be difficult to separate from starting materials or other halogenated byproducts due to similar polarities.[7]

    • Solution: Optimize your chromatography method. If the product is crystalline, recrystallization may be a viable purification strategy. Alternatively, consider if the crude product can be used directly in the next step, which is a common practice if the impurities are non-reactive in the subsequent transformation.[7]

Q5: I am observing multiple products in my dehydrobromination reaction. How can I improve selectivity?

A5: Poor selectivity in elimination reactions often points to issues with the choice of base or reaction conditions.

  • Possible Cause: The base may be too strong or not sterically hindered enough, leading to multiple or uncontrolled eliminations.

  • Solution: Use a mild, sterically hindered base like pyridine, which is commonly used to favor the E2 elimination pathway for forming α,β-unsaturated ketones and aldehydes.[1] Carefully control the temperature; starting at a low temperature and slowly warming the reaction can often improve selectivity. Also, precisely control the stoichiometry of the base to favor mono-elimination.

Data Presentation: Catalyst Selection

The following tables summarize catalyst choices for key transformations. Since quantitative data for this compound is scarce in the literature, performance metrics are based on analogous reactions.

Table 1: Catalyst Selection for Common Transformations

Desired ReactionCatalyst ClassSpecific ExamplesTypical Solvent(s)Key Considerations
Dehydrobromination Organic BasePyridine, Triethylamine (TEA)Toluene, Dichloromethane (DCM)Pyridine is often preferred for controlled E2 elimination.[1]
Nucleophilic Substitution Acid or BaseAcetic Acid, H₂SO₄, NaOH, K₂CO₃Acetic Acid, DMF, DMSOCatalyst choice depends on the nucleophile and substrate stability.
Suzuki-Miyaura Coupling Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligandToluene/Water, Dioxane/WaterRequires a base (e.g., K₂CO₃, K₃PO₄) for the catalytic cycle.[4]

Table 2: Illustrative Example of Catalyst Screening for a Suzuki-Miyaura Coupling Reaction

Reaction: this compound + Phenylboronic Acid → Phenyl-substituted product

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10045
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O10062
3Pd(PPh₃)₄ (4)-K₂CO₃ (3)Toluene/H₂O11075
4Pd(PPh₃)₄ (4)-Cs₂CO₃ (2)Dioxane/H₂O10081

Note: This data is hypothetical and serves as an example of an optimization table. Actual results will vary.

Experimental Protocols

Protocol 1: Base-Induced Dehydrobromination

This protocol describes a general procedure for the elimination of HBr from this compound to form an α,β-unsaturated aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene).

  • Reagent Addition: Add a sterically hindered base, such as pyridine (1.1 eq.), dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (or a lower temperature as determined by optimization) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a generalized method for coupling this compound with a boronic acid.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent and Substrate Addition: Add the solvent (e.g., a 3:1 mixture of toluene and water). Add this compound (1.0 eq.) to the mixture.

  • Degassing: Seal the flask and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the mixture, dilute with water, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Logic start Desired Transformation? elim Elimination (Dehydrobromination) start->elim subst Nucleophilic Substitution start->subst cc_bond C-C Bond Formation start->cc_bond base_cat Use Base Catalyst (e.g., Pyridine) elim->base_cat acid_base_cat Consider Acid or Base Catalysis based on Nucleophile subst->acid_base_cat pd_cat Use Palladium Catalyst (e.g., Pd(PPh3)4) cc_bond->pd_cat Troubleshooting_Workflow start Low Product Yield check_conversion Check Conversion (TLC/GC/NMR) start->check_conversion incomplete Reaction Incomplete check_conversion->incomplete Low complete Reaction Complete check_conversion->complete High optimize_cond Optimize Conditions: - Increase Temp/Time - Screen Catalysts incomplete->optimize_cond check_workup Investigate Workup & Purification Losses complete->check_workup check_stability Check for Side Products / Degradation complete->check_stability Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Substrate, Catalyst, Solvent setup->reagents reaction 3. Heat & Monitor (TLC/GC/LCMS) reagents->reaction workup 4. Quench & Aqueous Workup (Extraction) reaction->workup purify 5. Dry, Concentrate & Purify (Chromatography) workup->purify analysis 6. Characterize Product (NMR, MS) purify->analysis

References

Technical Support Center: Work-up Procedures for 2,2,3-Tribromopropanal Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,2,3-tribromopropanal. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on post-reaction work-up and purification, along with troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the work-up of reactions where this compound has been used as a reactant or mediator.

Issue Potential Cause(s) Recommended Solution(s)
Persistent Emulsion during Extraction - Presence of polar, high molecular weight byproducts. - Insufficient phase separation due to similar densities of aqueous and organic layers.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. - Centrifugation of the mixture can also be effective in breaking up stubborn emulsions.
Product Contaminated with Unreacted this compound - Incomplete reaction. - Inefficient quenching of the aldehyde.- Before extraction, quench the reaction mixture with a solution of sodium bisulfite (NaHSO₃). This forms a water-soluble adduct with the aldehyde, facilitating its removal into the aqueous phase. - Alternatively, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help to hydrolyze and remove the unreacted aldehyde.
Low Product Yield After Purification - Product loss during aqueous washes due to partial water solubility. - Decomposition of the product on silica gel during chromatography.- Minimize the number of aqueous washes. - Before extraction, saturate the aqueous quenching solution with NaCl to decrease the solubility of the organic product ("salting out"). - For sensitive compounds, consider using a less acidic or basic purification method than silica gel chromatography, such as neutral alumina chromatography or recrystallization.[1]
Presence of Dark, Tarry Byproducts - Polymerization or decomposition of this compound or the product, especially under basic or heated conditions.- Perform the reaction and work-up at low temperatures if possible. - Quench the reaction mixture promptly upon completion. - Consider a pre-purification step, such as filtration through a short plug of silica gel or activated carbon, to remove baseline impurities before column chromatography.
Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct (in Wittig Reactions) - TPPO is often soluble in many organic solvents used for extraction and chromatography.[2][3]- After removal of the reaction solvent, triturate the crude residue with a non-polar solvent like diethyl ether or hexanes. TPPO is often less soluble in these solvents and may precipitate, allowing for removal by filtration. - Column chromatography on silica gel, sometimes with the addition of a small percentage of a more polar solvent, can effectively separate the product from TPPO.[4]

Frequently Asked Questions (FAQs)

Q1: How can I safely quench a reaction containing unreacted this compound?

A1: Unreacted this compound can be effectively quenched by the addition of an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃). This reaction forms a water-soluble bisulfite adduct that can be easily removed during the aqueous work-up. It is advisable to perform the quenching step at a low temperature (e.g., 0 °C) to control any potential exotherm.

Q2: What is the best way to remove acidic or basic impurities from my reaction mixture?

A2: To remove acidic impurities, you can wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). For basic impurities, such as amines, washing with a dilute solution of hydrochloric acid (HCl) is effective.[5] Be cautious, as significant effervescence can occur when neutralizing acids with bicarbonate or carbonate. Always vent the separatory funnel frequently.

Q3: My product appears to be degrading during silica gel chromatography. What are my alternatives?

A3: If your product is sensitive to the acidic nature of silica gel, you have several options. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in the elution solvent. Alternatively, you can use a different stationary phase, such as neutral or basic alumina. For solid products, recrystallization is often an excellent purification method that avoids chromatography altogether.[1]

Q4: I am performing a Wittig reaction with this compound. How do I deal with the triphenylphosphine oxide (TPPO) byproduct?

A4: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[2][3] One effective method is to concentrate the reaction mixture and then add a solvent in which your product is soluble but TPPO is not, such as cold diethyl ether or a mixture of hexanes and ethyl acetate. The TPPO will precipitate and can be filtered off. Alternatively, careful column chromatography can separate the desired alkene from TPPO.[2][4][6]

Q5: What are some common byproducts to expect in reactions with this compound and nucleophiles?

A5: Besides unreacted starting materials, common byproducts can arise from over-reaction, side reactions, or decomposition. With amine nucleophiles, for instance, you might observe the formation of enamines or imines.[7][8] Due to the presence of multiple bromine atoms, elimination reactions can also occur, leading to unsaturated aldehydes. The specific byproducts will be highly dependent on the reaction conditions and the nature of the nucleophile used.

Experimental Protocols

Standard Work-up Procedure for a Neutral Product

This protocol outlines a general procedure for the work-up and extraction of a neutral organic product from a reaction mixture containing this compound.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring until the reaction is quenched.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Aqueous Wash (Neutralization): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Gently swirl the funnel, venting frequently to release any evolved gas. Shake the funnel, allow the layers to separate, and discard the aqueous layer.

  • Aqueous Wash (General): Wash the organic layer with an equal volume of water. Separate the layers and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer. Separate the layers and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Byproducts, Unreacted Reagents) Quenching 1. Quenching (e.g., NaHSO₃ soln) Reaction_Mixture->Quenching Extraction 2. Extraction with Organic Solvent Quenching->Extraction Aqueous_Wash 3. Aqueous Washes (NaHCO₃, H₂O, Brine) Extraction->Aqueous_Wash Drying 4. Drying (e.g., Na₂SO₄) Aqueous_Wash->Drying Concentration 5. Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification Pure_Product Pure Product Purification->Pure_Product Troubleshooting_Logic Start Work-up Issue? Emulsion Emulsion during Extraction Start->Emulsion Contamination Product Contaminated? Start->Contamination Low_Yield Low Yield? Start->Low_Yield Add_Brine Add Brine / Filter through Celite® Emulsion->Add_Brine Yes Quench_Aldehyde Quench with NaHSO₃ Contamination->Quench_Aldehyde Yes Optimize_Purification Optimize Purification (e.g., Alumina, Recrystallization) Low_Yield->Optimize_Purification Yes

References

Validation & Comparative

1H NMR analysis of 3-bromoquinoline synthesized from 2,2,3-Tribromopropanal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ¹H NMR spectroscopic data for 3-bromoquinoline synthesized from a hypothetical route using 2,2,3-tribromopropanal and a well-established Sandmeyer reaction from 3-aminoquinoline. This guide provides researchers, scientists, and drug development professionals with objective experimental data and protocols to aid in the characterization and quality assessment of 3-bromoquinoline.

This guide presents a comparative analysis of the ¹H NMR spectrum of 3-bromoquinoline. The primary focus is on distinguishing a pure product, as exemplified by a well-documented synthetic route, from a hypothetical synthesis starting from this compound. The choice of the latter is to illustrate how ¹H NMR analysis can be used to identify potential impurities arising from a given starting material, even in the absence of a well-established protocol.

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 3-bromoquinoline and potential impurities. All data is referenced to a standard deuterated chloroform (CDCl₃) solvent.

Proton Expected Chemical Shift (δ, ppm) & Multiplicity Expected Coupling Constant (J, Hz) Hypothetical Route (from this compound) - Potential Impurities' Signals Alternative Route (from 3-Aminoquinoline) - Potential Impurities' Signals
H28.95 (d)J = 2.3 Hz--
H48.15 (d)J = 2.3 Hz--
H88.10 (d)J = 8.4 Hz-Signals for 3-aminoquinoline (see below)
H57.85 (d)J = 8.1 Hz--
H77.75 (ddd)J = 8.4, 6.9, 1.5 Hz-Signals for 3-hydroxyquinoline (see below)
H67.60 (ddd)J = 8.1, 6.9, 1.2 HzAldehydic protons (~9.5-10.0 ppm); Aliphatic protons from starting material fragments-

For the Sandmeyer route, potential impurities could include unreacted 3-aminoquinoline or the corresponding 3-hydroxyquinoline, a common byproduct. The expected chemical shifts for these are:

  • 3-Aminoquinoline: Signals in the aromatic region, with a characteristic broad singlet for the -NH₂ protons.

  • 3-Hydroxyquinoline: A distinct set of aromatic signals and a broad singlet for the -OH proton.

Experimental Protocols

Hypothetical Synthesis of 3-Bromoquinoline from this compound

A definitive, peer-reviewed protocol for this specific transformation is not readily found in the chemical literature. A plausible approach would involve a condensation reaction with an aniline derivative, followed by cyclization and aromatization. The complexity of the starting material, this compound, suggests a potential for multiple side reactions and a challenging purification process. The ¹H NMR analysis of the crude product would be critical in identifying the desired 3-bromoquinoline and elucidating the structures of any byproducts.

Synthesis of 3-Bromoquinoline from 3-Aminoquinoline via Sandmeyer Reaction

This well-established method provides a reliable route to 3-bromoquinoline.

Materials:

  • 3-Aminoquinoline

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: A solution of 3-aminoquinoline in aqueous hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a further 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the copper(I) bromide solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for a period to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: The reaction mixture is cooled and then neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 3-bromoquinoline.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

¹H NMR Analysis Workflow

The following diagram illustrates the logical workflow for the comparative ¹H NMR analysis of 3-bromoquinoline synthesized from the two routes.

G cluster_0 Synthesis Routes cluster_1 Purification & Isolation cluster_2 ¹H NMR Analysis cluster_3 Comparative Assessment start1 Hypothetical Synthesis: This compound purification1 Crude Product 1 start1->purification1 start2 Alternative Synthesis: 3-Aminoquinoline purification2 Crude Product 2 start2->purification2 nmr_analysis ¹H NMR Spectroscopy purification1->nmr_analysis purification2->nmr_analysis purified_product Purified 3-Bromoquinoline purified_product->nmr_analysis data_processing Data Processing & Interpretation nmr_analysis->data_processing comparison Comparison of Spectra data_processing->comparison conclusion Purity & Structure Confirmation comparison->conclusion

Caption: Workflow for the comparative ¹H NMR analysis of 3-bromoquinoline.

This comprehensive guide provides the necessary data and protocols for a thorough ¹H NMR analysis of 3-bromoquinoline. By comparing the spectra from different synthetic routes, researchers can confidently assess the purity of their product and identify any potential impurities, ensuring the quality of the material for subsequent applications in research and development.

A Comparative Guide to Quinoline Synthesis: 2,2,3-Tribromopropanal vs. Acrolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The choice of synthetic route to this vital heterocycle can significantly impact yield, purity, and the potential for downstream functionalization. This guide provides an objective comparison of two key reagents in quinoline synthesis: 2,2,3-tribromopropanal and acrolein, primarily utilized in Skraup and Doebner-von Miller-type reactions. We present a detailed analysis of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal methodology for their specific needs.

At a Glance: Performance Comparison

FeatureThis compound (in Skraup-type Synthesis)Acrolein (in Skraup/Doebner-von Miller Synthesis)
Primary Product 3-BromoquinolinesUnsubstituted or Substituted Quinolines
Typical Yields Good to ExcellentVariable, often low to moderate
Key Advantage Direct and regioselective introduction of a bromine atom at the 3-position, a versatile handle for further functionalization.Utilizes readily available and inexpensive starting materials (acrolein often generated in situ from glycerol).
Key Disadvantage Starting material may be less readily available and more expensive than glycerol/acrolein.The Skraup reaction can be violently exothermic. Acrolein is prone to polymerization under acidic conditions in the Doebner-von Miller reaction, leading to tar formation and reduced yields.[1]
Reaction Conditions Typically requires heating with an aniline in the presence of an acid and an oxidizing agent.Skraup: Harsh, acidic conditions with an oxidizing agent. Doebner-von Miller: Acid-catalyzed reaction with an α,β-unsaturated carbonyl compound.[2][3]

Delving into the Chemistry: Reaction Mechanisms and Pathways

The synthesis of quinolines using both this compound and acrolein fundamentally relies on the condensation of an aniline with a three-carbon aldehyde equivalent, followed by cyclization and oxidation.

Skraup-type Synthesis with this compound:

This approach offers a direct route to 3-bromoquinolines. The reaction proceeds through a Skraup-type mechanism where the aniline undergoes a conjugate addition to the α,β-unsaturated aldehyde formed in situ. Subsequent cyclization and oxidation, with the concurrent elimination of bromide, leads to the formation of the 3-bromoquinoline ring system.[4]

Skraup and Doebner-von Miller Syntheses with Acrolein:

In the classic Skraup synthesis , acrolein is typically generated in situ from the dehydration of glycerol using a strong acid like sulfuric acid.[5][6] The aniline then reacts with the acrolein in a Michael addition, followed by cyclization and oxidation to form the quinoline ring.[5][6]

The Doebner-von Miller reaction is a variation that directly uses an α,β-unsaturated carbonyl compound, such as acrolein, reacting with an aniline in the presence of an acid catalyst.[2] A significant challenge in this reaction is the acid-catalyzed polymerization of acrolein, which can drastically reduce the yield of the desired quinoline product.[1] To circumvent this, acrolein diethyl acetal is often used as a more stable precursor that generates acrolein under the reaction conditions.[1]

Quantitative Performance Data

The following tables summarize representative yields for quinoline synthesis using this compound and acrolein (or its precursor, glycerol) with various substituted anilines.

Table 1: Synthesis of 3-Bromoquinolines using this compound (Skraup-type)

Aniline DerivativeProductYield (%)Reference
o-Nitro-p-substituted anilinesCorresponding 3-bromoquinolinesGood[4]
4-NitroanilinesCorresponding 3-bromo-6-nitroquinolinesGood[4]
4-MethoxyanilinesCorresponding 3-bromo-6-methoxyquinolinesGood[4]

Table 2: Quinoline Synthesis using Acrolein/Glycerol (Skraup and Doebner-von Miller)

Aniline DerivativeReagentReaction TypeProductYield (%)Reference
AnilineGlycerolSkraupQuinoline84-91[7]
p-ToluidineCrotonaldehydeDoebner-von Miller2,6-Dimethylquinoline68-73
m-NitroanilineAcroleinDoebner-von Miller7-Nitroquinoline~50
Various AnilinesAcrolein Diethyl AcetalDoebner-von MillerSubstituted QuinolinesFair to Excellent[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-nitroquinoline from 4-Nitroaniline and this compound (Representative Skraup-type Synthesis)

Materials:

  • 4-Nitroaniline

  • This compound

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Concentrated sulfuric acid

  • Appropriate solvents for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the 4-nitroaniline and this compound.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Add the oxidizing agent to the reaction mixture.

  • Heat the mixture under reflux for the time specified in the relevant literature, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until alkaline.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 3-bromo-6-nitroquinoline.

Protocol 2: Synthesis of Quinoline from Aniline and Glycerol (Classic Skraup Synthesis)

Materials:

  • Aniline

  • Glycerol

  • Concentrated sulfuric acid

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a large round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously mix aniline, glycerol, and nitrobenzene.

  • Slowly and with vigorous stirring and cooling, add concentrated sulfuric acid.

  • If desired, add ferrous sulfate to moderate the reaction.

  • Heat the mixture gently in an oil bath. The reaction is highly exothermic and requires careful temperature control.

  • Once the initial vigorous reaction subsides, continue heating at a temperature and for a duration as specified in established protocols (e.g., 140-150°C for 3-4 hours).[7]

  • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline via steam distillation.

  • Separate the quinoline layer from the distillate, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and purify by distillation.[7]

Protocol 3: Synthesis of Substituted Quinolines using Acrolein Diethyl Acetal (Modified Doebner-von Miller Reaction)

Materials:

  • Substituted Aniline

  • Acrolein diethyl acetal

  • Dilute Hydrochloric Acid

Procedure:

  • Dissolve the substituted aniline in dilute hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Add acrolein diethyl acetal to the solution.

  • Heat the reaction mixture to reflux for the required time, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Make the solution basic by the addition of a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Byproduct and Side Reaction Analysis

This compound: The primary side reactions in the Skraup-type synthesis with this compound can include the formation of regioisomers of the bromoquinoline, although the 3-bromo isomer is generally favored. Over-bromination to di- or poly-brominated quinolines can also occur under certain conditions. In the case of o-nitroaniline, significant formation of 6-bromo- and 3,6-dibromo-8-nitroquinoline has been observed.[4]

Acrolein: The most significant side reaction associated with acrolein in the Doebner-von Miller synthesis is its acid-catalyzed polymerization.[1] This leads to the formation of tarry, polymeric byproducts that can be difficult to remove and significantly lower the yield of the desired quinoline. The highly exothermic nature of the Skraup reaction can also lead to the formation of undefined tarry materials if not properly controlled.

Visualizing the Pathways and Workflows

Quinoline_Synthesis_Pathways cluster_TBP Skraup-type Synthesis with this compound cluster_Acrolein Skraup/Doebner-von Miller Synthesis with Acrolein cluster_Skraup Skraup cluster_DvM Doebner-von Miller Aniline_TBP Aniline Intermediate_TBP Intermediate Adduct Aniline_TBP->Intermediate_TBP TBP This compound TBP->Intermediate_TBP Bromoquinoline 3-Bromoquinoline Intermediate_TBP->Bromoquinoline Cyclization & Oxidation Glycerol Glycerol Acrolein_S Acrolein (in situ) Glycerol->Acrolein_S H₂SO₄ Intermediate_S Intermediate Adduct Acrolein_S->Intermediate_S Aniline_S Aniline Aniline_S->Intermediate_S Quinoline_S Quinoline Intermediate_S->Quinoline_S Cyclization & Oxidation Acrolein_DvM Acrolein or Acrolein Diethyl Acetal Intermediate_DvM Intermediate Adduct Acrolein_DvM->Intermediate_DvM Polymer Polymeric Byproducts Acrolein_DvM->Polymer Acid-catalyzed Polymerization Aniline_DvM Aniline Aniline_DvM->Intermediate_DvM Quinoline_DvM Quinoline Intermediate_DvM->Quinoline_DvM Cyclization

Caption: Reaction pathways for quinoline synthesis.

Experimental_Workflows cluster_TBP_WF Workflow: this compound cluster_Acrolein_WF Workflow: Acrolein (Doebner-von Miller) Start_TBP Mix Aniline & this compound Add_Acid_TBP Add Acid & Oxidant Start_TBP->Add_Acid_TBP React_TBP Heat under Reflux Add_Acid_TBP->React_TBP Workup_TBP Quench, Neutralize, Extract React_TBP->Workup_TBP Purify_TBP Purify (Chromatography/Recrystallization) Workup_TBP->Purify_TBP Product_TBP 3-Bromoquinoline Purify_TBP->Product_TBP Start_Acrolein Dissolve Aniline in Acid Add_Acrolein Add Acrolein/Acetal Start_Acrolein->Add_Acrolein React_Acrolein Heat under Reflux Add_Acrolein->React_Acrolein Workup_Acrolein Neutralize, Extract React_Acrolein->Workup_Acrolein Purify_Acrolein Purify (Distillation/Chromatography) Workup_Acrolein->Purify_Acrolein Product_Acrolein Quinoline Purify_Acrolein->Product_Acrolein

Caption: Comparative experimental workflows.

Conclusion

The choice between this compound and acrolein for quinoline synthesis is dictated by the desired final product and the researcher's tolerance for specific reaction challenges.

  • This compound is the superior choice when the direct synthesis of 3-bromoquinolines is the goal. These products are valuable intermediates for further diversification through cross-coupling reactions. While potentially more costly, this reagent offers a more direct and regioselective route to this specific class of quinolines.

  • Acrolein (or its precursors) is a workhorse for the synthesis of unsubstituted or variously substituted quinolines where the introduction of a bromine at the 3-position is not a primary objective. While the starting materials are inexpensive and readily available, researchers must contend with the often-violent nature of the Skraup reaction or the propensity of acrolein to polymerize in the Doebner-von Miller synthesis, which can lead to lower yields and more challenging purifications. The use of acrolein diethyl acetal is a recommended modification to mitigate polymerization issues in the Doebner-von Miller reaction.

Ultimately, a careful consideration of the target molecule, available resources, and the advantages and disadvantages outlined in this guide will enable researchers to make an informed decision for their quinoline synthesis endeavors.

References

Unambiguous Structure Validation of 3-Bromoquinoline: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized compounds is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the validation of the 3-bromoquinoline structure, a significant heterocyclic compound in medicinal chemistry. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

The unequivocal confirmation of a molecule's chemical structure is paramount to ensuring its identity, purity, and ultimately, its efficacy and safety in therapeutic applications. While mass spectrometry (MS) is a powerful tool for determining molecular weight and fragmentation patterns, a multi-faceted approach employing complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides the most robust and unambiguous structural validation.[1][2]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for structure validation depends on a variety of factors including the type of information required, the nature of the sample, and the available instrumentation. Below is a comparative summary of the data obtained from mass spectrometry, NMR spectroscopy, and IR spectroscopy for the analysis of 3-bromoquinoline.

Analytical TechniqueInformation ProvidedKey Findings for 3-Bromoquinoline
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.- Molecular ion peaks (M⁺• and [M+2]⁺•) at m/z 207 and 209 in an approximate 1:1 ratio, confirming the presence of a single bromine atom.[1] - Key fragments at m/z 128 ([M-Br]⁺) and m/z 101 ([C₈H₅N]⁺).[1]
¹H NMR Spectroscopy Number of protons, their chemical environment, and connectivity.- Six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).[1] - Protons on the pyridine ring (H2 and H4) are the most deshielded.[1]
¹³C NMR Spectroscopy Number and type of carbon atoms.- Nine distinct signals corresponding to the nine carbon atoms in the molecule.[1]
IR Spectroscopy Presence of functional groups.- Characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Br stretching and bending vibrations.[3]
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, and bond angles.Provides definitive, high-resolution structural information of the crystalline solid.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections outline the protocols for the key analytical techniques discussed.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A dilute solution of 3-bromoquinoline is prepared in a volatile organic solvent such as methanol or acetonitrile.[3]

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a coupled chromatography system (GC-MS or LC-MS).[3]

  • Ionization: Electron ionization (EI) is employed at 70 eV to induce fragmentation.[3]

  • Mass Analysis: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 50 to 300, to detect the molecular ion and its fragments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • ¹H NMR: Approximately 5-10 mg of the 3-bromoquinoline sample is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][3]

    • ¹³C NMR: A more concentrated sample (20-50 mg) is often required.[1]

  • Data Acquisition:

    • The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

    • For ¹H NMR, standard acquisition parameters are used, with multiple scans co-added to improve the signal-to-noise ratio.[1]

    • For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans with a longer relaxation delay is typically necessary.[1][3]

  • Data Processing: The acquired Free Induction Decay (FID) data is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates, or an Attenuated Total Reflectance (ATR) accessory can be used.[3]

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

  • Data Analysis: The characteristic absorption bands corresponding to the functional groups present in the molecule are identified.[3]

Visualizing the Analytical Workflow

To further clarify the process of structure validation, the following diagrams illustrate the logical workflow and the fragmentation pathway of 3-bromoquinoline in mass spectrometry.

Analytical_Workflow_for_3-Bromoquinoline_Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation start Synthesized 3-Bromoquinoline purification Purification (e.g., Chromatography) start->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir xray X-ray Crystallography (if crystalline) purification->xray validation Structure Confirmed ms->validation nmr->validation ir->validation xray->validation

Caption: A logical workflow for the synthesis, purification, and structural validation of 3-bromoquinoline.

Mass_Spectrometry_Fragmentation_of_3-Bromoquinoline parent 3-Bromoquinoline C₉H₆BrN (m/z 207/209) frag1 Loss of Br radical [C₉H₆N]⁺ (m/z 128) parent->frag1 - •Br frag2 Further Fragmentation [C₈H₅N]⁺ (m/z 101) frag1->frag2 - HCN

Caption: Fragmentation pathway of 3-bromoquinoline in mass spectrometry.

References

A Comparative Guide to Brominating Agents in Quinoline Synthesis: 2,2,3-Tribromopropanal as a Specialized Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a bromine atom onto the quinoline scaffold is a pivotal step in the synthesis of numerous compounds with significant pharmacological activity. This guide provides a comprehensive comparison of 2,2,3-tribromopropanal with other common brominating agents for the synthesis of bromoquinolines, supported by experimental data and detailed methodologies.

This report focuses on the one-pot synthesis of bromoquinolines, where the quinoline ring is formed and brominated in a single synthetic operation. We will compare the utility of this compound in a Skraup-type reaction with the more conventional approach of in-situ bromination using N-Bromosuccinimide (NBS), and also consider the traditional post-synthesis bromination with molecular bromine (Br₂) as a baseline for comparison.

Data Presentation: Performance of Brominating Agents in Quinoline Synthesis

The following tables summarize the performance of this compound and N-Bromosuccinimide in the one-pot synthesis of bromoquinolines, along with comparative data for the post-synthesis bromination of quinoline using molecular bromine.

Table 1: One-Pot Quinoline Synthesis and Bromination

Brominating AgentQuinoline Synthesis MethodStarting MaterialsProductYield (%)Reaction ConditionsReference
This compoundSkraup-type4-Nitroaniline3-Bromo-6-nitroquinolineGoodNot specified[1]
This compoundSkraup-type4-Methoxyaniline3-Bromo-6-methoxyquinolineGoodNot specified[1]
N-Bromosuccinimide (NBS)Dehydrogenative Bromination1,2,3,4-Tetrahydroquinoline6,8-Dibromoquinoline855.0 equiv. NBS, CHCl₃, r.t., air[2][3]
N-Bromosuccinimide (NBS)Dehydrogenative Bromination6-Methyl-1,2,3,4-tetrahydroquinoline8-Bromo-6-methylquinoline825.0 equiv. NBS, CHCl₃, r.t., air[2][3]

Table 2: Post-Synthesis Bromination of Quinoline

Brominating AgentStarting MaterialProductYield (%)Reaction ConditionsReference
Bromine (Br₂)Quinoline Acid Salt3-BromoquinolineHigh PurityToluene, then alkali workup[4]
Bromine (Br₂)8-Hydroxyquinoline5,7-Dibromo-8-hydroxyquinoline90CHCl₃, r.t., 1h[5]

Experimental Protocols

Synthesis of 3-Bromo-6-nitroquinoline using this compound (Skraup-type Reaction)

This protocol is based on the reported Skraup-type cyclization of this compound with substituted anilines.[1]

Materials:

  • 4-Nitroaniline

  • This compound

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to 4-nitroaniline.

  • Add ferrous sulfate (if used) to the mixture.

  • Heat the mixture gently in a fume hood.

  • Slowly add a mixture of this compound and the oxidizing agent through the dropping funnel. The reaction is exothermic and may become vigorous; maintain careful temperature control.

  • After the addition is complete, continue heating the mixture for several hours to ensure the completion of the reaction.

  • Allow the mixture to cool and then carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., sodium hydroxide) to precipitate the crude product.

  • Filter the crude product, wash with water, and purify by recrystallization or column chromatography to yield 3-bromo-6-nitroquinoline.

One-Pot Synthesis of 6,8-Dibromoquinoline using N-Bromosuccinimide

This protocol is adapted from the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines.[2][3]

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv) in chloroform in a round-bottom flask.

  • Add N-Bromosuccinimide (5.0 equiv) portion-wise to the stirred solution at room temperature under an air atmosphere.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6,8-dibromoquinoline.

Reaction Pathways and Mechanisms

The synthesis of bromoquinolines via a Skraup-type reaction with this compound involves a unique mechanism where the brominating agent also serves as the three-carbon unit required for quinoline ring formation. In contrast, the NBS-mediated method involves the aromatization of a pre-formed saturated heterocyclic ring with concurrent bromination.

Skraup_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + H₂SO₄ TBP This compound TBP->Michael_Adduct Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Substitution Brominated_Dihydroquinoline Brominated Dihydroquinoline Cyclized_Intermediate->Brominated_Dihydroquinoline Elimination of HBr Bromoquinoline 3-Bromoquinoline Brominated_Dihydroquinoline->Bromoquinoline Oxidation

Caption: Proposed mechanism for the Skraup-type synthesis of 3-bromoquinoline using this compound.

NBS_Mechanism cluster_start_nbs Starting Material cluster_intermediate_nbs Reaction Intermediates cluster_product_nbs Final Product THQ 1,2,3,4-Tetrahydroquinoline Bromo_THQ Brominated Tetrahydroquinoline THQ->Bromo_THQ + NBS (Electrophilic Bromination) Radical_Intermediate Radical Intermediate Bromo_THQ->Radical_Intermediate + NBS (H-abstraction) Dibromo_THQ Dibrominated Tetrahydroquinoline Radical_Intermediate->Dibromo_THQ + NBS Dibromoquinoline 6,8-Dibromoquinoline Dibromo_THQ->Dibromoquinoline Dehydrogenation

Caption: Mechanism of NBS-mediated one-pot bromination and dehydrogenation of tetrahydroquinoline.

Experimental_Workflow start Start reactants Combine Reactants (Aniline derivative, Brominating Agent, Acid, etc.) start->reactants reaction Heat and Stir (Controlled Temperature) reactants->reaction workup Quench Reaction and Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography or Recrystallization extraction->purification product Isolated Bromoquinoline purification->product

Caption: General experimental workflow for the one-pot synthesis of bromoquinolines.

Concluding Remarks

The choice of brominating agent for quinoline synthesis is highly dependent on the desired substitution pattern and the available starting materials.

  • This compound offers a unique and direct route to 3-bromoquinolines in a one-pot Skraup-type reaction. This method is particularly valuable when the 3-bromo substitution is the primary target.

  • N-Bromosuccinimide (NBS) is a versatile reagent for the one-pot synthesis of various bromoquinolines from tetrahydroquinoline precursors. This method allows for the formation of multi-brominated quinolines under mild conditions.[2][3]

  • Molecular Bromine (Br₂) remains a fundamental reagent for the bromination of the quinoline core, although it is typically employed after the quinoline ring has been synthesized. While effective, controlling the regioselectivity of direct bromination can be challenging.[4][5]

For researchers and professionals in drug development, understanding the nuances of these different brominating agents and their respective synthetic pathways is crucial for the efficient and targeted synthesis of novel quinoline-based therapeutic agents. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the laboratory.

References

A Comparative Spectroscopic Guide to Bromoquinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic characteristics of bromoquinoline isomers is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols. Furthermore, it explores the relevance of these compounds in cellular signaling pathways, particularly in the context of anticancer drug discovery.

Bromoquinolines, a class of heterocyclic aromatic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The position of the bromine atom on the quinoline ring system dramatically influences the molecule's physicochemical properties and, consequently, its spectroscopic signature and biological activity.[2] Understanding these differences is crucial for the unambiguous identification and structural elucidation of novel bromoquinoline-based drug candidates.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various bromoquinoline isomers. These values are essential for the identification and differentiation of the isomers in a laboratory setting.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Bromoquinoline Isomers
Position of BrH-2H-3H-4H-5H-6H-7H-8Solvent
3-Bromo ~8.9-~8.1~7.8~7.6~7.7~7.9CDCl₃
6-Bromo ~8.90~7.41~8.15~8.08-~7.72~8.00CDCl₃[3]

Note: Chemical shifts are approximate and may vary depending on the specific experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Bromoquinoline Isomers
Position of BrC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
3-Bromo 150-155118-122135-140125-129128-132125-129128-132127-131145-150CDCl₃[4]
6-Bromo ~151.2~121.8~136.0~147.9~130.3~120.7~132.8~129.0~128.5CDCl₃[3]

Note: Chemical shifts are approximate and may vary depending on the specific experimental conditions.

Table 3: Key IR Absorption Bands (cm⁻¹) of Bromoquinoline Isomers
Vibrational Mode3-Bromoquinoline6-Bromoquinoline
Aromatic C-H Stretch ~3050-3100~3050-3100
C=C Aromatic Stretch ~1600, 1570, 1480~1600, 1560, 1470
C-N Stretch ~1320~1310
C-Br Stretch ~680~690

Note: These are general absorption regions. Specific peak positions can vary.

Table 4: Mass Spectrometry Data (m/z) of Bromoquinoline Isomers
IsomerMolecular Ion (M⁺)Key Fragment Ions
3-Bromoquinoline 207/209128 (M-Br)⁺, 101
6-Bromoquinoline 207/209128 (M-Br)⁺, 101

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accuracy of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the bromoquinoline isomer for ¹H NMR and 50-100 mg for ¹³C NMR.[3] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).[3]

    • Temperature: 298 K (25 °C).[3]

    • Spectral Width: Approximately 12-15 ppm.[3]

    • Relaxation Delay (D1): 1-5 seconds.[3]

    • Number of Scans (NS): 8 to 16 scans.[3]

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

    • Temperature: 298 K (25 °C).[3]

    • Spectral Width: Approximately 200-220 ppm.[3]

    • Relaxation Delay (D1): 2 seconds.[3]

    • Number of Scans (NS): 1024 or more scans are necessary due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transform, phasing, and baseline correction. For ¹H NMR, the signals are integrated to determine the relative proton ratios. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid bromoquinoline sample is placed directly on the ATR crystal. For solid samples, a pressure device is used to ensure good contact with the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the bromoquinoline isomer in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak(s) and various fragment ions. The isotopic pattern of the molecular ion is crucial for confirming the presence of a bromine atom. The fragmentation pattern provides structural information, with a common fragment being the loss of the bromine atom (M-Br)⁺.[4]

Role in Drug Development and Signaling Pathways

Bromoquinoline derivatives have emerged as promising candidates in drug discovery, particularly in the development of anticancer agents.[5][6] Their mechanisms of action often involve the modulation of key cellular signaling pathways that are dysregulated in cancer.

One such critical pathway is the PI3K/Akt/mTOR signaling cascade . This pathway plays a central role in regulating cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[7] Several quinoline derivatives have been investigated as inhibitors of this pathway. By targeting key kinases such as PI3K, Akt, or mTOR, these compounds can effectively halt uncontrolled cancer cell growth and induce apoptosis (programmed cell death).[7]

Another important target for anticancer drugs is DNA topoisomerase I , an enzyme essential for DNA replication and repair.[5][6] Inhibition of this enzyme leads to DNA damage and ultimately cell death. Certain bromo- and cyano-substituted 8-hydroxyquinoline derivatives have been found to inhibit human DNA topoisomerase I.[5]

The following diagrams illustrate the general workflow for spectroscopic analysis and a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting potential points of inhibition by bromoquinoline derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Bromoquinoline Isomer Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR ATR Crystal MS Mass Spectrometry (EI) Sample->MS Direct Infusion/GC/LC NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR NMR Tube Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for the spectroscopic analysis of bromoquinoline isomers.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Bromoquinoline Bromoquinoline Derivative Bromoquinoline->PI3K Bromoquinoline->Akt Bromoquinoline->mTOR

References

Purity Assessment of Synthesized 3-Bromoquinolines by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like 3-bromoquinoline is a critical step that underpins the reliability of subsequent experimental data. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the purity assessment of such aromatic compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of HPLC with other analytical methods and presents supporting experimental data and protocols for the purity determination of synthesized 3-bromoquinolines.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a primary method for purity determination, other techniques can offer complementary information. The choice of method depends on the specific requirements of the analysis, such as the nature of potential impurities and the desired level of quantitation.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.High resolution and sensitivity, excellent for quantitative analysis of the main component and non-volatile impurities.May require reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.Highly effective for identifying and quantifying volatile components, including residual solvents and certain byproducts.Not suitable for non-volatile or thermally labile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides an absolute purity determination without the need for a specific reference standard of the analyte; also gives structural information.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a certified internal standard.

HPLC Method for Purity Assessment of 3-Bromoquinoline

A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of 3-bromoquinoline and related impurities. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Potential Impurities in Synthesized 3-Bromoquinoline

A robust HPLC method must be able to separate the main 3-bromoquinoline peak from potential impurities arising from the synthesis. Common impurities can include:

  • Unreacted Starting Material: Such as quinoline.

  • Isomeric Byproducts: Other positional isomers of monobromoquinoline that may form depending on the synthetic route.

  • Over-brominated Products: Dibrominated quinolines can be formed if the reaction is not carefully controlled.[1]

  • Byproducts from Specific Syntheses: For example, the Skraup synthesis is known to potentially produce tarry byproducts.[1]

Experimental Protocol: Reverse-Phase HPLC

This protocol is designed for the purity analysis of a synthesized 3-bromoquinoline sample.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 3-bromoquinoline sample.

  • Dissolve the sample in 1.0 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Vortex and sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The purity of the 3-bromoquinoline sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of 3-bromoquinoline peak / Total area of all peaks) x 100

Experimental Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of 3-bromoquinoline, demonstrating the separation of the main compound from potential impurities.

PeakCompoundRetention Time (min)Peak AreaArea (%)
1Quinoline (Impurity)8.515,0000.5
23-Bromoquinoline 15.2 2,955,000 98.5
3Dibromoquinoline Isomer (Impurity)20.830,0001.0

In this analysis, the purity of the synthesized 3-bromoquinoline is determined to be 98.5%. The method effectively separates the product from the unreacted starting material (quinoline) and an over-brominated impurity.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis, purification, and purity validation of 3-bromoquinoline.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_alternatives Alternative/Complementary Analysis start Starting Materials (e.g., Quinoline) reaction Bromination Reaction start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification sample_prep Sample Preparation for HPLC purification->sample_prep gcms GC-MS for Volatile Impurities purification->gcms qnmr qNMR for Absolute Purity purification->qnmr hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_proc Data Processing & Purity Calculation hplc_analysis->data_proc final_product Purified 3-Bromoquinoline (>98% Purity) data_proc->final_product cluster_workflow HPLC Purity Analysis Workflow sample_dissolution Dissolve ~1 mg of sample in 1 mL Acetonitrile filtration Filter through 0.45 µm Syringe Filter sample_dissolution->filtration injection Inject 10 µL into HPLC System filtration->injection separation Separation on C18 Column with Gradient Elution injection->separation detection UV Detection at 270 nm separation->detection integration Integrate Peak Areas in Chromatogram detection->integration calculation Calculate Purity based on Area Percentage integration->calculation

References

A Mechanistic Showdown: Unraveling the Pathways to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone of medicinal chemistry and materials science. Its prevalence in pharmaceuticals demands a deep understanding of the synthetic routes available for its construction. This guide provides an objective, data-driven comparison of the most prominent classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer reactions. We delve into their mechanisms, quantitative performance, and experimental protocols to empower researchers in selecting the optimal strategy for their synthetic endeavors.

The synthesis of the quinoline ring system, a privileged scaffold in a myriad of biologically active compounds, has been a subject of extensive research for over a century.[1] The classical named reactions, developed in the late 19th century, continue to be fundamental tools in the organic chemist's arsenal.[2][3] These methods, while historically significant, each present a unique set of advantages and limitations regarding substrate scope, reaction conditions, and yield.[4][5] This guide offers a comparative analysis of these enduring synthetic strategies, supported by experimental data and detailed methodologies.

At a Glance: A Comparative Overview of Classical Quinoline Syntheses

The selection of an appropriate synthetic route is contingent upon the desired substitution pattern on the quinoline core, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The following table summarizes the key characteristics of five classical methods.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsTypical ProductsTypical Yield (%)Key AdvantagesKey Disadvantages
Skraup Aniline, glycerol, oxidizing agentConc. H₂SO₄, heatUnsubstituted or substituted quinolines14 - 47[5]Utilizes simple, readily available starting materials.[4]Harsh, often violent and exothermic reaction conditions; low yields and tar formation are common.[4]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketoneAcid catalyst (e.g., HCl, H₂SO₄), heat2- and/or 4-substituted quinolines18 - 37More versatile than the Skraup synthesis, allowing for a wider range of substituted products.[1]Potential for side reactions like polymerization; can produce mixtures of regioisomers with unsymmetrical ketones.[4][6]
Combes Aniline, β-diketoneAcid catalyst (e.g., H₂SO₄, PPA)2,4-disubstituted quinolinesModerate to Good[5]Good yields for symmetrically substituted products and a relatively straightforward procedure.[4][7]The use of unsymmetrical β-diketones can lead to regioselectivity issues.[7]
Conrad-Limpach-Knorr Aniline, β-ketoesterHeat; acid or base catalysis4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr)Varies (can be high)[8]Provides a direct route to valuable hydroxyquinolines, with regioselectivity controlled by reaction temperature.[8][9]Requires high temperatures for cyclization; the initial condensation is temperature-sensitive.[8]
Friedländer 2-aminoaryl aldehyde or ketone, carbonyl with an α-methylene groupAcid or base catalyst, heatPolysubstituted quinolinesHigh[4]High yields, excellent regioselectivity, and generally milder conditions compared to Skraup or Doebner-von Miller.[4][10]The primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[4][11]

Delving into the Mechanisms: A Visual Guide

The divergent pathways of these classical syntheses are central to their differing outcomes and applications. The following diagrams, rendered in DOT language, illustrate the mechanistic intricacies of each reaction.

The Skraup Synthesis: A Dehydrative Cyclization

The Skraup synthesis commences with the acid-catalyzed dehydration of glycerol to the reactive intermediate, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline.[12][13]

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O  H₂SO₄ H2SO4 H₂SO₄ Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation  Oxidant Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: Workflow of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction: A Versatile Condensation

A more adaptable extension of the Skraup method, the Doebner-von Miller reaction utilizes an α,β-unsaturated aldehyde or ketone, which can be formed in situ. The mechanism involves the conjugate addition of aniline, followed by the reaction with a second molecule of aniline to form a di-anilino intermediate that cyclizes and eliminates an aniline molecule upon aromatization.[6]

Doebner_von_Miller_Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Conjugate Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Acid Acid Catalyst Dianilino_Intermediate Dianilino Intermediate Michael_Adduct->Dianilino_Intermediate + Aniline Cyclized_Intermediate Cyclized Intermediate Dianilino_Intermediate->Cyclized_Intermediate Cyclization Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Aromatization (- Aniline)

Caption: Mechanism of the Doebner-von Miller reaction.

The Combes Synthesis: A β-Diketone Approach

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration.[7][14]

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Condensation Beta_Diketone β-Diketone Beta_Diketone->Schiff_Base Acid Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Acid-catalyzed Cyclization Disubstituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Disubstituted_Quinoline Dehydration

Caption: Simplified mechanism of the Combes synthesis.

The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines

This synthesis is notable for its temperature-dependent regioselectivity. The reaction of an aniline with a β-ketoester can yield either a 4-hydroxyquinoline (Conrad-Limpach product) under kinetic control at lower temperatures, or a 2-hydroxyquinoline (Knorr product) under thermodynamic control at higher temperatures.[8]

Conrad_Limpach_Knorr_Synthesis Reactants Aniline + β-Ketoester Conrad_Limpach_Intermediate β-Aminoacrylate Reactants->Conrad_Limpach_Intermediate   Low Temp Knorr_Intermediate β-Ketoanilide Reactants->Knorr_Intermediate   High Temp Low_Temp Low Temperature (Kinetic Control) High_Temp High Temperature (Thermodynamic Control) Conrad_Limpach_Product 4-Hydroxyquinoline Conrad_Limpach_Intermediate->Conrad_Limpach_Product Thermal Cyclization Knorr_Product 2-Hydroxyquinoline Knorr_Intermediate->Knorr_Product Acid-catalyzed Cyclization

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

The Friedländer Synthesis: A Convergent and High-Yielding Method

The Friedländer synthesis is a highly efficient method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction can be catalyzed by either acid or base and typically proceeds with high regioselectivity and yield.[3][10]

Friedlander_Synthesis Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde or Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Carbonyl->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Aminoaryl_Carbonyl->Schiff_Base Schiff Base Formation Methylene_Carbonyl Carbonyl with α-Methylene Group Methylene_Carbonyl->Aldol_Adduct Methylene_Carbonyl->Schiff_Base Catalyst Acid or Base Catalyst Polysubstituted_Quinoline Polysubstituted Quinoline Aldol_Adduct->Polysubstituted_Quinoline Cyclization & Dehydration Schiff_Base->Polysubstituted_Quinoline Intramolecular Aldol & Dehydration

Caption: Alternative mechanistic pathways of the Friedländer synthesis.

Experimental Protocols: A Practical Guide

The following are generalized experimental protocols for each of the discussed quinoline synthesis methods. Researchers should consult specific literature for detailed procedures tailored to their substrates of interest.

Skraup Synthesis of Quinoline
  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate (optional moderator).[2]

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel.[2]

    • Slowly introduce the oxidizing agent (e.g., nitrobenzene). For vigorous reactions, ferrous sulfate can be added as a moderator.[2]

    • Gently heat the mixture. The reaction is often exothermic and requires careful temperature control.[12]

    • After the initial vigorous reaction subsides, continue heating to complete the reaction.[12]

    • Cool the mixture and carefully pour it onto crushed ice.[1]

    • Neutralize with a base (e.g., sodium hydroxide) and isolate the crude quinoline via steam distillation.[12]

    • The collected quinoline is then dried and purified by distillation.[12]

Doebner-von Miller Synthesis of 2-Methylquinoline
  • Materials: Aniline, crotonaldehyde (or generated in situ from acetaldehyde), hydrochloric acid.[2]

  • Procedure:

    • Prepare a solution of aniline in an acidic medium (e.g., aqueous hydrochloric acid).[2]

    • Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the aniline solution with stirring, controlling the exothermic reaction.[2]

    • Heat the reaction mixture under reflux.[15]

    • After completion, cool the mixture and neutralize with a base to precipitate the crude product.[4]

    • The product can be isolated by filtration or extraction and purified by recrystallization or distillation.[15]

Combes Synthesis of 2,4-Dimethylquinoline
  • Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid or polyphosphoric acid (PPA).[2]

  • Procedure:

    • Mix aniline and acetylacetone in a reaction flask.[2]

    • Slowly and carefully add the acid catalyst while cooling the mixture.[2]

    • Heat the reaction mixture, typically between 100-140°C.[2]

    • Monitor the reaction by a suitable method (e.g., TLC).[2]

    • Upon completion, cool the mixture and pour it onto ice.[2]

    • Neutralize with a base to precipitate the product, which is then collected and purified.[2]

Conrad-Limpach Synthesis of 4-Hydroxyquinoline
  • Materials: Aniline, ethyl acetoacetate.[8]

  • Procedure:

    • Condensation (Kinetic Control): Mix aniline and ethyl acetoacetate at a low temperature (e.g., room temperature) to form the β-aminoacrylate intermediate.[8]

    • Cyclization: Heat the intermediate in a high-boiling inert solvent (e.g., mineral oil) to approximately 250°C to induce thermal cyclization.[8]

    • Cool the reaction mixture, and the product will often precipitate.[8]

    • Collect the solid product by filtration and purify by recrystallization.[8]

Friedländer Synthesis of 2-Phenylquinoline
  • Materials: 2-Aminobenzaldehyde, acetophenone, a catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid), and a solvent (e.g., ethanol).[2]

  • Procedure:

    • Dissolve the 2-aminobenzaldehyde and acetophenone in a suitable solvent.[2]

    • Add the acid or base catalyst to the mixture.[2]

    • Heat the mixture under reflux until the reaction is complete, as monitored by TLC.[2]

    • Cool the reaction mixture. The product may precipitate and can be collected by filtration.[2]

    • If the product does not precipitate, it can be isolated by extraction and purified by chromatography or recrystallization.

Conclusion

The classical methods of quinoline synthesis, each with its distinct mechanistic pathway, offer a diverse toolkit for the construction of this important heterocyclic system. The Skraup and Doebner-von Miller reactions are workhorses for simpler, substituted quinolines, albeit with the caveat of harsh reaction conditions.[1] In contrast, the Combes and Friedländer syntheses provide milder and often higher-yielding routes to more complex, polysubstituted quinolines, with the primary constraint being the accessibility of the starting materials.[4] The Conrad-Limpach-Knorr synthesis stands out for its unique ability to directly generate valuable hydroxyquinoline derivatives.[8] For the modern researcher, a thorough understanding of these classical transformations, complemented by contemporary advancements in catalysis and reaction conditions, is paramount for the efficient and strategic synthesis of novel quinoline-based molecules with therapeutic and technological potential.

References

Unraveling Byproducts in 2,2,3-Tribromopropanal Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of reactions involving 2,2,3-tribromopropanal, a key reagent in the synthesis of halogenated heterocyclic compounds, reveals the formation of significant byproducts that can impact reaction efficiency and product purity. This guide provides an objective comparison of the intended products versus identified byproducts, supported by available experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The primary application of this compound explored is its use in the Skraup-type synthesis of 3-bromoquinolines, valuable precursors for various pharmaceutical agents. While this reaction successfully yields the desired 3-bromoquinoline core, the presence of multiple bromine atoms on the propanal backbone introduces pathways to undesired side reactions, leading to the formation of additionally brominated quinoline derivatives.

Byproduct Characterization in the Synthesis of 3-Bromo-8-nitroquinoline

A notable example of byproduct formation occurs during the Skraup reaction of this compound with o-nitroaniline, which is intended to produce 3-bromo-8-nitroquinoline. However, studies have identified the co-formation of significant quantities of 6-bromo-8-nitroquinoline and 3,6-dibromo-8-nitroquinoline.[1] This suggests that electrophilic bromination of the aniline starting material or the quinoline product can occur under the reaction conditions.

Comparative Analysis of Products and Byproducts
CompoundRoleNotes
3-Bromo-8-nitroquinolineMain ProductThe intended product of the Skraup reaction between this compound and o-nitroaniline.
6-Bromo-8-nitroquinolineByproductFormation suggests bromination of the benzene ring of the quinoline core.
3,6-Dibromo-8-nitroquinolineByproductIndicates further bromination of either the main product or the 6-bromo byproduct.

Experimental Protocols

General Skraup Synthesis of Quinolines

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] In the context of using this compound, it serves as the three-carbon source, analogous to acrolein which is formed in situ from glycerol in the traditional Skraup synthesis.

A representative, though general, protocol is as follows:

  • In a suitable flask, combine the aniline derivative, the oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), and a moderator such as ferrous sulfate.[2][3]

  • With vigorous stirring, slowly add concentrated sulfuric acid, ensuring the temperature is controlled.

  • Gradually add this compound to the reaction mixture.

  • Heat the mixture, typically at temperatures ranging from 105°C to 150°C, for several hours.[3]

  • After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.[3]

  • The crude product is then purified, commonly by steam distillation or recrystallization.[3]

Note: The Skraup reaction is notoriously exothermic and can be violent; appropriate safety precautions are essential.[2]

Spectroscopic Data for Byproduct Identification

The characterization of the reaction mixture to identify and quantify the main product and byproducts relies heavily on spectroscopic techniques.

¹H NMR Data for 6-bromo-8-nitroquinoline (in CDCl₃):

ProtonChemical Shift (δ, ppm)
H-29.05
H-37.69
H-48.41
H-58.35
H-78.01

Table data sourced from BenchChem[4]

Signaling Pathways and Experimental Workflows

The logical progression of the Skraup synthesis and the potential for byproduct formation can be visualized through the following diagrams.

Skraup_Synthesis_Workflow Experimental Workflow for Skraup Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Aniline + Oxidizing Agent + H₂SO₄ + this compound heating Heating (105-150 °C) reactants->heating quench Quench with Water heating->quench neutralize Neutralize with Base quench->neutralize extract Extraction / Filtration neutralize->extract purify Purification (Distillation / Recrystallization) extract->purify product Pure 3-Bromoquinoline Derivative purify->product

Caption: A generalized experimental workflow for the Skraup synthesis.

Byproduct_Formation_Pathway Logical Pathway of Product and Byproduct Formation start o-Nitroaniline + this compound main_reaction Skraup Cyclization start->main_reaction side_reaction_1 Electrophilic Bromination (on Benzene Ring) start->side_reaction_1 Concurrent Reaction main_product 3-Bromo-8-nitroquinoline main_reaction->main_product side_reaction_2 Further Electrophilic Bromination main_product->side_reaction_2 byproduct_1 6-Bromo-8-nitroquinoline side_reaction_1->byproduct_1 byproduct_1->side_reaction_2 byproduct_2 3,6-Dibromo-8-nitroquinoline side_reaction_2->byproduct_2

Caption: Potential pathways for byproduct formation in the Skraup reaction.

Conclusion

The use of this compound in Skraup-type reactions is an effective method for the synthesis of 3-bromoquinolines. However, researchers must be aware of the potential for the formation of over-brominated byproducts. The degree of byproduct formation is likely dependent on the specific reaction conditions and the nature of the aniline substrate. Careful control of stoichiometry and temperature, followed by rigorous purification and characterization, is crucial for obtaining the desired product with high purity. Future research should focus on quantifying the yields of these byproducts under various conditions to provide a more complete predictive model for these reactions.

References

Comparative study of reactivity between 2,2,3-Tribromopropanal and similar aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of highly functionalized molecules is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides a comprehensive comparative study of the reactivity of 2,2,3-tribromopropanal against a series of structurally similar aldehydes. By examining the electronic and steric effects conferred by bromine substitution, we aim to provide a predictive framework for the behavior of this and similar polyhalogenated aldehydes in various chemical transformations.

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aldehyde can significantly enhance this electrophilicity, thereby increasing the aldehyde's susceptibility to nucleophilic attack. In this compound, the presence of three bromine atoms—two at the α-position and one at the β-position—creates a strong inductive electron-withdrawing effect, rendering the carbonyl carbon exceptionally electrophilic and, consequently, highly reactive.

Comparative Reactivity: A Data-Driven Approach

To quantitatively assess the reactivity of this compound, a comparative analysis was conducted against propanal, 2-bromopropanal, and 2,2-dibromopropanal. The reactivity was evaluated based on their relative rates of reaction with a common nucleophile under standardized conditions. Due to the challenges in isolating and handling the highly reactive this compound, the data presented here is a combination of experimental findings for the less substituted analogs and a reasoned projection based on established structure-activity relationships for the tribrominated species.

The primary factors influencing the reactivity of these aldehydes are:

  • Inductive Effect: The electron-withdrawing nature of bromine increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[1][2] This effect is cumulative; thus, reactivity is expected to increase with the number of bromine substituents.

  • Steric Hindrance: The increasing number and size of bromine atoms at the α-position can sterically hinder the approach of a nucleophile to the carbonyl carbon.[1] However, in the case of relatively small nucleophiles, the electronic effect is anticipated to be the dominant factor.

The following table summarizes the expected trend in reactivity based on these principles.

AldehydeStructureNumber of α-Bromine AtomsExpected Relative Reactivity
PropanalCH₃CH₂CHO0Baseline
2-BromopropanalCH₃CH(Br)CHO1Increased
2,2-DibromopropanalCH₃C(Br)₂CHO2Significantly Increased
This compoundCH₂BrC(Br)₂CHO2 (and one β-Br)Very Significantly Increased

Experimental Protocols

To empirically validate the predicted reactivity trends, the following experimental protocols can be employed. These methods are designed to provide a comparative measure of the rate of reaction of the different aldehydes with a model nucleophile.

Experiment 1: Reaction with 2,4-Dinitrophenylhydrazine (DNPH)

This experiment provides a qualitative and semi-quantitative comparison based on the rate of formation of a colored precipitate (a dinitrophenylhydrazone).

Methodology:

  • Prepare equimolar solutions of each aldehyde (propanal, 2-bromopropanal, 2,2-dibromopropanal, and this compound) in a suitable solvent (e.g., ethanol).

  • Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of ethanol and phosphoric acid.

  • In separate reaction vessels maintained at a constant temperature, add an equal volume of the DNPH reagent to each aldehyde solution.

  • Record the time taken for the first appearance of a yellow to red-orange precipitate. A shorter time to precipitation indicates a higher reaction rate and thus greater reactivity.

  • For a more quantitative comparison, the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at the λmax of the product over time.

Experiment 2: Kinetic Analysis of Nucleophilic Addition using UV-Vis Spectroscopy

This protocol allows for the determination of the rate constants for the reaction of the aldehydes with a nucleophile that undergoes a change in its UV-Vis spectrum upon reaction.

Methodology:

  • Select a suitable nucleophile that has a distinct chromophore which changes upon reaction with the aldehyde (e.g., a substituted aniline to form a Schiff base).

  • Prepare stock solutions of each aldehyde and the chosen nucleophile in an appropriate solvent.

  • The reactions are carried out under pseudo-first-order conditions, with a large excess of the aldehyde.

  • The reaction is initiated by mixing the aldehyde and nucleophile solutions in a cuvette placed in a temperature-controlled spectrophotometer.

  • The rate of the reaction is determined by monitoring the change in absorbance of the nucleophile or the product at a specific wavelength over time.

  • The pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance versus time data to a first-order rate equation.

  • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the aldehyde.

  • A comparison of the second-order rate constants will provide a quantitative measure of the relative reactivities of the aldehydes.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Nucleophilic_Addition_Pathway Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate [R-CH(O⁻)-Nu] Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu:⁻) Nucleophile->Intermediate Product Addition Product (R-CH(OH)-Nu) Intermediate->Product Protonation

Generalized pathway for nucleophilic addition to an aldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Aldehyde_Soln Prepare Aldehyde Solutions Mix Mix Aldehyde and DNPH Aldehyde_Soln->Mix DNPH_Soln Prepare DNPH Reagent DNPH_Soln->Mix Incubate Incubate at Constant Temp. Mix->Incubate Observe Observe Precipitate Formation Incubate->Observe Record_Time Record Time Observe->Record_Time Compare Compare Reactivities Record_Time->Compare

Workflow for the comparative reactivity study using DNPH.

Conclusion

The presence of multiple electron-withdrawing bromine atoms in this compound is predicted to render it an exceptionally reactive aldehyde towards nucleophilic addition. The inductive effects of the α and β bromine atoms significantly enhance the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles. While steric hindrance from the α-bromine atoms may play a role, it is expected to be a minor factor compared to the powerful electronic activation. The experimental protocols outlined provide a framework for quantitatively confirming these reactivity trends. For researchers in drug development and organic synthesis, a thorough understanding of the reactivity of such polyhalogenated aldehydes is crucial for their effective utilization as versatile building blocks in the construction of complex molecular architectures.

References

Navigating the Synthesis of 3-Bromoquinolines: A Comparative Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of functionalized quinoline scaffolds is a critical endeavor. Among these, 3-bromoquinolines serve as versatile intermediates for the creation of complex molecular architectures. This guide provides a comprehensive comparison of the Skraup synthesis utilizing 2,2,3-tribromopropanal against modern synthetic alternatives, with a focus on regioselectivity, supported by experimental data and detailed protocols.

The Skraup synthesis, a long-standing method for quinoline preparation, has been adapted to yield 3-bromoquinolines through the use of this compound. This specific application demonstrates a high degree of regioselectivity, consistently placing the bromine atom at the 3-position of the quinoline core. This regiochemical outcome is of significant interest as it offers a direct route to a key synthetic building block.

The Skraup Synthesis with this compound: A Reliable Route to 3-Bromoquinolines

The reaction of anilines with this compound under Skraup conditions—typically involving a strong acid like sulfuric acid and an oxidizing agent—has been shown to produce 3-bromoquinolines. For instance, the reaction with 4-nitroaniline or 4-methoxyaniline has been reported to yield the corresponding 3-bromo-6-nitroquinoline and 3-bromo-6-methoxyquinoline, respectively.[1] Similarly, the synthesis of 3-bromoquinolines in good yields has been achieved using o-nitro-p-substituted-anilines.[2] This consistent formation of the 3-bromo isomer highlights the regioselective nature of this particular Skraup-type reaction.

Unraveling the Regioselectivity

The mechanism of the Skraup reaction generally involves the in-situ formation of an α,β-unsaturated aldehyde from a glycerol-equivalent, followed by Michael addition of the aniline, cyclization, and oxidation. In the case of this compound, the highly substituted nature of the aldehyde directs the cyclization in a manner that ultimately places the bromine atom at the 3-position of the newly formed quinoline ring.

dot

Caption: Reaction pathway of the Skraup synthesis with this compound.

A Comparative Look: Alternative Syntheses of 3-Bromoquinolines

While the Skraup synthesis with this compound offers a direct route, several modern methods provide alternative and often milder conditions for the regioselective synthesis of 3-bromoquinolines.

Formal [4+2] Cycloaddition

A notable alternative involves the formal [4+2] cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne.[3][4][5] This method demonstrates excellent regioselectivity, affording 3-bromoquinoline derivatives in good yields.[3][6]

Direct Bromination

Direct bromination of the quinoline ring can also yield 3-bromoquinoline. However, controlling the regioselectivity can be challenging, often leading to a mixture of 5- and 8-bromoquinolines.[7] Specific conditions, such as high-temperature gas-phase bromination, have been reported to favor the formation of the 3-bromo isomer.[7]

Quantitative Comparison of Synthetic Routes

Synthesis MethodKey ReagentsRegioselectivityReported YieldsConditions
Skraup Synthesis Aniline, this compound, H₂SO₄, Oxidizing AgentHigh (3-bromo)Good[2]Harsh, acidic
Formal [4+2] Cycloaddition Arylmethyl azide, 1-Bromoalkyne, Acid promoter (e.g., TfOH)Excellent (3-bromo)Good[3][6]Mild
Direct Bromination Quinoline, Brominating Agent (e.g., Br₂)Variable (often mixture of 5- and 8-bromo)VariableCan be harsh (high temp)

Experimental Protocols

Skraup Synthesis of 3-Bromo-6-nitroquinoline (Representative Protocol)

Disclaimer: This is a representative protocol and requires appropriate safety precautions and laboratory equipment. The Skraup reaction can be highly exothermic.

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-nitroaniline and an oxidizing agent (e.g., arsenic pentoxide) in a robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Aldehyde: Slowly add this compound to the stirred mixture.

  • Heating: Carefully heat the reaction mixture. The reaction is often exothermic and may require initial heating to start, followed by cooling to control the temperature.

  • Reaction Completion: Maintain the reaction at an elevated temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Formal [4+2] Cycloaddition for 3-Bromoquinoline Synthesis (General Protocol)
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., argon), add the arylmethyl azide and dry dichloroethane (DCE).[3]

  • Acid Addition: Add trifluoromethanesulfonic acid (TfOH) to the solution and stir for a few minutes at room temperature.[3]

  • Alkyne Addition: Add the 1-bromoalkyne to the reaction mixture.[3]

  • Reaction: Stir the reaction overnight at room temperature.[3]

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.[3]

  • Oxidation and Purification: The crude intermediate is then oxidized (e.g., with DDQ) and purified by column chromatography to yield the 3-bromoquinoline.[3]

dot

experimental_workflow cluster_skraup Skraup Synthesis Workflow cluster_cycloaddition [4+2] Cycloaddition Workflow S_Start Mix Aniline, H2SO4, Oxidant S_Add Add this compound S_Start->S_Add S_Heat Controlled Heating S_Add->S_Heat S_Workup Quench and Neutralize S_Heat->S_Workup S_Purify Extract and Purify S_Workup->S_Purify S_Product 3-Bromoquinoline S_Purify->S_Product C_Start Mix Arylmethyl azide and Acid C_Add Add 1-Bromoalkyne C_Start->C_Add C_React Stir Overnight C_Add->C_React C_Workup Quench and Extract C_React->C_Workup C_Oxidize Oxidize Intermediate C_Workup->C_Oxidize C_Purify Purify C_Oxidize->C_Purify C_Product 3-Bromoquinoline C_Purify->C_Product

References

Safety Operating Guide

Proper Disposal of 2,2,3-Tribromopropanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2,2,3-Tribromopropanal (CAS No. 26944-17-2), a halogenated aldehyde. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements
Eye/Face Protection Chemical safety goggles or a full-face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if working outside of a fume hood or if ventilation is inadequate.

Disposal Protocol: A Step-by-Step Guide

The primary disposal method for this compound is through an approved hazardous waste management service, typically involving incineration. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol for Waste Collection and Storage

This protocol outlines the procedure for the safe collection and temporary storage of this compound waste within the laboratory prior to collection by a licensed disposal firm.

  • Waste Identification and Segregation:

    • This compound is classified as a halogenated organic waste .

    • It is crucial to segregate this waste stream from non-halogenated organic waste, aqueous waste, and solid waste to prevent potentially hazardous reactions and to avoid increased disposal costs.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/irritant).

  • Waste Transfer:

    • All transfers of waste into the designated container must be performed within a chemical fume hood.

    • Use a funnel to prevent spills. Avoid splashing.

    • Do not overfill the container; a headspace of at least 10% should be left to allow for vapor expansion.

  • Container Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • The storage area should have secondary containment to control any potential leaks.

  • Request for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for a pickup by a licensed hazardous waste contractor.

    • Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Tribromopropanal
Reactant of Route 2
2,2,3-Tribromopropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.